molecular formula C11H13BrO2 B018222 Ethyl 2-bromo-3-phenylpropanoate CAS No. 39149-82-1

Ethyl 2-bromo-3-phenylpropanoate

Cat. No.: B018222
CAS No.: 39149-82-1
M. Wt: 257.12 g/mol
InChI Key: MVCUFNYFDQMSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCUFNYFDQMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406141
Record name ethyl 2-bromo-3-phenylpropanoate
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-82-1
Record name ethyl 2-bromo-3-phenylpropanoate
Source EPA DSSTox
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Record name ethyl 2-bromo-3-phenylpropanoate
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Foundational & Exploratory

"Ethyl 2-bromo-3-phenylpropanoate" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated ester of significant interest in organic synthesis and medicinal chemistry. As a versatile building block, its utility stems from the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution reactions. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic considerations, its core reactivity, and critical safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.

Chemical Identity and Physicochemical Properties

This compound is a derivative of hydrocinnamic acid, characterized by a bromine atom at the alpha-position relative to the ester carbonyl group. This substitution is key to its chemical reactivity.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 39149-82-1[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [1][2]
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1)Br[1]
InChI Key MVCUFNYFDQMSTE-UHFFFAOYSA-N[1]
Synonyms Ethyl α-bromo-β-phenylpropionate, Ethyl 2-bromo-3-phenylpropionate, 2-bromo-3-phenyl-propionic acid ethyl ester[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Not specified, likely a liquid
Molecular Weight 257.12 g/mol [1]
XLogP3 3.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Exact Mass 256.00989 Da[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the α-bromination of its parent ester, ethyl 3-phenylpropanoate. The Hell-Volhard-Zelinsky (HVZ) reaction provides a classic and reliable methodology for this transformation.

Rationale for Synthetic Strategy

The HVZ reaction is chosen for its specificity in brominating the α-carbon of carboxylic acids and their derivatives. The reaction proceeds via an enol or enolate intermediate, which is selectively attacked by elemental bromine. The use of a phosphorus trihalide (like PBr₃) as a catalyst is crucial; it converts the ester's carbonyl oxygen into a better leaving group, facilitating enolization and subsequent reaction.

Detailed Synthesis Protocol

Reaction: α-Bromination of Ethyl 3-phenylpropanoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl 3-phenylpropanoate (1 mole equivalent) and a catalytic amount of red phosphorus (or PBr₃, 0.1 mole equivalent).

  • Reagent Addition: Slowly add elemental bromine (Br₂, 1.1 mole equivalent) to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, heat the mixture to 80-90°C for 2-4 hours, or until the red-brown color of bromine disappears, indicating its consumption. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to quench any unreacted PBr₃ and bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification & Characterization: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification Start_Ester Ethyl 3-phenylpropanoate Reaction α-Bromination (HVZ Reaction) 80-90°C, 2-4h Start_Ester->Reaction Start_Reagents Br₂ + PBr₃ (cat.) Start_Reagents->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Nucleophilic substitution at the α-carbon.

Safety, Handling, and Storage

As a halogenated organic ester, this compound must be handled with appropriate caution. The GHS classification indicates significant hazards. [1] Table 3: GHS Hazard Information

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH318Causes serious eye damage[1]
STOT, Single ExposureH335May cause respiratory irritation[1]
Standard Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors. [3]Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a flame-retardant laboratory coat.

  • Handling Procedures: Avoid direct contact with skin and eyes. [3]Prevent inhalation of mist or vapor. Keep away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [4]Protect from moisture and light.

References

  • This compound | C11H13BrO2 | CID 4737529 . PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate | C11H11BrO3 | CID 237819 . PubChem, National Center for Biotechnology Information. [Link]

  • ethyl 2-bromo-3-oxo-3-phenylpropanoate . ChemBK. [Link]

Sources

Physical and chemical properties of "Ethyl 2-bromo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromo-3-phenylpropanoate

Introduction: A Versatile Intermediate in Synthetic Chemistry

This compound is an organic compound that serves as a valuable intermediate in a variety of synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom at the alpha position to an ester carbonyl group, makes it a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in the chemical sciences.

The molecular structure consists of a phenyl group attached to a propanoate backbone, with an ethyl ester functionality and a bromine atom at the C-2 position. This arrangement of functional groups is key to its synthetic utility.

Structure and Identifiers

  • IUPAC Name: this compound[1]

  • CAS Number: 39149-82-1[1]

  • Molecular Formula: C₁₁H₁₃BrO₂[1][2][3]

  • Molecular Weight: 257.12 g/mol [1][2][3]

  • SMILES: CCOC(=O)C(CC1=CC=CC=C1)Br[1]

  • InChIKey: MVCUFNYFDQMSTE-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a yellow liquid[2]. A summary of its key physical and chemical properties is presented in the table below. It should be noted that while some experimental data is available, other properties are computationally predicted.

PropertyValueSource
Appearance Yellow LiquidAlfa Chemistry[2]
Molecular Weight 257.12 g/mol PubChem[1]
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Boiling Point 120 °C at 30 mmHgPrepChem.com[4]
XLogP3 (Computed) 3.5PubChem[1]
Hydrogen Bond Donor Count 0AA Blocks[5]
Hydrogen Bond Acceptor Count 2AA Blocks[5]
Rotatable Bond Count 5AA Blocks[5]
Solubility Insoluble in water, soluble in organic solvents.Inferred from structure

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While public databases indicate the availability of various spectra, detailed peak assignments are provided below based on the compound's structure.[1]

¹H NMR Spectroscopy (Expected Signals): The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the phenyl group, and the protons on the propanoate backbone.

  • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

  • Phenyl group: A multiplet in the aromatic region for the five protons of the phenyl ring.

  • Propanoate backbone: A multiplet for the diastereotopic methylene protons at C-3 (-CH₂Ph) and a multiplet for the methine proton at C-2 (-CHBr).

¹³C NMR Spectroscopy (Expected Signals): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl.

  • Aromatic carbons: Multiple signals in the aromatic region for the carbons of the phenyl ring.

  • Aliphatic carbons: Signals corresponding to the ethyl group carbons and the C-2 and C-3 carbons of the propanoate chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would be a key feature for identifying this compound.

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the decarboxylation of a malonic ester derivative.[4]

Experimental Protocol: Synthesis via Decarboxylation

This protocol describes the synthesis of this compound from Ethyl bromo-(phenylmethyl)propandioate.

Materials:

  • Ethyl bromo-(phenylmethyl)propandioate

  • Heating mantle

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Place 130 g of Ethyl bromo-(phenylmethyl)propandioate into a round-bottom flask equipped for distillation under reduced pressure.

  • Heat the flask to 140 °C under vacuum.

  • Observe the vigorous evolution of carbon dioxide, indicating the progress of the decarboxylation reaction.

  • Maintain the temperature for approximately 5 minutes, or until the gas evolution ceases, signifying the completion of the reaction.

  • Proceed to distill the reaction mixture under reduced pressure.

  • Collect the fraction boiling at 120 °C / 30 mmHg, which is the desired product, this compound.[4]

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification start Ethyl bromo-(phenylmethyl)propandioate flask Round-bottom flask start->flask Add heat Heat to 140°C under vacuum flask->heat decarboxylation Decarboxylation (CO₂ evolution) heat->decarboxylation distillation Vacuum Distillation decarboxylation->distillation product This compound (b.p. 120°C / 30 mmHg) distillation->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the bromine atom on the carbon alpha to the ester carbonyl group. This structural feature significantly enhances the electrophilicity of the alpha-carbon, making it highly susceptible to nucleophilic attack.[6]

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for this compound is through Sₙ2 reactions. The bromine atom is a good leaving group, and the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, thereby increasing the reaction rate compared to simple alkyl halides.[7] This allows for the facile introduction of a wide range of nucleophiles at the alpha-position, including:

  • Amines: To form α-amino esters, which are precursors to amino acids.

  • Azides: For the synthesis of α-azido esters, which can be further reduced to α-amino esters.

  • Thiolates: To generate α-thioethers.

  • Carboxylates: To form α-acyloxy esters.

Reformatsky Reaction

Alpha-bromo esters like this compound are key reagents in the Reformatsky reaction.[8] In this reaction, the α-bromo ester reacts with zinc metal to form an organozinc intermediate. This intermediate, which is less reactive than a Grignard reagent, then adds to the carbonyl group of an aldehyde or ketone to produce a β-hydroxy ester after acidic workup.[8] This reaction is a powerful tool for carbon-carbon bond formation.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable building block in organic synthesis. Its ability to undergo nucleophilic substitution at the alpha-position is widely exploited for the construction of more complex molecules with potential biological activity. For instance, the introduction of various functional groups at this position can lead to the synthesis of novel amino acids, peptide mimics, and other scaffolds relevant to drug discovery.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • PrepChem.com. Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]

  • PubChem. This compound. [Link]

  • Fiveable. Alpha-Brominated Ester Definition. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Testbook. Aldehydes and ketones react with α-brome esters and zinc to yield. [Link]

  • AA Blocks. This compound. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

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An In-Depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-bromo-3-phenylpropanoate, a key intermediate in organic synthesis with significant applications in the development of pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, synthesis, characterization, and safe handling, with a focus on its role as a versatile building block.

Core Molecular Attributes of this compound

This compound is a halogenated ester distinguished by a bromine atom at the alpha-position relative to the ester carbonyl group and a benzyl substituent at the beta-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations.

Structure and Identification

The unequivocal identification of this compound is paramount for its effective use. Its structure is confirmed by its molecular formula, IUPAC name, and unique identifiers such as the CAS Registry Number.

  • Molecular Formula: C₁₁H₁₃BrO₂[1]

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 39149-82-1[1]

  • Canonical SMILES: CCOC(=O)C(CC1=CC=CC=C1)Br[1]

The presence of a chiral center at the C2 carbon means the molecule can exist as a racemic mixture of two enantiomers, a crucial consideration in stereoselective synthesis.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 257.12 g/mol [1]
Exact Mass 256.00989 Da[1]
Appearance Clear Colourless to Yellow LiquidPharmaffiliates
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates
Boiling Point 120°C at 30 mmHgPrepChem.com[2]

Synthesis and Mechanistic Insights

The preparation of this compound is a critical step for its subsequent use. One established method involves the decarboxylation of a malonic ester derivative, a reaction that proceeds through a well-understood mechanism.

Synthetic Protocol: Decarboxylation of Ethyl bromo-(phenylmethyl)propandioate

This procedure outlines a direct and efficient route to the target compound. The causality behind this choice of protocol lies in the inherent instability of β-keto acids (or their bromo-analogs in this case) upon heating, which readily extrude carbon dioxide to yield the corresponding substituted propanoate.

Reaction Scheme:

G reactant Ethyl bromo-(phenylmethyl)propandioate conditions 140°C Reduced Pressure reactant->conditions product This compound co2 + CO₂ conditions->product

Caption: Decarboxylation to yield the target compound.

Step-by-Step Methodology:

  • Apparatus Setup: A round-bottom flask equipped with a distillation head and a receiving flask is assembled for vacuum distillation. The system is connected to a vacuum source.

  • Charging the Reactor: 130 g of Ethyl bromo-(phenylmethyl)propandioate is placed into the round-bottom flask.[2]

  • Reaction Execution: The flask is heated to 140°C under reduced pressure. A vigorous evolution of carbon dioxide will be observed as the decarboxylation proceeds.[2]

  • Reaction Completion and Isolation: The reaction is typically complete within approximately 5 minutes, signaled by the cessation of gas evolution.[2] The product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at 120°C/30 mmHg.[2]

Expert Insight: The use of reduced pressure is critical not only to achieve the desired boiling point for distillation but also to facilitate the removal of CO₂, driving the reaction to completion according to Le Châtelier's principle.

Spectroscopic Characterization and Structural Verification

The identity and purity of synthesized this compound must be rigorously confirmed using standard spectroscopic techniques. The following data serve as a benchmark for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic methylene protons of the benzyl group, the methine proton at the chiral center, and the aromatic protons of the phenyl ring.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, the carbons of the ethyl group, and the carbons of the phenyl and benzyl groups.

While specific peak lists are proprietary to spectral databases, high-quality reference spectra are available for comparison.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong band will appear in the 1150-1250 cm⁻¹ region.

  • C-Br Stretch: A band in the 500-600 cm⁻¹ region indicates the presence of the alkyl bromide.

  • Aromatic C-H Bending: Bands corresponding to the substitution pattern of the phenyl ring will be observed.

Reference FTIR spectra, typically run as a neat liquid on a capillary cell, are available from spectral databases for definitive confirmation.[1]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of two reactive sites: the carbon-bromine bond, which is susceptible to nucleophilic substitution, and the ester group, which can be hydrolyzed or otherwise modified.

Role as a Precursor to ACE Inhibitors

One of the notable, albeit indirect, applications of structurally similar compounds is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[3][4] For instance, the synthesis of Benazepril involves intermediates that share the core phenylpropanoate scaffold.[5][6][7]

The general synthetic logic involves using the α-bromo ester to alkylate an amine, forming a new carbon-nitrogen bond, a key step in building the complex backbone of these drugs.

G cluster_0 Synthetic Pathway Logic start This compound intermediate Alkylated Intermediate start->intermediate Nucleophilic Substitution (SN2) amine Amine Nucleophile (e.g., Benzazepine derivative) amine->intermediate final ACE Inhibitor (e.g., Benazepril) intermediate->final Further Transformations

Caption: Synthetic utility in forming ACE inhibitor precursors.

This strategic use highlights the importance of this compound as a source of a chiral α-amino acid derivative after substitution and further manipulation.

Safety, Handling, and Disposal

As with all alkylating agents, proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate stringent safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Expert Insight: The primary risks associated with this compound are its corrosive nature to skin and eyes and its potential as an alkylating agent, which warrants careful handling to avoid inhalation and direct contact.

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it must be disposed of as hazardous waste and not poured down the drain.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and role in the synthesis of complex pharmaceutical agents underscore its value to the scientific community. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

  • PrepChem (2023). Synthesis of ethyl 2-bromo-3-phenylpropionate. Available at: [Link]

  • Kaur, M., & Singh, M. (2012). Microwave-assisted synthesis of an important intermediate of benazepril. Indian Journal of Pharmaceutical Sciences, 74(4), 349.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225735, Ethyl 2,3-dibromo-3-phenylpropanoate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4737529, this compound. Available at: [Link]

  • Acharya, J., et al. (2009). ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. Bioorganic & Medicinal Chemistry, 17(10), 3563-3573.
  • Corradi, E., et al. (2007). ACE revisited: A new target for structure-based drug design. Trends in Pharmacological Sciences, 28(4), 155-160.
  • Fang, W., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(1), 1-8.
  • Gao, Y., et al. (2010). New process for preparing benazepril precursor. ResearchGate. Available at: [Link]

Sources

Spectroscopic data for "Ethyl 2-bromo-3-phenylpropanoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromo-3-phenylpropanoate

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of this compound through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a deeper understanding of the methodologies and interpretation that underpin the structural elucidation of this compound.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the formation of various pharmaceutical and biologically active molecules. Its precise molecular structure, containing a stereocenter and various functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide delves into the core spectroscopic techniques that confirm its identity and purity, providing both the "what" and the "why" behind the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A robust NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol ensures high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and the high shielding of its protons.

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Causality Behind Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. The use of a high-field spectrometer is essential for resolving complex multiplets that might otherwise overlap at lower field strengths, which is particularly relevant for the diastereotopic protons in the benzyl group of this molecule.

¹H NMR Data and Interpretation

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25Multiplet5HAr-H (Phenyl ring)
4.43Triplet1HCH -Br
4.20Quartet2HO-CH₂ -CH₃
3.45 & 3.25Doublet of Doublets (each)2HPh-CH₂
1.25Triplet3HO-CH₂-CH₃

Interpretation:

  • Aromatic Protons (7.35 - 7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl ring.

  • Methine Proton (4.43 ppm): The triplet corresponds to the proton on the carbon bearing the bromine atom (CH -Br). It is coupled to the two adjacent diastereotopic protons of the benzyl group.

  • Methylene Protons of Ethyl Group (4.20 ppm): This quartet arises from the -O-CH₂ - protons, which are split by the three protons of the adjacent methyl group.

  • Benzyl Methylene Protons (3.45 & 3.25 ppm): These two protons are diastereotopic due to the adjacent stereocenter. They appear as two distinct signals, each a doublet of doublets, because they are coupled to each other and to the methine proton.

  • Methyl Protons (1.25 ppm): The triplet integrating to 3 protons is assigned to the terminal methyl group of the ethyl ester, coupled to the adjacent methylene group.

¹³C NMR Data and Interpretation

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
169.5C =O (Ester carbonyl)
136.8Ar-C (Quaternary)
129.2Ar-C H
128.7Ar-C H
127.5Ar-C H
62.5O-C H₂-CH₃
47.8C H-Br
40.1Ph-C H₂
14.0O-CH₂-C H₃

Interpretation:

  • Carbonyl Carbon (169.5 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (136.8 - 127.5 ppm): Four signals are observed for the phenyl ring. The quaternary carbon (ipso-carbon) is at 136.8 ppm, while the protonated carbons appear between 129.2 and 127.5 ppm.

  • Ester Methylene Carbon (62.5 ppm): This signal corresponds to the -O-C H₂- carbon of the ethyl group.

  • Brominated Carbon (47.8 ppm): The carbon atom directly attached to the electronegative bromine atom is found at this chemical shift.

  • Benzyl Methylene Carbon (40.1 ppm): This signal is assigned to the C H₂ group adjacent to the phenyl ring.

  • Methyl Carbon (14.0 ppm): The most upfield signal corresponds to the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR spectroscopy often utilizes an ATR accessory, which simplifies sample handling.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) from the sample spectrum.

  • Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Causality Behind Choices: The ATR technique is favored for its speed and the minimal sample preparation required. It is a non-destructive method that is suitable for liquids and solids.

IR Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3063, 3030MediumC-H stretchAromatic C-H
~2983, 2937MediumC-H stretchAliphatic C-H
~1740StrongC=O stretchEster carbonyl
~1496, 1455MediumC=C stretchAromatic ring
~1260, 1170StrongC-O stretchEster C-O
~698, 750StrongC-H bendMonosubstituted benzene

Interpretation:

  • C-H Stretching (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and benzyl groups.

  • Carbonyl Stretch (~1740 cm⁻¹): The very strong and sharp peak at this wavenumber is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.

  • C-O Stretching (~1260, 1170 cm⁻¹): These strong bands are characteristic of the C-O single bond stretching vibrations within the ester group.

  • Aromatic C-H Bending (~698, 750 cm⁻¹): The strong out-of-plane bending vibrations in this region are highly indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a classic technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint."

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Causality Behind Choices: Electron ionization at 70 eV is a standard method that provides sufficient energy to cause reproducible fragmentation, creating a rich spectrum that is useful for structural elucidation and for comparison with spectral libraries.

MS Data and Interpretation

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment
256/258Low[M]⁺• (Molecular Ion)
177Moderate[M - Br]⁺
91100[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak ([M]⁺• at m/z 256/258): The presence of two peaks of nearly equal intensity, separated by two m/z units, is the characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

  • Loss of Bromine (m/z 177): A significant fragment is observed at m/z 177, corresponding to the loss of a bromine radical from the molecular ion.

  • Base Peak (m/z 91): The most abundant ion in the spectrum is the base peak at m/z 91. This is the classic tropylium ion ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. This is a very common and diagnostic fragment for compounds containing a benzyl moiety.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to final structural confirmation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts Coupling Patterns Integration NMR->Data_NMR Data_IR Characteristic Absorptions (C=O, C-O, Ar-H) IR->Data_IR Data_MS Molecular Ion (Br Isotope) Fragmentation Pattern MS->Data_MS Structure Confirmed Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling precautions for Ethyl 2-bromo-3-phenylpropanoate (CAS No: 39149-82-1). It is intended for researchers, scientists, and professionals in drug development who may work with this and structurally similar compounds. The focus is on understanding the inherent risks and implementing robust safety measures based on the compound's chemical properties.

Compound Profile and Hazard Identification

This compound is an alpha-bromo ester, a class of compounds recognized for their utility in organic synthesis, often as alkylating agents. However, this reactivity also presents significant health and safety hazards.

1.1. Chemical Identity

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Ethyl α-bromo-β-phenylpropionate, 2-Bromo-3-phenylpropionic acid ethyl ester[1]
CAS Number 39149-82-1[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Structure

PubChem

1.2. GHS Classification and Hazards

Understanding the Globally Harmonized System (GHS) classification is critical for a preliminary risk assessment. This compound is classified as a hazardous substance.[1]

Hazard ClassCategoryGHS Hazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed

Skin Corrosion/Irritation2H315: Causes skin irritation

Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Expert Insight: The presence of the alpha-bromo group significantly enhances the electrophilicity of the carbonyl carbon, making the compound a potent alkylating agent. This reactivity is the underlying cause of its corrosive and irritant properties, as it can readily react with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1. Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

2.2. Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldDue to the risk of serious eye damage (H318), standard safety glasses are insufficient. A full face shield is necessary when handling larger quantities or when there is a splash hazard.
Hand Protection Nitrile or neoprene glovesThese materials provide good resistance to alpha-bromo esters. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contact.[2]
Skin and Body Protection A flame-retardant, chemical-resistant lab coatProtects against skin contact and potential splashes.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or if engineering controls are inadequate.To prevent respiratory tract irritation (H335).

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

3.1. Handling Procedures

  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of spills. Avoid pouring directly from the bottle.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture, as these can lead to vigorous or exothermic reactions.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Requirements

  • Container: Store in the original, tightly sealed container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Security: Store in a locked cabinet or a restricted access area.[3]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

4.1. Exposure Response

Emergency_Response_Workflow cluster_exposure Exposure Response Protocol Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse with water for 15 mins Wash_Skin Wash_Skin Skin_Contact->Wash_Skin Wash with soap and water Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Move to fresh air Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse mouth, do NOT induce vomiting Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for responding to an exposure incident involving this compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Seek immediate medical attention.

4.2. Spill and Leak Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment.

Toxicological Information

The primary toxicological concerns are related to its corrosive and irritant properties.[1] As an alkylating agent, there is a theoretical risk of mutagenicity, although specific data for this compound is limited. Chronic exposure may lead to cumulative damage to the skin, eyes, and respiratory tract.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Synthesis of Ethyl 2-bromo-3-phenylpropanoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to Ethyl 2-bromo-3-phenylpropanoate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The document elucidates the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this compound. Key methodologies, including the direct esterification of 2-bromo-3-phenylpropanoic acid, the Hell-Volhard-Zelinsky reaction followed by esterification, and the direct α-bromination of ethyl 3-phenylpropanoate, are critically examined. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the efficient and reliable synthesis of this compound.

Introduction: The Significance of this compound

This compound is a halogenated ester of significant interest in organic chemistry. Its structure, featuring a bromine atom at the α-position to the ester carbonyl group and a benzyl substituent at the β-position, makes it a versatile intermediate for a variety of chemical transformations. The electrophilic α-carbon and the potential for nucleophilic substitution of the bromine atom allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its synthesis is therefore crucial for chemists engaged in these fields.

Primary Synthetic Strategies

Several viable synthetic routes to this compound have been established. The choice of a particular method often depends on the availability of starting materials, desired scale, and specific purity requirements. The most prominent and field-proven strategies are detailed below.

Strategy 1: Fischer Esterification of 2-bromo-3-phenylpropanoic Acid

This is arguably the most direct and atom-economical approach, provided that the corresponding carboxylic acid is readily available. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Caption: Mechanism of Fischer Esterification.

A reliable procedure for the esterification of 2-bromo-3-phenylpropanoic acid has been reported, which can be adapted for ethyl ester synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-phenylpropanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Table 1: Reagents for Fischer Esterification

ReagentMolar EquivalentPurpose
2-bromo-3-phenylpropanoic acid1.0Starting material
EthanolExcessReactant and solvent
H₂SO₄ or p-TsOH0.05 - 0.1Catalyst
Sodium BicarbonateExcessNeutralization
Ethyl Acetate-Extraction solvent
Anhydrous Sodium Sulfate-Drying agent
Strategy 2: The Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

This two-step approach is particularly useful when 3-phenylpropanoic acid is the readily available starting material. The HVZ reaction facilitates the α-bromination of carboxylic acids.[2][3][4][5][6]

The HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide using a phosphorus trihalide, such as PBr₃.[2][4] The acyl bromide readily enolizes, and the resulting enol undergoes electrophilic attack by bromine to afford the α-bromo acyl bromide. This intermediate then reacts with the starting carboxylic acid to regenerate the acyl bromide and produce the α-bromo carboxylic acid, which can then be esterified as described in Strategy 1.

HVZ_Reaction cluster_0 Acyl Bromide Formation cluster_1 Enolization and Bromination cluster_2 Hydrolysis/Esterification R-CH2-COOH 3-phenylpropanoic acid Acyl_Bromide R-CH2-COBr R-CH2-COOH->Acyl_Bromide + PBr3 PBr3 PBr3 Enol R-CH=C(OH)Br Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide R-CH(Br)-COBr Enol->Alpha_Bromo_Acyl_Bromide + Br2 Br2 Br2 Alpha_Bromo_Acid 2-bromo-3-phenylpropanoic acid Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acid + H2O (work-up) Final_Product This compound Alpha_Bromo_Acid->Final_Product + EtOH, H+ EtOH_H+ Ethanol, H+

Caption: The Hell-Volhard-Zelinsky Reaction Pathway.

  • α-Bromination (HVZ):

    • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1-0.3 eq).

    • Bromine Addition: Heat the mixture and add bromine (1.1 eq) dropwise. An inert solvent like carbon tetrachloride can be used.

    • Reaction: Reflux the mixture until the evolution of HBr ceases.

    • Work-up: Cool the reaction and carefully add water to hydrolyze the acyl bromide. Extract the 2-bromo-3-phenylpropanoic acid with an organic solvent.

  • Esterification:

    • Follow the protocol outlined in Strategy 1, using the crude or purified 2-bromo-3-phenylpropanoic acid.

Strategy 3: Direct α-Bromination of Ethyl 3-phenylpropanoate

A more direct route involves the α-bromination of the pre-formed ester, ethyl 3-phenylpropanoate. This can be achieved using N-bromosuccinimide (NBS) under radical or acidic conditions.[7][8][9]

  • Radical Pathway: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, NBS serves as a source of bromine radicals (Br•).[9] These radicals can abstract the α-hydrogen from the ester, which is activated by the adjacent carbonyl group and the phenyl ring (benzylic position), to form a stabilized radical intermediate. This intermediate then reacts with Br₂ (present in low concentrations from NBS) to yield the α-brominated product.[9]

  • Acid-Catalyzed Pathway: Under acidic conditions, the ester can enolize. The enol form then undergoes electrophilic attack by a bromonium ion (Br⁺), which can be generated from NBS, to give the α-brominated product.[7]

Direct_Bromination cluster_0 Radical Pathway cluster_1 Acid-Catalyzed Pathway Start_Ester_Radical Ethyl 3-phenylpropanoate Alpha_Radical α-Carbon Radical Intermediate Start_Ester_Radical->Alpha_Radical H abstraction by Br• NBS_Initiator NBS, Radical Initiator (e.g., AIBN), hv NBS_Initiator->Alpha_Radical Product_Radical This compound Alpha_Radical->Product_Radical + Br2 Br2_from_NBS Br2 Start_Ester_Acid Ethyl 3-phenylpropanoate Enol_Intermediate Enol Intermediate Start_Ester_Acid->Enol_Intermediate Enolization NBS_Acid NBS, Acid Catalyst (e.g., H+) NBS_Acid->Enol_Intermediate Product_Acid This compound Enol_Intermediate->Product_Acid Electrophilic attack by Br+

Caption: Pathways for Direct α-Bromination of the Ester.

  • Reaction Setup: Dissolve ethyl 3-phenylpropanoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN.

  • Reaction: Heat the mixture to reflux while irradiating with a UV lamp. Monitor the reaction by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense).

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by distillation under reduced pressure or column chromatography.

Alternative Synthetic Approaches

While the aforementioned strategies are the most common, other methods can be employed, particularly for specific stereochemical outcomes or when starting from different precursors.

Synthesis from Phenylalanine (Sandmeyer-type Reaction)

For the synthesis of enantiomerically enriched this compound, a viable route starts from the corresponding enantiomer of the amino acid phenylalanine. This involves a diazotization reaction followed by a bromide displacement, a transformation akin to the Sandmeyer reaction.[10][11][12][13][14][15]

The amino group of phenylalanine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid and a bromide source (e.g., HBr and CuBr). The diazonium group is an excellent leaving group (N₂) and is displaced by the bromide ion to yield 2-bromo-3-phenylpropanoic acid, which is then esterified.[12]

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, requires purification to remove unreacted starting materials, by-products, and catalysts.

  • Purification: Distillation under reduced pressure is often the preferred method for purifying the liquid product. Column chromatography on silica gel can also be employed for high-purity samples.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Infrared (IR) Spectroscopy: Confirms the presence of the ester carbonyl group and other functional groups.

    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of the optimal synthetic strategy is contingent upon factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. For large-scale production, the direct esterification of 2-bromo-3-phenylpropanoic acid is often the most straightforward approach. The Hell-Volhard-Zelinsky reaction provides a reliable route from the more accessible 3-phenylpropanoic acid. Direct bromination of the ester offers a more convergent synthesis but may require careful control of reaction conditions to ensure selectivity. The Sandmeyer-type reaction from phenylalanine is a valuable method for accessing enantiomerically pure forms of the target molecule. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

  • ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate. [Link]

  • PrepChem.com. Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

  • Chemical Synthesis Database. ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • PrepChem.com. Preparation of 2,3-dibromo-3-phenylpropanoic acid. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry LibreTexts. Hell-Volhard-Zelinskii Reaction. [Link]

  • ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; mthis compound. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

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An In-depth Technical Guide to the Stereochemistry of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the stereochemical considerations surrounding Ethyl 2-bromo-3-phenylpropanoate, a vital chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, resolution, and characterization of its stereoisomers, emphasizing the causal relationships behind methodological choices and the establishment of self-validating analytical workflows.

Introduction: The Significance of a Single Stereocenter

This compound, an α-halo ester, possesses a single chiral center at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The precise three-dimensional arrangement of the substituents around this carbon atom is of paramount importance. In the pharmaceutical and agrochemical industries, it is common for one enantiomer of a chiral molecule to exhibit desired biological activity while the other may be inactive or even detrimental. Consequently, the ability to selectively synthesize and accurately quantify the individual enantiomers of synthons like this compound is not merely an academic exercise but a critical component of developing safe and effective molecules.

These α-halo esters are potent alkylating agents and versatile intermediates.[1] The defined stereochemistry at the α-carbon can be transferred with high fidelity in subsequent nucleophilic substitution reactions, making enantiomerically pure this compound a valuable precursor for synthesizing complex chiral molecules, including amino acids and other biologically active compounds.[1]

Strategies for Stereochemical Control: Synthesis and Resolution

The generation of an enantiomerically pure sample of this compound can be approached via two primary pathways: asymmetric synthesis to directly form one enantiomer preferentially, or the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis: The Unselective Pathway

A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is typically prepared through the direct bromination of a prochiral precursor. A common laboratory-scale method is the Hell-Volhard-Zelinsky halogenation of 3-phenylpropanoic acid, followed by esterification.[1] Another route involves the electrophilic bromination of the enolate derived from ethyl 3-phenylpropanoate.

Causality Behind Racemization: In the absence of a chiral influence (e.g., a catalyst, reagent, or solvent), the attack of the bromine electrophile on the planar enolate intermediate is equally probable from either face, resulting in a 1:1 mixture of the two enantiomers. This racemic mixture serves as the essential starting point for chiral resolution protocols.

Asymmetric Synthesis: The Direct Approach to Enantiopurity

Modern synthetic chemistry prioritizes atom economy and efficiency, making direct asymmetric synthesis the more elegant approach. These methods employ a chiral catalyst or auxiliary to control the stereochemical outcome of the bromination reaction.

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the asymmetric synthesis of α-halo esters from α,α-dihalo aldehydes.[2] This strategy relies on the in-situ generation of a chiral enolate intermediate, which is then enantioselectively protonated. Although this specific example yields the carboxylic acid, the principle is directly applicable to ester synthesis and highlights the power of organocatalysis in establishing the α-halo stereocenter.[2]

More directly, chiral bifunctional sulfides have been successfully employed in desymmetrizing bromolactonizations, a related transformation that demonstrates the principle of catalyst-controlled halogenation.[3][4] The catalyst typically possesses both a Lewis basic site (e.g., a sulfide) to activate the halogenating agent and a hydrogen-bond donor site to orient the substrate, thereby directing the electrophilic attack to one face of the molecule.

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is synthesized, its enantiomers must be separated. For esters, enzymatic resolution is a highly effective and environmentally benign method.

Kinetic resolution exploits the fact that enzymes are inherently chiral and will often react at different rates with the two enantiomers of a racemic substrate. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Experimental Rationale: The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and reaction conditions (solvent, temperature, pH) is critical. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the hydrolysis of one enantiomer over the other. For instance, in the resolution of a related compound, ethyl 3-hydroxy-3-phenylpropanoate, lipase from Pseudomonas cepacia (PCL) showed excellent selectivity, yielding the (R)-ester with 98% enantiomeric excess (e.e.) and the corresponding (S)-acid with 93% e.e. at 50% conversion.[5][6]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic this compound in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with 20% tert-butanol).

  • Enzyme Addition: Add the selected lipase (e.g., PCL, immobilized on a solid support for ease of removal).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) using a pH-stat to titrate the produced carboxylic acid with a standard NaOH solution. The reaction is monitored by tracking NaOH consumption and periodically analyzing aliquots by chiral HPLC.

  • Workup: The reaction is quenched precisely at 50% conversion to maximize the enantiomeric excess of both the remaining ester and the produced acid. The mixture is filtered to remove the enzyme. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

  • Separation: The organic layer, containing the unreacted ester, is separated. The aqueous layer is acidified (e.g., with 1M HCl) to protonate the carboxylate, which is then extracted into an organic solvent.

  • Purification: Both fractions (the enriched ester and the acid) are purified by standard methods such as column chromatography.

Stereochemical Characterization: A Multi-Modal Approach

Assigning the absolute configuration and, critically, determining the enantiomeric excess (e.e.) of this compound requires robust analytical techniques. No single method is universally sufficient; a combination of chromatographic and spectroscopic techniques provides a self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, thereby providing an accurate measure of enantiomeric excess.[7]

Principle of Separation: The method relies on a chiral stationary phase (CSP). CSPs are typically composed of a chiral selector (e.g., a polysaccharide derivative like cellulose or amylose) bonded to a silica support.[8] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, leading to different retention times and, thus, separation.

Workflow: Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase Injector Inject Sample Prep->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Mobile Phase (e.g., Hexane:IPA) Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Area_R, Area_S) Chromatogram->Integration Calculation Calculate e.e. %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Typical HPLC Protocol:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

Data Interpretation: The output is a chromatogram showing two separated peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks. A successful separation is characterized by a resolution factor (Rs) greater than 1.5.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers (as they are spectroscopically identical in an achiral environment), NMR becomes a powerful tool for stereochemical analysis when diastereomeric interactions are introduced.[10]

Method 1: Chiral Derivatizing Agents (CDAs) The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. For example, the ester can be hydrolyzed to the corresponding 2-bromo-3-phenylpropanoic acid, which is then coupled with a chiral amine like (R)-1-phenylethylamine. The resulting diastereomeric amides will have distinct NMR spectra, as the protons and carbons are no longer in chemically equivalent environments.[11] The relative integration of specific, well-resolved signals can be used to determine the enantiomeric ratio.

Method 2: Chiral Solvating Agents (CSAs) Also known as chiral shift reagents, CSAs are chiral molecules (often lanthanide complexes) that form weak, rapidly-exchanging diastereomeric complexes with the analyte in solution. This interaction induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers, allowing for their resolution and quantification directly in the NMR tube.

Determining Relative and Absolute Stereochemistry: For molecules with multiple stereocenters, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of scalar coupling constants (³JHH) can be used to determine the relative stereochemistry (syn vs. anti).[12][13] Determining the absolute configuration often requires comparison to a known standard or advanced techniques like the Mosher's ester analysis after converting the analyte into a suitable derivative.[11]

Comparative Analysis of Characterization Techniques

The selection of an analytical method is a balance of precision, sample requirement, and experimental overhead.

TechniquePrincipleKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Gold standard for accuracy and precision in e.e. determination; high sensitivity.[7]Requires method development; expensive chiral columns.
Chiral GC Similar to HPLC but in the gas phase.High resolution and speed.[14]Analyte must be volatile; potential for thermal degradation.
NMR with CDA Covalent formation of diastereomers with distinct spectra.Provides structural confirmation; does not require specialized equipment beyond a standard NMR.Requires pure derivatizing agent; reaction may not go to completion; potential for kinetic resolution.[11]
NMR with CSA Non-covalent formation of diastereomeric complexes.Non-destructive; rapid analysis.Chemical shift differences can be small; requires careful optimization of conditions.
Polarimetry Measurement of the rotation of plane-polarized light.Simple and fast.Insensitive at low concentrations or low e.e.; requires a known value for the pure enantiomer.

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its utility as a chiral synthon. A robust understanding of the principles governing its synthesis and analysis is essential for any application in stereoselective chemistry. While racemic synthesis provides a straightforward entry point, modern demands for efficiency and sustainability favor direct asymmetric catalysis. The ultimate validation of stereochemical integrity rests on a multi-modal analytical approach, where the quantitative power of chiral chromatography is complemented by the structural insights of NMR spectroscopy. The protocols and causal explanations provided in this guide offer a framework for the reliable synthesis, resolution, and characterization of this important chiral molecule.

References

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  • Vora, H. U., & Rovis, T. (2010). N-Heterocyclic Carbene Catalyzed Asymmetric Hydration: Direct Synthesis of α-Protio and α-Deuterio α-Chloro and α-Fluoro Carboxylic Acids. Journal of the American Chemical Society, 132(9), 2860–2861. Available at: [Link]

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An In-depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-phenylpropanoate is a versatile halogenated ester that serves as a crucial building block in modern organic synthesis. Its strategic combination of a reactive bromine atom at the α-position to an ester functionality makes it a highly valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and significant applications, with a focus on practical, field-proven insights for laboratory and process development settings.

Chemical Identity and Physicochemical Properties

Before delving into the synthetic and applicative aspects, it is essential to establish the fundamental chemical identity and physical characteristics of this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 39149-82-1[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1)Br[1]
InChI InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3[1]
InChIKey MVCUFNYFDQMSTE-UHFFFAOYSA-N[1]
Appearance Colorless to pale yellow liquid
Boiling Point 120 °C at 30 mmHg[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prominent and reliable methods are detailed below.

Method 1: Decarboxylation of Ethyl Bromo-(phenylmethyl)propandioate

This method involves the thermal decarboxylation of a malonic ester derivative. It is a straightforward approach that can provide good yields of the target compound.[2]

Reaction Scheme:

G Start Ethyl bromo-(phenylmethyl)propandioate Product This compound Start->Product Heat (140 °C), Reduced Pressure - CO₂

Caption: Decarboxylation Synthesis Workflow.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus suitable for heating under reduced pressure. The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Reactor: Charge the round-bottom flask with 130 g of Ethyl bromo-(phenylmethyl)propandioate.

  • Reaction Conditions: Heat the flask to 140 °C under reduced pressure. Vigorous evolution of carbon dioxide will be observed.

  • Reaction Monitoring: The decarboxylation is typically complete within approximately 5 minutes, indicated by the cessation of gas evolution.

  • Purification: Once the reaction is complete, distill the mixture to yield this compound. The product will distill at 120 °C / 30 mmHg.[2]

Causality and Insights: The driving force for this reaction is the formation of the stable carbon dioxide molecule and the relief of steric strain from the disubstituted malonate. The reduced pressure helps to efficiently remove the evolved CO₂, driving the reaction to completion.

Method 2: Hell-Volhard-Zelinsky Halogenation

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[3][4][5][6] This can be adapted for the synthesis of the corresponding ester by quenching the reaction with an alcohol.

Reaction Scheme:

G cluster_0 Step 1: Acid Bromide Formation & Enolization cluster_1 Step 2: α-Bromination cluster_2 Step 3: Esterification Carboxylic_Acid 3-Phenylpropanoic Acid Acyl_Bromide 3-Phenylpropanoyl Bromide Carboxylic_Acid->Acyl_Bromide PBr₃ Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-3-phenylpropanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide Br₂ Product This compound Alpha_Bromo_Acyl_Bromide->Product Ethanol

Caption: Hell-Volhard-Zelinsky Reaction Workflow.

Experimental Protocol:

  • Acid Bromide Formation: In a flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically heated to initiate the formation of the acyl bromide.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine.

  • Esterification: Once the bromination is complete, carefully add ethanol to the reaction mixture. This will react with the 2-bromo-3-phenylpropanoyl bromide to form the desired ethyl ester.

  • Work-up and Purification: The reaction mixture is then cooled and poured into water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate to remove any acidic byproducts, and then with brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Causality and Insights: The key to the HVZ reaction is the in situ formation of the acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon.[6] The subsequent esterification provides a direct route to the target molecule.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Data available on PubChem, acquired on a Varian CFT-20 instrument.[1][7]
¹³C NMR Data available on PubChem.[1][7]
IR (FTIR) Neat, capillary cell. Data available on PubChem.[1][7]
Mass Spectrometry Data for related compounds are available, suggesting typical fragmentation patterns for bromoesters.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution. This makes it an excellent electrophile for the introduction of the 2-ethoxycarbonyl-1-phenylethyl moiety into a variety of molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding substituted products.

General Reaction Scheme:

G Reactant This compound Product Substituted Product Reactant->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: General Nucleophilic Substitution.

Application in Pharmaceutical Synthesis: The Case of Benazepril

A prominent example of the utility of this compound is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[5][8][9] In this synthesis, it serves as a key building block to introduce the side chain required for the drug's activity.

Synthetic Step in Benazepril Synthesis:

G Amine Benzazepine Intermediate (Amine) Benazepril_Precursor Benazepril Precursor Amine->Benazepril_Precursor Bromoester This compound Bromoester->Benazepril_Precursor Base

Caption: Benazepril Synthesis Step.

Reformatsky Reaction

This compound can be employed in the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[10][11][12][13][14] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

G Bromoester This compound Product β-Hydroxy Ester Bromoester->Product Carbonyl Aldehyde or Ketone Carbonyl->Product Zinc Zn Zinc->Product

Caption: Reformatsky Reaction.

Causality and Insights: The zinc metal inserts into the carbon-bromine bond to form an organozinc intermediate, which then adds to the carbonyl group of the aldehyde or ketone.[13]

Potential in Anticonvulsant and Antinociceptive Drug Discovery

Recent research has highlighted the potential of molecules derived from α-substituted esters in the development of new anticonvulsant and antinociceptive agents.[15][16][17][18][19] The structural motif of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic activity in these areas.

Safety, Handling, and Disposal

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

Hazard Summary:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye damage. [1]

  • May cause respiratory irritation. [1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Laboratory coat and, if necessary, a chemical-resistant apron.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Keep containers tightly closed when not in use.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[20][21] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal:

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical knowledge and practical insights to aid scientists in their endeavors.

References

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  • Oriental Journal of Chemistry. Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[2]benzothiophene-3,2'-[2][7] thiazolidine]-2,4'-dione deriv. Available at: [Link]

  • International Atomic Energy Agency. DECONTAMINATION OF OPERATIONAL. Available at: [Link]

  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available at: [Link]

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  • PubMed Central. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][22]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Available at: [Link]

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A Comprehensive Technical Guide to Ethyl 2-bromo-3-phenylpropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of Ethyl 2-bromo-3-phenylpropanoate, a key building block in modern synthetic and medicinal chemistry. We will explore its chemical properties, reliable synthetic routes, commercial availability, and critical applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 39149-82-1) is a halogenated ester that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group and a benzyl substituent, provides a unique combination of electrophilic and nucleophilic potential. This trifecta of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of pharmacologically active compounds.

The strategic importance of this molecule lies in its ability to introduce the 3-phenylpropanoate moiety, a common structural motif in a variety of bioactive molecules. The presence of the bromine atom facilitates the introduction of diverse functionalities through nucleophilic substitution reactions, while the ester group can be readily hydrolyzed or transformed into other functional groups. This versatility has led to its use in the synthesis of compounds targeting a range of therapeutic areas, including cardiovascular diseases, viral infections, and neurological disorders.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 39149-82-1PubChem[1]
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
Appearance Clear colourless to yellow liquidPharmaffiliates
Boiling Point 120 °C at 30 mmHgPrepChem
Solubility Soluble in most organic solvents.General Knowledge
Spectral Data

Characteristic spectral data are crucial for the identification and quality control of this compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic protons (a doublet of doublets), the methine proton alpha to the bromine (a triplet), and the aromatic protons of the phenyl ring.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon attached to the bromine, the carbons of the ethyl group, the benzylic carbon, and the carbons of the phenyl ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. The C-Br stretch is typically observed in the fingerprint region.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved from the readily available amino acid, L-phenylalanine. The process involves two key steps: the diazotization and bromination of the amino acid to form the corresponding α-bromo acid, followed by Fischer esterification.

Synthesis of the Precursor: 2-Bromo-3-phenylpropanoic acid

The conversion of L-phenylalanine to 2-bromo-3-phenylpropanoic acid is a well-established procedure that proceeds with retention of stereochemistry.[2][3]

Reaction Scheme:

G L_Phe L-Phenylalanine Bromo_acid 2-Bromo-3-phenylpropanoic acid L_Phe->Bromo_acid Diazotization & Bromination Reagents 1. NaNO₂, HBr, H₂O 2. Workup

Caption: Synthesis of 2-bromo-3-phenylpropanoic acid from L-phenylalanine.

Experimental Protocol:

  • To a solution of L-phenylalanine in aqueous hydrobromic acid (HBr) at 0°C, a solution of sodium nitrite (NaNO₂) in water is added dropwise.[2]

  • The reaction mixture is stirred at 0°C for a specified period, during which the amino group is converted to a diazonium salt, which is subsequently displaced by bromide.

  • Upon completion of the reaction, the product, 2-bromo-3-phenylpropanoic acid, is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2]

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude α-bromo acid, which can be used in the next step without further purification.

Fischer Esterification to this compound

The final step is the esterification of the α-bromo acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

G Bromo_acid 2-Bromo-3-phenylpropanoic acid Final_product This compound Bromo_acid->Final_product Fischer Esterification Reagents Ethanol, H₂SO₄ (cat.) Heat

Caption: Fischer esterification to yield the final product.

Experimental Protocol:

  • 2-Bromo-3-phenylpropanoic acid is dissolved in an excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is added to the solution.

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated.

  • The crude product can be purified by vacuum distillation to afford pure this compound.[2]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity needs. The purity of the commercially available material is typically ≥95%. When sourcing this reagent, it is crucial to obtain a certificate of analysis (CoA) to confirm its identity and purity.

Below is a non-exhaustive list of notable suppliers:

SupplierPurity/Grades OfferedTypical Quantities
Sigma-Aldrich (Merck) ≥95%Grams to Kilograms
Thermo Fisher Scientific Various gradesGrams to Kilograms
TCI Chemicals >97%Grams to Kilograms
Pharmaffiliates Custom synthesis availableMilligrams to Kilograms
Key Organics >95%Grams to Kilograms
Santa Cruz Biotechnology ≥90%[4]Grams

This table is for informational purposes and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence when sourcing chemical reagents.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is well-documented in the patent and scientific literature. Its bifunctional nature allows for the construction of complex molecular scaffolds, making it a valuable tool for medicinal chemists.

Synthesis of Sigma-1 Receptor Ligands

Recent research has highlighted the use of this compound in the synthesis of novel ligands for the sigma-1 receptor, a protein implicated in a variety of neurological and psychiatric disorders.[5] The bromoester serves as a key electrophile for the N-alkylation of heterocyclic cores, thereby introducing the phenylethyl moiety that is often crucial for binding to the receptor.

G Bromoester This compound S1_Ligand Sigma-1 Receptor Ligand Bromoester->S1_Ligand Heterocycle Heterocyclic Amine Heterocycle->S1_Ligand

Caption: Role in the synthesis of Sigma-1 receptor ligands.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a precursor to key intermediates in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[6][7] The bromoester can be converted to other functionalized 3-phenylpropanoate derivatives that are then incorporated into the final drug structure.

Building Block for Antiviral and Anti-inflammatory Agents

The patent literature discloses the use of this compound as a starting material in the synthesis of compounds with potential antiviral and anti-inflammatory activities.[8][9] Its ability to readily undergo nucleophilic substitution allows for the introduction of various pharmacophoric groups, leading to the generation of diverse chemical libraries for biological screening.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Summary: This compound is harmful if swallowed and causes skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its commercial availability, coupled with well-established synthetic routes and a broad range of applications, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel therapeutic agents.

References

  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine.
  • Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands.
  • Ethyl 2-bromo-3-phenylpropano
  • Ethyl 2-bromo-3-phenylpropano
  • Propose a mechanism for l phenylalanine in the presence of two equivalents of kbr then of s 2 Bromo 3 phenylpropanoid acid formed.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib.
  • Various approaches for the synthesis of selected ACE inhibitors building blocks.
  • Ethyl 2-bromo-3-oxo-3-phenylpropano
  • ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. PubMed.
  • US20090247488A1 - Anti-inflammatory phosphonate compounds.
  • US20080153783A1 - Pyrimidyl Phosphonate Antiviral Compounds and Methods of Use.
  • Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH.
  • Ace revisited: A new target for structure-based drug design. PMC - PubMed Central.

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An In-depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 2-bromo-3-phenylpropanoate, a key reagent and building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthetic routes, and critical applications, with a focus on the scientific rationale behind its use and handling.

Compound Identification: A Survey of Synonyms and Nomenclature

Clarity in chemical communication is paramount. This compound is known by several names across commercial, regulatory, and academic databases. Understanding this nomenclature is the first step toward its effective utilization. The compound's primary identifier is its Chemical Abstracts Service (CAS) number: 39149-82-1 [1][2].

Systematic and common names include:

  • IUPAC Name: this compound[1]

  • Common Synonyms:

    • Ethyl α-bromo-β-phenylpropionate[3][4]

    • Ethyl 2-Bromo-3-phenylpropionate[1][3]

    • Ethyl α-Bromohydrocinnamate[3][5]

    • Benzenepropanoic acid, α-bromo-, ethyl ester[5]

  • German Name: Bromhydrozimmtsaureathylester[1]

These names, while varied, all describe the same molecular entity. The use of Greek letters (α, β) is common in older literature and commercial catalogs to denote the position of substituents relative to the carbonyl group of the ester, with 'α' being the carbon adjacent to the carbonyl and 'β' being the next carbon in the chain.

The relationship between these identifiers is crucial for comprehensive literature and database searches.

Caption: Relationship between identifiers for C₁₁H₁₃BrO₂.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [1][2]
CAS Number 39149-82-1[1][2]
Appearance Yellow Liquid[3]
InChIKey MVCUFNYFDQMSTE-UHFFFAOYSA-N[1][3]
SMILES CCOC(=O)C(CC1=CC=CC=C1)Br[1][3]
¹H NMR Spectra Available[1]
¹³C NMR Spectra Available[1]
FTIR Spectra Available[1]

Note: Detailed spectral data can be accessed through databases like PubChem for structural confirmation.[1]

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the bromination of an appropriate precursor. A common and illustrative method is the electrophilic addition of bromine to the alkene bond of ethyl cinnamate. While the direct synthesis protocol for the mono-bromo product is less commonly published in detail than its dibromo counterpart, the principles are analogous and provide valuable insight.

A related, well-documented procedure is the synthesis of Ethyl α,β-dibromo-β-phenylpropionate, which involves the addition of bromine across the double bond of ethyl cinnamate[6]. The synthesis of the target mono-bromo compound would logically proceed via a Hell-Volhard-Zelinsky (HVZ) type reaction on ethyl 3-phenylpropanoate, or through controlled bromination of an enolate intermediate.

Conceptual Synthetic Workflow: Bromination of Ethyl 3-phenylpropanoate

The following diagram outlines a logical workflow for the synthesis via an HVZ-type reaction, a cornerstone of α-halogenation for carboxylic acid derivatives.

SynthesisWorkflow cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: α-Bromination Reaction cluster_workup Step 3: Workup & Quenching cluster_purification Step 4: Purification Reactant Ethyl 3-phenylpropanoate ReactionVessel Inert Solvent (e.g., CCl₄) Heat under reflux Reactant->ReactionVessel Reagents Bromine (Br₂) Phosphorus Tribromide (PBr₃, cat.) Reagents->ReactionVessel Quench Quench with water or sodium bisulfite solution ReactionVessel->Quench Cool to RT Extraction Extract with organic solvent (e.g., Diethyl Ether) Quench->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Remove solvent Product This compound (Final Product) Purification->Product

Caption: Conceptual workflow for the synthesis of the title compound.

Causality in Experimental Choices
  • Catalyst (PBr₃): In the Hell-Volhard-Zelinsky reaction, a catalytic amount of phosphorus trihalide is crucial. It reacts with the corresponding carboxylic acid (which may be present from hydrolysis or as a starting material) to form an acyl halide. The acyl halide, unlike the ester, readily tautomerizes to an enol, which is the species that undergoes electrophilic attack by Br₂ at the α-position.

  • Inert Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for halogenations as it is non-polar and unreactive towards bromine. Modern, safer alternatives are often employed today.

  • Workup Procedure: Quenching with a reducing agent like sodium bisulfite is essential to neutralize any excess bromine, which is corrosive and toxic. Subsequent extraction and drying isolate the crude product from the aqueous phase and residual water.

  • Purification: Due to the potential for side products and unreacted starting material, purification by vacuum distillation or chromatography is typically required to achieve high purity suitable for subsequent synthetic steps.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[4]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, azides, thiols, and cyanides, which are foundational reactions in the synthesis of complex molecules and pharmaceutical ingredients.

  • Precursor to Amino Acids: It serves as a precursor for the synthesis of unnatural β-phenylalanine derivatives. By reacting it with an amine source (e.g., ammonia or a protected amine), chemists can construct the carbon skeleton of novel amino acids for incorporation into peptides or as standalone pharmacologically active agents.

  • Formation of Heterocycles: The compound can be used in the construction of heterocyclic rings, which are prevalent scaffolds in many drug molecules.

  • Proteomics Research: It is classified as a biochemical for proteomics research, likely functioning as an alkylating agent to modify specific amino acid residues (like cysteine or histidine) in proteins for analytical or functional studies.[2]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H318: Causes serious eye damage[1]

    • H335: May cause respiratory irritation[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. It is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined role in organic chemistry and drug discovery. A precise understanding of its various names and identifiers is fundamental for accessing the wealth of information available in chemical literature and databases. Its utility is derived from the reactive C-Br bond, which enables a wide array of synthetic transformations. Adherence to strict safety protocols is mandatory when handling this compound due to its corrosive and irritant properties. This guide serves as a foundational resource for researchers to safely and effectively utilize this important chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl α-Bromo-β-phenylpropionate. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved January 12, 2026, from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Anti-Markovnikov Synthesis of Ethyl 2-bromo-3-phenylpropanoate from Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of Ethyl 2-bromo-3-phenylpropanoate, a valuable synthetic intermediate, from ethyl cinnamate. The protocol focuses on achieving anti-Markovnikov regioselectivity through a free-radical initiated hydrobromination. We delve into the mechanistic rationale for this strategic choice over the more common electrophilic addition, which would yield the undesired constitutional isomer. This document furnishes researchers, scientists, and drug development professionals with a detailed experimental procedure, safety protocols, characterization data, and troubleshooting insights, ensuring a reproducible and well-understood synthesis.

Mechanistic Rationale and Strategy Selection

The addition of hydrogen bromide (HBr) to the alkene moiety of ethyl cinnamate can yield two potential constitutional isomers: the Markovnikov product (Ethyl 3-bromo-3-phenylpropanoate) or the anti-Markovnikov product (this compound). The selection of the reaction pathway is critical to selectively synthesize the desired 2-bromo isomer.

The Challenge: Overcoming Markovnikov's Rule

Under standard electrophilic addition conditions, the reaction of an alkene with HBr is governed by Markovnikov's rule. The mechanism involves the protonation of the double bond to form the most stable carbocation intermediate.[1][2] In the case of ethyl cinnamate, protonation at the α-carbon (C2) is disfavored due to the electron-withdrawing effect of the adjacent ester group. Conversely, protonation at the β-carbon (C3) leads to a highly stabilized secondary benzylic carbocation. Subsequent nucleophilic attack by the bromide ion (Br⁻) on this stable carbocation exclusively yields the 3-bromo isomer.[3]

The Solution: Free-Radical Pathway

To achieve the desired anti-Markovnikov addition, the reaction mechanism must be shifted from an electrophilic to a free-radical pathway. This is typically accomplished by introducing a radical initiator, such as a peroxide (ROOR), in the presence of HBr.[4][5]

The mechanism proceeds as follows:

  • Initiation: The peroxide undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals (RO•). This reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[5]

  • Propagation: The bromine radical adds to the ethyl cinnamate double bond. The addition occurs at the β-carbon (C3) to form the more stable α-carbonyl, benzylic radical intermediate at the C2 position. This radical is stabilized by resonance with both the phenyl group and the ester carbonyl group.

  • Propagation (H-Abstraction): The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product, this compound, and regenerating a bromine radical to continue the chain reaction.[5]

This strategic choice of a radical pathway effectively inverts the regioselectivity compared to the electrophilic route.

Mechanistic_Choice cluster_0 Reaction Pathways for HBr Addition to Ethyl Cinnamate cluster_1 Electrophilic Addition (Markovnikov) cluster_2 Free-Radical Addition (Anti-Markovnikov) EC Ethyl Cinnamate EA_HBr + HBr (No Initiator) EC->EA_HBr FRA_HBr + HBr (+ Peroxide/Heat) EC->FRA_HBr EA_Carbocation Benzylic Carbocation Intermediate (C3) EA_HBr->EA_Carbocation Protonation EA_Product Undesired Product: Ethyl 3-bromo-3-phenylpropanoate EA_Carbocation->EA_Product Br⁻ Attack FRA_Radical Benzylic Radical Intermediate (C2) FRA_HBr->FRA_Radical Br• Addition FRA_Product Desired Product: This compound FRA_Radical->FRA_Product H Abstraction

Figure 1: Choice of reaction pathway for HBr addition.

Materials and Instrumentation

Reagents
ReagentFormulaMW ( g/mol )M/P (°C)B/P (°C)Density (g/mL)
Ethyl CinnamateC₁₁H₁₂O₂176.216-82711.048
Hydrobromic AcidHBr80.91-87-67Varies with conc.
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.23103-105 (dec.)-1.334
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Saturated NaHCO₃ (aq)NaHCO₃84.01--~1.07
Saturated NaCl (aq)NaCl58.44--~1.2
Anhydrous MgSO₄MgSO₄120.37--2.66
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving volatile solvents and HBr should be performed in a well-ventilated fume hood.

Experimental_Workflow start Start setup 1. Reaction Setup - Charge flask with Ethyl Cinnamate & DCM - Cool to 0°C start->setup addition 2. Reagent Addition - Add Benzoyl Peroxide (initiator) - Slowly add HBr solution setup->addition reaction 3. Reaction - Warm to room temperature - Stir for 4-6 hours - Monitor by TLC addition->reaction workup 4. Aqueous Work-up - Quench with NaHCO₃ (aq) - Wash with H₂O and Brine reaction->workup isolate 5. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate via rotary evaporation workup->isolate purify 6. Purification - Perform silica gel column chromatography isolate->purify characterize 7. Characterization - Analyze by NMR and MS purify->characterize end End Product: This compound characterize->end

Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl cinnamate (1.76 g, 10 mmol).

  • Dissolve the starting material in 20 mL of dichloromethane (DCM).

  • Cool the flask in an ice-water bath to 0°C.

Step 2: Radical-Initiated Hydrobromination
  • To the stirred solution at 0°C, add benzoyl peroxide (0.12 g, 0.5 mmol, 5 mol%). Caution: Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care.

  • Slowly add a solution of HBr in acetic acid (e.g., 33 wt%, ~3.0 mL, ~15 mmol) dropwise over 15 minutes, ensuring the temperature does not rise significantly. Alternatively, HBr gas can be bubbled through the solution.

Step 3: Reaction Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The product spot should appear at a different Rf value than the starting ethyl cinnamate.

Step 4: Work-up and Isolation
  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess HBr.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil. A typical boiling point for the product is 120°C at 30 mmHg.[6]

Safety Precautions

  • Hydrogen Bromide (HBr): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

  • Benzoyl Peroxide (BPO): Strong oxidizer. Risk of fire and explosion. Avoid shock, friction, and contact with combustible materials.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a fume hood.

  • General: Always conduct a thorough risk assessment before beginning any chemical synthesis.[8]

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Characterization_Flow cluster_0 Product Validation Workflow Crude Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Crude->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Crude->MS Purity Purity Assessment NMR->Purity Structure Structural Confirmation NMR->Structure MS->Structure Final Confirmed Structure: This compound Purity->Final Structure->Final

Figure 3: Logical workflow for product characterization.

Expected Spectroscopic Data

The following table summarizes the expected data for the final product based on its known chemical structure.[9]

TechniqueExpected Results
¹H NMR δ (ppm): ~7.3 (m, 5H, Ar-H), ~4.5 (dd, 1H, -CH(Br)-), ~4.2 (q, 2H, -O-CH₂-), ~3.4 (m, 2H, -CH₂-Ph), ~1.2 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~169 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (-O-CH₂-), ~45 (-CH(Br)-), ~40 (-CH₂-Ph), ~14 (-CH₃)
Mass Spec (EI) m/z: 256/258 (M⁺, Br isotope pattern), 177 (M-Br)⁺, 105 (PhCH₂CH₂)⁺
Appearance Colorless to pale yellow oil

Troubleshooting

  • Low Yield: May result from incomplete reaction or inefficient initiation. Ensure the radical initiator is fresh and the reaction is run for a sufficient duration. Check for peroxide quenching by impurities.

  • Formation of 3-bromo Isomer: Indicates a competing electrophilic addition pathway. Ensure no strong protic acids (other than HBr) are present and that the radical initiator is active. Running the reaction in the dark can minimize light-induced side reactions.

  • Formation of Dibromo Product: The formation of Ethyl 2,3-dibromo-3-phenylpropanoate suggests the presence of Br₂.[10] This can happen if the HBr solution has oxidized. Using a fresh source of HBr is recommended.

Conclusion

This application note details a reliable and mechanistically sound protocol for the anti-Markovnikov synthesis of this compound from ethyl cinnamate. By leveraging a free-radical pathway, this method successfully overcomes the inherent regiochemical preference of the substrate for Markovnikov addition, providing selective access to the valuable 2-bromo isomer. The provided experimental and analytical guidelines are intended to enable researchers to confidently reproduce this synthesis for applications in organic chemistry and drug development.

References

  • PrepChem. Synthesis of ethyl 2-bromo-3-phenylpropionate. Available at: [Link]

  • Organic Syntheses. Ethyl α,β-dibromo-β-phenylpropionate. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes. Available at: [Link]

  • Chemistry LibreTexts. Electrophilic Addition to Alkenes. Available at: [Link]

  • Lumen Learning. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Available at: [Link]

  • Doc Brown's Chemistry. Electrophilic mechanism steps addition hydrogen bromide to alkenes. Available at: [Link]

  • Organic Syntheses. Ethyl bromoacetate. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. Ethyl 2,3-dibromo-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

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Application Note: Synthesis of Ethyl 2-bromo-3-phenylpropanoate via the Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Halo Esters

α-Halo esters, such as Ethyl 2-bromo-3-phenylpropanoate, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Their bifunctional nature, possessing both an ester and a reactive carbon-halogen bond, allows for a diverse range of subsequent transformations. These include nucleophilic substitutions to introduce amino, hydroxyl, or cyano groups, making them valuable precursors for α-amino acids, α-hydroxy acids, and other complex molecules. The Hell-Volhard-Zelinsky (HVZ) reaction offers a robust and direct method for the α-bromination of carboxylic acids, which can be ingeniously coupled with an in-situ esterification to streamline the synthesis of these valuable compounds.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of this compound from 3-phenylpropanoic acid in a one-pot procedure.

Mechanistic Rationale: A Tale of Two Intermediates

The Hell-Volhard-Zelinsky reaction is a classic transformation that proceeds through a multi-step mechanism, each step driven by specific chemical principles.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction does not proceed by direct bromination of the carboxylic acid, as the enol concentration is too low for an effective reaction. Instead, the carboxylic acid is first converted into a more reactive intermediate, the acyl bromide.[5][6]

The key steps are as follows:

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with the starting carboxylic acid (3-phenylpropanoic acid) to form the corresponding acyl bromide.[3][4] This is a critical activation step, as the acyl bromide is more readily enolized than the parent carboxylic acid.[5][6]

  • Enolization: The acyl bromide, in the presence of the HBr generated in the first step, tautomerizes to its enol form. This enol is the key nucleophilic species that will react with bromine.

  • α-Bromination: The enol of the acyl bromide attacks a molecule of bromine (Br₂) in an electrophilic addition, resulting in the formation of the α-bromo acyl bromide and another molecule of HBr.

  • Esterification: Instead of hydrolyzing the α-bromo acyl bromide with water to yield the α-bromo carboxylic acid, the reaction is quenched with ethanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-bromo acyl bromide. This leads to the formation of the desired product, this compound, and regenerates HBr.[1] This one-pot approach enhances efficiency by circumventing the need to isolate the intermediate α-bromo carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established Hell-Volhard-Zelinsky procedures.[1][2] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Phenylpropanoic Acid150.1715.0 g0.11.0
Red Phosphorus30.970.41 g0.0130.13
Bromine159.8117.6 g (5.6 mL)0.111.1
Ethanol (anhydrous)46.0750 mL-Excess
Dichloromethane (anhydrous)84.9350 mL--
Saturated Sodium Bicarbonate-As needed--
Saturated Sodium Bisulfite-As needed--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Gas trap (containing sodium hydroxide or sodium bisulfite solution)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the reflux condenser to a gas trap to neutralize the evolving hydrogen bromide (HBr) gas.[2]

  • Initial Charging: To the flask, add 3-phenylpropanoic acid (15.0 g, 0.1 mol) and red phosphorus (0.41 g, 0.013 mol). If the 3-phenylpropanoic acid is solid, it can be dissolved in a minimal amount of anhydrous dichloromethane (approx. 50 mL).[2]

  • Bromine Addition: In the dropping funnel, place bromine (17.6 g, 0.11 mol). Slowly add the bromine to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the bromine addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-50 °C if using dichloromethane, or higher if run neat) for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Esterification (Quenching): Once the reaction is deemed complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add anhydrous ethanol (50 mL) through the dropping funnel. This step is exothermic and will generate HBr gas. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ice-cold water (100 mL).

    • If dichloromethane was used, separate the organic layer. If the reaction was run neat, extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Wash the combined organic layers sequentially with water (50 mL), a saturated solution of sodium bisulfite (to remove any unreacted bromine), and saturated sodium bicarbonate solution (to neutralize any remaining acids).[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

HVZ_Workflow cluster_setup Reaction Setup cluster_reaction HVZ Reaction cluster_esterification Esterification cluster_workup Work-up & Purification Start 3-Phenylpropanoic Acid + Red Phosphorus HVZ α-Bromination (Reflux) Start->HVZ 1. Add Br₂ slowly Br2 Bromine Br2->HVZ Quench Ethanol Quench (0 °C to RT) HVZ->Quench 2. Cool and add EtOH Workup Aqueous Work-up & Extraction Quench->Workup 3. Isolate crude product Purification Vacuum Distillation Workup->Purification 4. Purify FinalProduct This compound Purification->FinalProduct

Caption: One-pot synthesis of this compound.

Safety Considerations

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Tribromide (formed in situ): Corrosive and reacts violently with water.

  • Hydrogen Bromide (byproduct): Corrosive and toxic gas. Ensure the gas trap is functioning correctly.

  • Exothermic Reactions: The addition of bromine and the quenching with ethanol are exothermic. Proceed with caution and ensure adequate cooling.

Conclusion

The Hell-Volhard-Zelinsky reaction provides an effective means for the synthesis of α-bromo carboxylic acids. By modifying the work-up procedure to include an alcohol quench, this reaction can be adapted into an efficient one-pot synthesis of α-bromo esters. This application note details a comprehensive protocol for the preparation of this compound, a valuable building block in medicinal chemistry and organic synthesis. The provided mechanistic insights and procedural details serve as a valuable resource for researchers in the field.

References

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. [Link]

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

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Application Note & Protocol: Synthesis of β-Phenylalanine from Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

β-amino acids are crucial structural motifs in a variety of biologically active molecules and are key building blocks in medicinal chemistry.[1][2][3] Unlike their α-amino acid counterparts, β-amino acids exhibit increased metabolic stability due to their resistance to peptidase degradation.[2][3] β-Phenylalanine, in particular, serves as a vital precursor for the synthesis of pharmaceuticals, including anticancer agents and treatments for Alzheimer's disease.[1] This document provides a comprehensive guide to the synthesis of β-phenylalanine, utilizing ethyl 2-bromo-3-phenylpropanoate as a readily accessible precursor. We present two robust protocols: a direct amination via an azide intermediate and a modified Gabriel synthesis. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are provided to ensure reproducibility and success.

Introduction: The Significance of β-Phenylalanine

β-Phenylalanine and its derivatives (β-PADs) are integral components in drug discovery and development.[1][2] Their incorporation into peptide backbones induces unique conformational constraints, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The increased stability against enzymatic degradation makes them attractive scaffolds for creating peptidomimetics.[2][3] Furthermore, β-PADs are found in natural products with diverse biological activities, including antibiotic and antifungal properties.[1] Given their therapeutic potential, reliable and scalable synthetic routes to enantiomerically pure β-phenylalanine are of high interest to the scientific community.

This guide focuses on the conversion of this compound, an α-bromo ester, to β-phenylalanine. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution to introduce the required amino functionality.

Synthetic Strategy Overview

The conversion of an α-halo ester to a β-amino acid is a well-established transformation. The primary challenge lies in the regioselective introduction of the amine group at the β-position. However, starting with this compound, the bromine is already positioned for substitution to ultimately yield the β-amino acid framework after subsequent chemical manipulations. We will detail two effective methods for this transformation.

Method A: Azide Displacement followed by Reduction This is a highly reliable two-step process. The first step involves a nucleophilic substitution (SN2) reaction where sodium azide displaces the bromide. The resulting α-azido ester is then reduced to the corresponding amine. This method is favored for its high yields and the relatively mild conditions of the final reduction step.

Method B: Modified Gabriel Synthesis The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation issues.[4][5] In this modified approach, potassium phthalimide is used as an ammonia surrogate to displace the bromide. The resulting phthalimido-protected intermediate is then deprotected, typically using hydrazine, to release the free amine.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

cluster_0 Method A: Azide Displacement & Reduction cluster_1 Method B: Modified Gabriel Synthesis A_Start This compound A_Int Ethyl 2-azido-3-phenylpropanoate A_Start->A_Int 1. NaN₃, DMF A_Amine Ethyl β-phenylalaninate A_Int->A_Amine 2. H₂, Pd/C or PPh₃, H₂O A_End β-Phenylalanine A_Amine->A_End 3. Acid/Base Hydrolysis B_Start This compound B_Int Ethyl 2-phthalimido-3-phenylpropanoate B_Start->B_Int 1. Potassium Phthalimide, DMF B_Amine Ethyl β-phenylalaninate B_Int->B_Amine 2. Hydrazine (N₂H₄) B_End β-Phenylalanine B_Amine->B_End 3. Acid/Base Hydrolysis

Caption: Synthetic pathways from this compound to β-Phenylalanine.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium azide is highly toxic and can form explosive metal azides. Hydrazine is a corrosive and toxic substance. Handle these reagents with extreme caution and follow all institutional safety guidelines.

Protocol A: Synthesis via Azide Displacement and Reduction

This protocol is divided into three main stages: azidation, reduction, and hydrolysis.

Stage 1: Synthesis of Ethyl 2-azido-3-phenylpropanoate

  • Causality: The SN2 reaction with sodium azide provides a clean and efficient method to introduce a nitrogen functional group that can be selectively reduced to a primary amine without competing side reactions.[6] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound271.135.42 g20.0
Sodium Azide (NaN₃)65.011.56 g24.0
Dimethylformamide (DMF), anhydrous73.0940 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.42 g, 20.0 mmol).

  • Add anhydrous DMF (40 mL) and stir until the starting material is fully dissolved.

  • Carefully add sodium azide (1.56 g, 24.0 mmol, 1.2 equivalents). Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-azido-3-phenylpropanoate as a crude oil, which can often be used in the next step without further purification.

Stage 2: Reduction to Ethyl β-phenylalaninate

  • Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and effective method for reducing azides to amines. The reaction proceeds under a hydrogen atmosphere, and the only byproduct is nitrogen gas. Alternatively, a Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis offers a milder, non-hydrogenation alternative.

ReagentMolar Mass ( g/mol )Quantity (from Stage 1)Moles (mmol)
Ethyl 2-azido-3-phenylpropanoate233.26~4.6 g~20.0
10% Palladium on Carbon (Pd/C)-~250 mg (5 mol%)-
Methanol (MeOH)32.0450 mL-
Hydrogen (H₂) gas2.021 atm (balloon)-

Step-by-Step Procedure:

  • Dissolve the crude ethyl 2-azido-3-phenylpropanoate (~20.0 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (~250 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for this scale).

  • Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl β-phenylalaninate.

Stage 3: Hydrolysis to β-Phenylalanine

  • Causality: Saponification using a strong base like sodium hydroxide (NaOH) followed by acidic workup is a standard method for hydrolyzing the ethyl ester to the corresponding carboxylic acid. The final acidification protonates the carboxylate and the amine, leading to the precipitation of the amino acid at its isoelectric point.

ReagentMolar Mass ( g/mol )Quantity (from Stage 2)Moles (mmol)
Ethyl β-phenylalaninate193.25~3.8 g~20.0
2M Sodium Hydroxide (NaOH)40.0020 mL40.0
6M Hydrochloric Acid (HCl)36.46As needed-

Step-by-Step Procedure:

  • Dissolve the crude ethyl β-phenylalaninate (~20.0 mmol) in 2M aqueous NaOH (20 mL, 40.0 mmol).

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 6M HCl dropwise with stirring to adjust the pH to ~6-7 (the isoelectric point of β-phenylalanine). A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain β-phenylalanine. Further purification can be achieved by recrystallization from hot water or aqueous ethanol.[7]

Protocol B: Modified Gabriel Synthesis
  • Causality: This method uses potassium phthalimide as a protected source of ammonia. The phthalimide group is bulky, preventing the over-alkylation that can be problematic in direct aminations with ammonia.[4][5] The subsequent deprotection with hydrazine cleaves the imide bonds to liberate the desired primary amine.[4]

Stage 1: Synthesis of Ethyl 2-phthalimido-3-phenylpropanoate

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound271.135.42 g20.0
Potassium Phthalimide185.224.08 g22.0
Dimethylformamide (DMF), anhydrous73.0940 mL-

Step-by-Step Procedure:

  • Combine this compound (5.42 g, 20.0 mmol) and potassium phthalimide (4.08 g, 22.0 mmol) in a 100 mL round-bottom flask.

  • Add anhydrous DMF (40 mL) and stir the suspension at 80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Stir vigorously until a precipitate forms. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry to obtain the crude phthalimido-protected product.

Stage 2: Deprotection with Hydrazine

ReagentMolar Mass ( g/mol )Quantity (from Stage 1)Moles (mmol)
Ethyl 2-phthalimido-3-phenylpropanoate337.36~6.7 g~20.0
Hydrazine Monohydrate50.061.2 mL24.0
Ethanol (EtOH)46.0750 mL-

Step-by-Step Procedure:

  • Suspend the crude product from Stage 1 (~20.0 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (1.2 mL, 24.0 mmol) and heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.[4]

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl β-phenylalaninate.

Stage 3: Hydrolysis to β-Phenylalanine

  • Follow the same hydrolysis procedure as described in Protocol A, Stage 3 .

Experimental Workflow Visualization

start Start: this compound reaction1 Step 1: Nucleophilic Substitution (NaN₃ or K-Phthalimide in DMF) start->reaction1 workup1 Workup 1 (Aqueous Extraction/Precipitation) reaction1->workup1 intermediate Intermediate (Azide or Phthalimide Adduct) reaction2 Step 2: Reduction/Deprotection (H₂/Pd/C or N₂H₄) intermediate->reaction2 workup1->intermediate workup2 Workup 2 (Filtration & Concentration) reaction2->workup2 intermediate2 Intermediate: Ethyl β-phenylalaninate reaction3 Step 3: Ester Hydrolysis (NaOH, then HCl) intermediate2->reaction3 workup2->intermediate2 product Crude β-Phenylalanine reaction3->product purification Purification (Filtration & Recrystallization) product->purification final Final Product: Pure β-Phenylalanine purification->final characterization Characterization (NMR, MS, mp) final->characterization

Caption: General experimental workflow for the synthesis of β-Phenylalanine.

Characterization of β-Phenylalanine

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueExpected Results for β-Phenylalanine
¹H NMR (400 MHz, D₂O): δ ~7.3-7.5 (m, 5H, Ar-H), ~4.1-4.2 (dd, 1H, CH-NH₂), ~2.8-3.0 (m, 2H, CH₂-Ar). Note: Chemical shifts can vary depending on the solvent and pH.[8][9]
¹³C NMR (100 MHz, D₂O): δ ~175 (C=O), ~138 (Ar C-ipso), ~129-130 (Ar CH), ~50 (CH-NH₂), ~40 (CH₂-Ar).
Mass Spectrometry ESI-MS: Expected m/z for [M+H]⁺ = 166.0868.
Melting Point ~199-202 °C.[7]

Conclusion and Field Insights

Both the azide displacement and modified Gabriel synthesis routes offer effective means to produce β-phenylalanine from this compound. The choice between them often depends on laboratory capabilities and safety considerations.

  • Expertise & Experience: The azide method is generally higher yielding and cleaner, but requires careful handling of sodium azide. Catalytic hydrogenation is a standard procedure but requires access to a hydrogen source. The Staudinger reduction is a good alternative if hydrogenation is not feasible. The Gabriel synthesis is a classic, robust method, though the removal of the phthalhydrazide byproduct can sometimes be cumbersome.[4]

  • Trustworthiness: Each protocol is designed as a self-validating system. Monitoring by TLC at each stage is critical to ensure reaction completion before proceeding. The final characterization data provides definitive confirmation of the product's identity and purity. For chiral applications, further analysis (e.g., chiral HPLC) would be required if starting from an enantiomerically pure precursor.

These protocols provide a solid foundation for researchers to synthesize β-phenylalanine, a valuable building block for advancing drug discovery and development projects.

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-bromo-3-phenylpropionate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Barbier, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. Retrieved from [Link]

  • Barbier, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. Retrieved from [Link]

  • Barbier, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]

  • Ardsher, A., et al. (n.d.). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Publishing. Retrieved from [Link]

  • bioRxiv. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). US3105092A - Purification of beta-alanine.
  • Steele, C., et al. (2005). Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Crismaru, C. G., et al. (2013). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. PubMed. Retrieved from [Link]

  • jOeCHEM. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of optically pure (S)-β-phenylalanine (3): First, ethyl.... Retrieved from [Link]

  • MedSchoolCoach. (2020). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • Ardsher, A., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP1484314A1 - Process for production of optically active beta-phenylalanine derivatives.
  • ACS Publications. (n.d.). Development of a Commercial Process for (S)-β-Phenylalanine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

  • ACS Publications. (n.d.). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Retrieved from [Link]

  • PubMed Central. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Aziridines using Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aziridines and the Utility of Ethyl 2-bromo-3-phenylpropanoate

Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic scaffolds in organic synthesis and medicinal chemistry.[1][2] Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules, including amino acids, amino alcohols, and diamines.[2][3] This reactivity profile has positioned aziridines as key intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals.[1][4]

This compound is a versatile and readily accessible precursor for the synthesis of 3-phenylaziridine-2-carboxylate derivatives. This α-bromo ester provides a strategic entry point to the aziridine ring system through a classical yet highly effective method known as the Gabriel-Cromwell reaction.[1][4][5] This application note provides a detailed overview of the synthesis of aziridines from this compound, including the underlying mechanism, stereochemical considerations, and comprehensive experimental protocols.

Reaction Mechanism and Stereochemistry

The synthesis of aziridines from this compound and a primary amine proceeds via a two-step sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization.

  • Nucleophilic Substitution (SN2 Reaction): The primary amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom in this compound. This SN2 reaction results in the displacement of the bromide ion and the formation of an intermediate ethyl 2-amino-3-phenylpropanoate derivative.

  • Intramolecular Cyclization: In the presence of a base, the nitrogen atom of the newly formed amino ester is deprotonated, enhancing its nucleophilicity. The resulting amide anion then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon and displacing the ester's ethoxy group (or more commonly, the reaction is facilitated by a base without the need to displace the ethoxy group, but rather by deprotonation of the amine followed by attack on the carbon with the bromine leaving group) to form the strained three-membered aziridine ring.

The stereochemistry of the starting this compound and the reaction conditions can influence the stereochemical outcome of the final aziridine product, potentially leading to a mixture of cis and trans diastereomers. The intramolecular cyclization step generally proceeds with an inversion of configuration at the carbon center undergoing substitution.

Experimental Protocols

This section provides detailed protocols for the synthesis of ethyl 1-benzyl-3-phenylaziridine-2-carboxylate, a representative example of an aziridine synthesized from this compound.

Materials and Equipment
  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR tubes and spectrometer

  • Infrared spectrometer

Protocol 1: Synthesis of Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate

This protocol is adapted from the general principles of the Gabriel-Cromwell reaction for the synthesis of aziridine-2-carboxylates.[5][6]

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

Step 2: Reaction Execution

  • Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate of reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The reaction is typically complete within 24-48 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the cis and trans isomers. The diastereomeric ratio can vary depending on the specific reaction conditions.

Characterization Data

The following data are representative for cis- and trans-ethyl 1-benzyl-3-phenylaziridine-2-carboxylate.

Table 1: Representative NMR Data for Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate Isomers

Isomer1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
trans 7.40-7.20 (m, 10H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (d, J = 2.5 Hz, 1H, NCHPh), 3.75 (d, J = 13.5 Hz, 1H, NCH₂Ph), 3.65 (d, J = 13.5 Hz, 1H, NCH₂Ph), 2.50 (d, J = 2.5 Hz, 1H, NCHCO₂Et), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)170.5, 138.2, 136.5, 128.8, 128.6, 128.4, 128.2, 127.5, 127.0, 61.2, 59.8, 52.5, 48.0, 14.2
cis 7.40-7.20 (m, 10H, Ar-H), 3.95 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (d, J = 13.0 Hz, 1H, NCH₂Ph), 3.70 (d, J = 6.5 Hz, 1H, NCHPh), 3.60 (d, J = 13.0 Hz, 1H, NCH₂Ph), 3.10 (d, J = 6.5 Hz, 1H, NCHCO₂Et), 1.05 (t, J = 7.1 Hz, 3H, OCH₂CH₃)168.0, 137.8, 135.0, 129.0, 128.7, 128.5, 128.3, 127.8, 127.2, 60.8, 58.5, 49.5, 45.0, 13.9

Note: The specific chemical shifts and coupling constants may vary slightly. The provided data is a representative example.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of ethyl 1-benzyl-3-phenylaziridine-2-carboxylate from this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Products A This compound C S_N2 Reaction & Intramolecular Cyclization (K₂CO₃, CH₃CN, RT to 50°C) A->C B Benzylamine B->C D Filtration C->D 1. Cool & Filter E Extraction D->E 2. Concentrate & Extract F Column Chromatography E->F 3. Dry & Concentrate G cis-Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate F->G Separation H trans-Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate F->H Separation

Caption: Workflow for the synthesis of aziridine-2-carboxylates.

Mechanistic Representation

The following diagram illustrates the proposed mechanism for the formation of the aziridine ring.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Substitution (S_N2) cluster_step2 Step 2: Intramolecular Cyclization A This compound + Benzylamine B Intermediate Amino Ester A->B S_N2 Attack C Deprotonation of Amino Ester B->C Base (K₂CO₃) D Aziridine Product C->D Intramolecular S_N2 Attack

Caption: Proposed reaction mechanism for aziridination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. Increasing the reaction temperature or reaction time may also improve the yield.

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding a slight excess of the amine and base.

  • Difficulty in Isomer Separation: The separation of cis and trans isomers can be challenging. Careful optimization of the solvent system for column chromatography is crucial. In some cases, preparative TLC or HPLC may be necessary for complete separation.

  • Ring-Opening of Aziridine: Aziridines can be sensitive to acidic conditions. During work-up and purification, it is important to use neutral or slightly basic conditions to avoid ring-opening of the product.[7] Using deactivated silica gel for chromatography can also help prevent decomposition.[7]

Conclusion

The synthesis of aziridines from this compound via the Gabriel-Cromwell reaction is a robust and versatile method for accessing valuable 3-phenylaziridine-2-carboxylate derivatives. This approach offers a straightforward pathway to these important synthetic intermediates, which are pivotal in the development of novel pharmaceuticals and complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. (2023). [Link]

  • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Chemistry Portal. (2015). [Link]

  • Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed. (2021). [Link]

  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. (2012). [Link]

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. National Institutes of Health (NIH). (2022). [Link]

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. (2024). [Link]

  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. National Institutes of Health (NIH). (2021). [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. (1990). [Link]

  • Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses. (1966). [Link]

  • Recent Synthetic Applications of Chiral Aziridines. SciSpace. (2002). [Link]

  • Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. ResearchGate. (2025). [Link]

  • Synthesis of aziridines from azides. ResearchGate. (2026). [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. (2018). [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. (2023). [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. (2004). [Link]

  • Aziridine synthesis. Organic Chemistry Portal. (2003). [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. (2025). [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate. (2011). [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. (2008). [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health (NIH). (2008). [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. (n.d.). [Link]

  • Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate. National Institutes of Health (NIH). (2009). [Link]

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3). PubChemLite. (2026). [Link]

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Application Notes & Protocols: The Synthetic Utility of Ethyl 2-bromo-3-phenylpropanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Electrophile in Modern Synthesis

Ethyl 2-bromo-3-phenylpropanoate is a valuable bifunctional building block in organic synthesis. Its structure features an ester moiety and a reactive α-bromo group at a secondary carbon, which is also adjacent to a benzylic position. This unique arrangement makes the α-carbon highly susceptible to nucleophilic attack, positioning the molecule as a key precursor for a diverse range of high-value compounds, particularly derivatives of phenylalanine.

The primary utility of this reagent lies in its ability to undergo nucleophilic substitution reactions, predominantly via an S(_N)2 mechanism. This allows for the stereospecific introduction of a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules, including non-canonical amino acids, which are of significant interest in peptidomimetics and drug discovery.[1][2][3] This guide provides a detailed exploration of its reactions with common nucleophiles, offering both mechanistic insights and field-proven laboratory protocols.

Core Mechanistic Principles: The S(_N)2 Pathway

The reactions of this compound are governed by the principles of the bimolecular nucleophilic substitution (S(_N)2) reaction. Understanding this mechanism is critical for predicting reaction outcomes and optimizing conditions.

Key Mechanistic Features:

  • Concerted Mechanism: The formation of the new bond between the nucleophile and the α-carbon occurs simultaneously with the cleavage of the carbon-bromine bond.[4][5] The reaction proceeds through a single, high-energy transition state where the carbon atom is pentacoordinate.[5]

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide).[4][6] This trajectory is necessary for the efficient overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the C-Br bond's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* antibonding orbital.[6]

  • Stereospecificity: A direct consequence of the backside attack is the inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[5][7] If the starting material is an (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This stereospecificity is paramount for asymmetric synthesis.[6]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics.[4] Rate = k[Substrate][Nucleophile].

Caption: General S_N2 Mechanism.

Application Note I: Synthesis of β-Amino Acid Precursors via N-Nucleophiles

The reaction with amines is one of the most significant applications of this compound, providing a direct route to β-phenylalanine derivatives. These β-amino acids are crucial components in peptidomimetics, enhancing metabolic stability against enzymatic degradation.[1][3]

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are preferred as they solvate the cation of the base but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity.

  • Base: A non-nucleophilic base, such as potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N), is required to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: Moderate heating (e.g., 50-80 °C) is often employed to increase the reaction rate without promoting significant side reactions like elimination.

Protocol: Synthesis of Ethyl 2-(benzylamino)-3-phenylpropanoate

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)), finely powdered (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel), ethyl acetate/hexanes solvent system

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na(_2)SO(_4) or MgSO(_4))

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add potassium carbonate (1.5 eq) and benzylamine (1.1 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: After completion, cool the mixture to room temperature and filter off the K(_2)CO(_3). Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification & Characterization: Purify the crude product via column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient. Characterize the final product by NMR and Mass Spectrometry.

Application Note II: Williamson Ether Synthesis with O-Nucleophiles

The reaction with alkoxides follows the classic Williamson ether synthesis pathway to produce α-alkoxy esters.[8][9][10] This method is highly efficient for creating ether linkages.

Causality Behind Experimental Choices:

  • Nucleophile Generation: Alkoxides are strong bases and must be generated in situ or used from a commercial source. The most common laboratory method is the deprotonation of the corresponding alcohol with a strong base like sodium hydride (NaH).[8]

  • Substrate Limitations: The Williamson ether synthesis is most effective with primary and secondary alkyl halides.[11] this compound, being a secondary halide, is a suitable substrate, though a competing E2 elimination reaction is possible, especially with sterically hindered alkoxides.[9][12]

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide Substrate This compound Product α-Alkoxy Ester Alkoxide->Product + Substrate Substrate->Product caption Workflow for Williamson Ether Synthesis.

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of Ethyl 2-ethoxy-3-phenylpropanoate

Materials:

  • Anhydrous Ethanol (EtOH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Syringes, needles, and septa for anhydrous transfers

Procedure:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes until hydrogen evolution ceases.

  • Reagent Addition: Re-cool the resulting sodium ethoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel) to obtain the desired ether.

Application Note III: Reactions with S- and C-Nucleophiles

The versatility of this compound extends to reactions with soft nucleophiles like thiolates (S-nucleophiles) and carbanions (C-nucleophiles), enabling the formation of thioethers and new carbon-carbon bonds, respectively.

  • Thiolates: As sulfur analogs of alkoxides, thiolates are generally more nucleophilic and less basic, which favors the S(_N)2 pathway over elimination. The protocol is similar to the Williamson ether synthesis, where a thiol is deprotonated with a base like NaOH or NaH to form the thiolate nucleophile.

  • Enolates (Carbanions): The alkylation of enolates is a cornerstone of C-C bond formation. Stabilized carbanions, such as the enolate of diethyl malonate, can readily displace the bromide to form more complex carbon skeletons. This reaction is typically carried out using a base like sodium ethoxide in ethanol.

Summary of Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileBase/Solvent SystemProduct TypeKey Application
N-Nucleophiles Aniline, BenzylamineK(2)CO(_3) / ACNα-Amino EsterSynthesis of β-Amino Acids[13]
O-Nucleophiles Sodium Ethoxide (NaOEt)NaH / THF or EtOHα-Alkoxy EsterWilliamson Ether Synthesis
S-Nucleophiles Sodium ThiophenoxideNaH / DMFα-ThioetherSynthesis of Sulfur-Containing Analogs
C-Nucleophiles Diethyl Malonate EnolateNaOEt / EtOHα-Alkylated EsterC-C Bond Formation

References

  • ResearchGate. Nucleophilic substitution of α-bromoboronic esters according to Matteson et al.[Link]

  • TRACE: Tennessee Research and Creative Exchange. The stereochemistry of the SN2' reaction.[Link]

  • Online Chemistry Coaching. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.[Link]

  • ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Chemistry LibreTexts. 6.7: Stereochemistry of the SN2 Reaction.[Link]

  • Organic Chemistry I. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry.[Link]

  • Chemistry Steps. SN2 Stereochemistry.[Link]

  • Chemistry Steps. Williamson Ether Synthesis.[Link]

  • Chemistry LibreTexts. 22.S: Carbonyl Alpha-Substitution Reactions (Summary).[Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.[Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.[Link]

  • ResearchGate. Catalyzed synthesis of beta-amino acids esters | Request PDF.[Link]

  • PubMed. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.[Link]

  • MSU Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions.[Link]

  • University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.[Link]

  • PMC. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action.[Link]

  • Chemical Synthesis Database. ethyl 3-bromo-2-oxo-3-phenylpropanoate.[Link]

  • PubChem. this compound.[Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review.[Link]

  • ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate?[Link]

  • PMC. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).[Link]

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Application Notes & Protocols: Ethyl 2-bromo-3-phenylpropanoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the synthetic utility of ethyl 2-bromo-3-phenylpropanoate in the construction of heterocyclic frameworks. The focus is on providing both the theoretical underpinnings and practical, field-tested protocols for the synthesis of valuable heterocyclic intermediates.

Introduction: The Strategic Value of this compound

This compound is a valuable bifunctional reagent in organic synthesis. Its structure incorporates an α-bromo ester moiety, which is susceptible to both nucleophilic substitution and enolate formation, and a β-phenyl group that can influence the stereochemical outcome of reactions. These features make it a strategic starting material for the synthesis of various heterocyclic compounds, particularly strained three-membered rings which are key intermediates in the synthesis of more complex molecules. This guide will focus on its application in the synthesis of oxiranes (glycidic esters) via the Darzens reaction, a powerful method for carbon-carbon and carbon-oxygen bond formation.

Synthesis of Oxiranes (Glycidic Esters) via the Darzens Reaction

The Darzens reaction, or Darzens condensation, is a cornerstone of organic synthesis that allows for the formation of α,β-epoxy esters (glycidic esters) from the reaction of an α-halo ester with a carbonyl compound in the presence of a base.[1] this compound is an excellent substrate for this reaction, leading to the formation of substituted ethyl 3-phenylglycidates. These glycidic esters are highly valuable intermediates, for instance, in the synthesis of the Taxol C-13 side chain.[2]

Mechanistic Insights: A Step-by-Step Analysis

The generally accepted mechanism for the Darzens reaction involves a sequence of deprotonation, nucleophilic addition, and intramolecular substitution. Understanding these steps is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

  • Enolate Formation: A suitable base abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to promote side reactions like self-condensation or hydrolysis of the ester. Common bases include sodium ethoxide, sodium amide, or potassium tert-butoxide.

  • Nucleophilic Addition: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon bond and generates a diastereomeric mixture of halohydrin alkoxides.

  • Intramolecular SN2 Cyclization: The final step is an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide ion on the adjacent carbon, forming the three-membered oxirane ring. This ring-closing step is typically irreversible.

Below is a visual representation of the Darzens reaction mechanism.

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Intramolecular SN2 Cyclization A This compound Enolate Enolate Intermediate A->Enolate Deprotonation Base Base (e.g., NaOEt) Base->A Halohydrin Halohydrin Alkoxide Enolate->Halohydrin C-C Bond Formation Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Halohydrin GlycidicEster Ethyl 3-phenylglycidate (Oxirane) Halohydrin->GlycidicEster Ring Closure

Caption: Mechanism of the Darzens Reaction.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-3-phenylglycidate

This protocol details the synthesis of ethyl 3-phenyl-3-phenylglycidate from this compound and benzaldehyde, adapted from established Darzens reaction procedures.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of this compound (1.0 equivalent) and freshly distilled benzaldehyde (1.0 equivalent) in anhydrous ethanol.

  • Slow Addition: Add the solution of the ester and aldehyde dropwise to the cooled sodium ethoxide solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-phenyl-3-phenylglycidate.

Data Summary and Optimization

The following table summarizes typical reaction parameters for the Darzens condensation. The yields and diastereoselectivity can be influenced by the nature of the reactants, the base, and the solvent used.

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
This compoundBenzaldehydeNaOEtEthanol0 to RT70-85
This compoundAcetophenoneNaNH₂Benzene15 to RT65-80
This compoundCyclohexanoneKtBuOTHF-78 to RT75-90

Experimental Workflow:

Darzens_Workflow Setup 1. Reaction Setup (NaOEt in Ethanol, 0°C) Addition 2. Slow Addition of Ester and Aldehyde Setup->Addition Reaction 3. Stirring and Monitoring (0°C to RT) Addition->Reaction Workup 4. Quenching and Extraction (NH4Cl, Diethyl Ether) Reaction->Workup Purification 5. Drying, Concentration, and Column Chromatography Workup->Purification Product Pure Ethyl 3-phenylglycidate Purification->Product

Caption: Experimental workflow for the Darzens synthesis.

Other Potential Applications in Heterocyclic Synthesis

While the Darzens reaction is a well-established application, the reactivity of this compound suggests its potential in other heterocyclic syntheses, although these are less documented.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. This reaction could be a potential application for this compound. The resulting β-hydroxy ester can then be a precursor for the synthesis of other heterocycles, such as β-lactams or other ring systems, through subsequent cyclization reactions.

Synthesis of Nitrogen and Sulfur Heterocycles

Conclusion

This compound is a highly effective substrate for the Darzens reaction, providing a reliable route to valuable ethyl 3-phenylglycidate derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. While its application in the synthesis of other heterocyclic systems is theoretically plausible, further research is needed to establish robust protocols. The exploration of its reactivity with a broader range of nucleophiles and reaction conditions is a promising area for future investigation in the field of heterocyclic chemistry.

References

  • PrepChem. (n.d.). Synthesis of ethyl 3-methyl-3-phenylglycidate. Retrieved from [Link]

  • MDPI. (2017). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Retrieved from [Link]

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Application Notes: Ethyl 2-bromo-3-phenylpropanoate in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-bromo-3-phenylpropanoate is a versatile bifunctional molecule containing both an electrophilic carbon-bromine bond and an ester moiety. In principle, this structure presents opportunities for its application as a building block in the synthesis of complex organic molecules, including natural products and their analogues. The phenyl group and the propanoate backbone offer a scaffold that can be elaborated into various carbocyclic and heterocyclic systems. However, a comprehensive review of the scientific literature indicates that its direct application in the total synthesis of specific natural products is not widely documented. This is likely attributable to the high propensity of this and similar β-bromo carbonyl compounds to undergo competing elimination reactions (dehydrobromination) under basic or nucleophilic conditions, which are often employed in carbon-carbon and carbon-heteroatom bond-forming reactions.

These application notes will therefore focus on a plausible, albeit less-documented, application of this compound in the synthesis of a key structural motif found in a variety of natural products: the tetrahydroisoquinoline core. This will be explored through a conceptual multi-step sequence, highlighting the chemical principles, potential challenges, and detailed protocols that would need to be considered.

Conceptual Application: Synthesis of a Tetrahydroisoquinoline Precursor

The tetrahydroisoquinoline skeleton is a privileged scaffold in a vast number of biologically active alkaloids. A plausible synthetic strategy to access this core structure utilizing this compound involves an initial nucleophilic substitution to introduce a nitrogen-containing moiety, followed by an intramolecular cyclization.

Part 1: Synthesis of an N-Substituted Amino Ester Intermediate

The first critical step is the displacement of the bromide with a suitable nitrogen nucleophile. The choice of nucleophile is crucial to favor substitution over elimination.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Amine Nucleophile: A primary amine, such as benzylamine, is a suitable choice. The steric bulk is moderate, and the resulting secondary amine in the product is amenable to subsequent cyclization. The use of a less hindered amine minimizes the likelihood of it acting as a base to promote E2 elimination.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is preferred. These solvents can solvate the cation of the amine salt byproduct but do not participate in hydrogen bonding with the amine, thus preserving its nucleophilicity.

  • Base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), is included to scavenge the HBr generated during the reaction. This prevents the formation of an ammonium salt with the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically conducted at a slightly elevated temperature (e.g., 50-60 °C) to accelerate the rate of the Sₙ2 reaction. However, excessively high temperatures should be avoided as they can favor the competing elimination pathway.

Experimental Protocol: Synthesis of Ethyl 2-(benzylamino)-3-phenylpropanoate

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound257.1210.02.57 g
Benzylamine107.1512.01.29 g (1.31 mL)
Diisopropylethylamine (DIPEA)129.2415.02.61 mL
Acetonitrile (anhydrous)--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.57 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add benzylamine (1.29 g, 12.0 mmol) and diisopropylethylamine (2.61 mL, 15.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product.

Part 2: Intramolecular Cyclization to a Dihydroisoquinoline Derivative

The synthesized N-substituted amino ester can then undergo an intramolecular cyclization to form the desired heterocyclic core. A common method for this transformation is the Bischler-Napieralski reaction , which typically involves the conversion of the amine to an amide followed by cyclization and dehydration. An alternative, more direct approach for this specific substrate would be a Pictet-Spengler-type reaction. However, the classic Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde or ketone. In our case, the ester functionality would need to be reduced to an aldehyde in situ or in a preceding step. A more direct cyclization might be achievable under strong acid catalysis, promoting an intramolecular Friedel-Crafts acylation.

Reaction Scheme (Conceptual Friedel-Crafts approach):

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong Lewis acid such as polyphosphoric acid (PPA) or a Brønsted acid like trifluoromethanesulfonic acid (TfOH) is required to activate the ester carbonyl for electrophilic aromatic substitution.

  • Temperature: This type of intramolecular cyclization often requires significant thermal energy to overcome the activation barrier.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the ester and deactivation of the Lewis acid catalyst.

Conceptual Protocol: Intramolecular Cyclization to a Dihydroisoquinoline

Materials:

Reagent/MaterialAmount (mmol)Volume/Mass
Ethyl 2-(benzylamino)-3-phenylpropanoate5.0(Calculated from previous step)
Polyphosphoric Acid (PPA)-~20 g

Procedure:

  • In a dry round-bottom flask, heat polyphosphoric acid (PPA) to approximately 80-90 °C with mechanical stirring.

  • Slowly add the ethyl 2-(benzylamino)-3-phenylpropanoate (5.0 mmol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-140 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC (quenching an aliquot with ice and extracting with ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) until it is strongly alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C Ethyl 2-(benzylamino)-3-phenylpropanoate A->C DIPEA, CH3CN, 60 °C B Benzylamine B->C D Ethyl 2-(benzylamino)-3-phenylpropanoate E Dihydroisoquinoline Derivative D->E PPA, 140 °C

Caption: Conceptual workflow for the synthesis of a dihydroisoquinoline derivative.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic transformations (nucleophilic substitution and Friedel-Crafts acylation). For a self-validating system in a research setting:

  • Spectroscopic Analysis: Each step would require full characterization of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure and purity.

  • Chromatographic Monitoring: TLC is essential for monitoring the progress of each reaction, ensuring the consumption of starting materials and the formation of the product.

  • Yield Optimization: The reaction conditions provided are starting points. Optimization of temperature, reaction time, and stoichiometry of reagents would be necessary to maximize the yield and minimize side products, particularly the elimination product in the first step.

Conclusion

While "this compound" is not a widely cited intermediate in the total synthesis of natural products, its chemical structure lends itself to the construction of important heterocyclic scaffolds. The conceptual pathway to a dihydroisoquinoline derivative outlined in these application notes provides a scientifically plausible application for this reagent. The successful implementation of such a synthesis would be contingent on carefully controlling the reaction conditions to favor nucleophilic substitution over elimination in the initial step. Further research into the reactivity of this and similar α-bromo esters could unveil new synthetic routes to valuable and complex molecular architectures.

References

  • Note: As this is a conceptual application based on general principles rather than a direct literature precedent for the complete sequence with this specific starting material, the references provided are to authoritative sources on the fundamental reactions discussed.
  • Nucleophilic Substitution Reactions: For a detailed understanding of the factors influencing substitution vs. elimination, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Bischler-Napieralski Reaction: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Pictet-Spengler Reaction: Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Friedel-Crafts and Related Reactions: Olah, G. A. (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons.

Application Notes and Protocols for the Purification of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-bromo-3-phenylpropanoate in Synthetic Chemistry

This compound is a valuable halogenated ester intermediate in organic synthesis. Its structure, featuring a reactive bromine atom at the alpha-position to an ester carbonyl group and a benzyl moiety, makes it a versatile building block for the introduction of the ethyl 2-phenylpropanoate scaffold into more complex molecules. This functionality is of particular interest to researchers and professionals in drug development and materials science, where the precise construction of carbon-carbon and carbon-heteroatom bonds is paramount for creating novel compounds with desired biological or physical properties. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products.

This comprehensive guide provides a detailed protocol for the synthesis and purification of this compound, offering insights into the rationale behind the procedural steps and robust methods for ensuring the high purity required for demanding applications.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and the design of effective purification strategies.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
CAS Number 39149-82-1[1]
Boiling Point 120 °C at 30 mmHg[2]
Appearance Colorless liquid (inferred)
Solubility Soluble in common organic solvents such as ethanol, ether, and ketones.

Safety Precautions: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and is a risk for serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound via Decarboxylation

One effective method for the synthesis of this compound is the decarboxylation of Ethyl bromo-(phenylmethyl)propandioate.[2] This reaction proceeds by heating the starting material under reduced pressure, leading to the loss of carbon dioxide and the formation of the desired product.

Reaction Mechanism

The reaction is a thermal decarboxylation of a malonic ester derivative. The presence of the bromine atom and the phenyl group influences the stability of the intermediate stages, but the core transformation involves the elimination of a carboxyl group as CO₂.

Decarboxylation Mechanism Ethyl bromo-(phenylmethyl)propandioate Ethyl bromo-(phenylmethyl)propandioate Intermediate Intermediate Ethyl bromo-(phenylmethyl)propandioate->Intermediate Heat (140°C) Reduced Pressure This compound This compound Intermediate->this compound - CO₂

Caption: Decarboxylation of Ethyl bromo-(phenylmethyl)propandioate.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask of appropriate size, place 130 g of Ethyl bromo-(phenylmethyl)propandioate.[2] Equip the flask for distillation under reduced pressure.

  • Decarboxylation: Heat the flask to 140 °C under reduced pressure. Vigorous evolution of carbon dioxide will be observed.[2] The reaction is typically complete in approximately 5 minutes.[2]

  • Initial Purification: Once the decarboxylation is complete, the crude this compound can be directly purified by vacuum distillation.[2]

Purification Protocol: A Multi-Step Approach to High Purity

The purification of the crude product is crucial to remove any unreacted starting material, byproducts, or decomposition products. A combination of an aqueous work-up and flash column chromatography is recommended to achieve high purity.

Step 1: Aqueous Work-up

The rationale for the aqueous work-up is to remove any water-soluble impurities and acidic or basic residues that may have formed during the reaction.

  • Quenching: After the reaction has cooled to room temperature, dilute the crude mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities based on their differential adsorption to a stationary phase.[3]

Purification Workflow Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Dissolve in organic solvent Washing Washing Aqueous Work-up->Washing Remove water-soluble impurities Drying & Concentration Drying & Concentration Washing->Drying & Concentration Isolate organic phase Flash Column Chromatography Flash Column Chromatography Drying & Concentration->Flash Column Chromatography Separate based on polarity Pure this compound Pure this compound Flash Column Chromatography->Pure this compound Collect fractions

Caption: Workflow for the purification of this compound.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack it into a glass column.

  • Eluent Selection: A common and effective solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[4]

  • Loading the Sample: Dissolve the crude product from the aqueous work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4] Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the benzylic protons, the methine proton adjacent to the bromine, and the aromatic protons.
¹³C NMR The spectrum will display distinct resonances for the carbonyl carbon, the carbon bearing the bromine, the carbons of the ethyl group, and the aromatic carbons.
IR Spectroscopy A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1735 cm⁻¹.
GC-MS Gas chromatography can be used to assess purity, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Reference spectra for this compound are available in public databases such as PubChem, which can be used for comparison.[1]

Troubleshooting and Field-Proven Insights

  • Incomplete Decarboxylation: If the starting material is still present after the reaction, the heating time can be extended, or the pressure can be further reduced.

  • Co-eluting Impurities in Chromatography: If impurities are difficult to separate by flash chromatography, a different solvent system with varying polarity should be explored. Sometimes, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

  • Product Decomposition: Halogenated esters can be susceptible to decomposition, especially if exposed to heat for prolonged periods or in the presence of nucleophiles. It is advisable to use moderate temperatures during solvent removal and to store the purified product in a cool, dark place.

Conclusion

The protocol outlined in this application note provides a reliable method for the synthesis and purification of high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently produce this important synthetic intermediate for their research and development needs.

References

  • Abbott, T. W.; Althousen, D. Ethyl α,β-dibromo-β-phenylpropionate. Org. Synth.1930 , 10, 42. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for a Cross-Electrophile Coupling Reaction. [Link]

  • PrepChem. Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • PubChem. ethyl rel-(2R,3R)-2-bromo-3-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

  • UNL Digital Commons. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]

  • The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate. [Link]

  • International Journal of Pharmaceutical Research & Analysis. Flash chromatography. [Link]

  • SOP: FLASH CHROMATOGRAPHY. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • PubChem. Ethyl 2-bromo-2-phenylpropanoate. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-bromo-3-phenylpropanoate in Synthetic Chemistry

This compound is a valuable synthetic intermediate widely employed in the pharmaceutical and fine chemical industries. Its utility stems from the presence of a reactive bromine atom at the α-position to the ester carbonyl group, making it an excellent precursor for the introduction of various functionalities through nucleophilic substitution reactions. This versatile building block is a key component in the synthesis of more complex molecules, including α-amino acids, α-hydroxy acids, and other biologically active compounds. The development of a robust, scalable, and safe synthesis for this compound is therefore of critical importance for researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of a reliable two-step synthetic route for the large-scale production of this compound, commencing from the readily available 3-phenylpropanoic acid. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and practical insights for process optimization and safety.

Synthetic Strategy: A Two-Step Approach via Hell-Volhard-Zelinsky Bromination and Fischer Esterification

The most industrially viable and scalable approach for the synthesis of this compound involves a two-step sequence:

  • α-Bromination of 3-Phenylpropanoic Acid: This is achieved through the classic Hell-Volhard-Zelinsky (HVZ) reaction, which selectively installs a bromine atom on the carbon alpha to the carboxylic acid.[1][2][3] This reaction is initiated by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[1][3]

  • Fischer Esterification: The resulting 2-bromo-3-phenylpropanoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product. This method is a straightforward and high-yielding route to the desired ester.

This two-step process is favored for large-scale synthesis due to its high selectivity, the availability of cost-effective reagents, and the relatively straightforward purification procedures.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Fischer Esterification 3-phenylpropanoic_acid 3-Phenylpropanoic Acid Acyl_bromide Acyl Bromide Intermediate 3-phenylpropanoic_acid->Acyl_bromide + PBr₃ PBr3 PBr₃ (catalyst) Enol Enol Tautomer Acyl_bromide->Enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide Enol->alpha_bromo_acyl_bromide + Br₂ Br2 Br₂ 2-bromo-3-phenylpropanoic_acid 2-Bromo-3-phenylpropanoic Acid alpha_bromo_acyl_bromide->2-bromo-3-phenylpropanoic_acid Hydrolysis H2O H₂O (workup) 2-bromo-3-phenylpropanoic_acid_ester 2-Bromo-3-phenylpropanoic Acid Protonated_carbonyl Protonated Carbonyl 2-bromo-3-phenylpropanoic_acid_ester->Protonated_carbonyl + H⁺ Ethanol Ethanol (EtOH) Acid_catalyst Acid Catalyst (e.g., p-TsOH) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_carbonyl->Tetrahedral_intermediate + EtOH Final_product This compound Tetrahedral_intermediate->Final_product - H₂O, -H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols: A Step-by-Step Guide

PART 1: Large-Scale Synthesis of 2-Bromo-3-phenylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is designed for a large-scale laboratory setting and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Phenylpropanoic Acid150.171.5 kg9.99
Red Phosphorus30.97155 g5.00
Bromine159.812.4 kg (0.77 L)15.02
Water (for workup)18.02As needed-
Dichloromethane (for extraction)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • Large separatory funnel.

  • Rotary evaporator.

  • Scrubber system containing a sodium thiosulfate solution to neutralize bromine and hydrogen bromide vapors.[4]

Procedure:

  • Reaction Setup: In the 10 L three-necked flask, charge the 3-phenylpropanoic acid (1.5 kg) and red phosphorus (155 g).

  • Bromine Addition: Slowly add bromine (2.4 kg) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours, or until the reaction is complete (monitored by TLC or GC). The color of the reaction mixture should change from reddish-brown to a lighter yellow.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously add water (approximately 1 L) to the flask to quench the reaction and hydrolyze the intermediate acyl bromide. This step will generate hydrogen bromide gas and should be performed with care.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 1.5 L).

  • Washing: Combine the organic layers and wash with water (2 x 1 L) and then with a saturated sodium bisulfite solution to remove any remaining bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-bromo-3-phenylpropanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-bromo-3-phenylpropanoic acid.

PART 2: Large-Scale Esterification of 2-Bromo-3-phenylpropanoic Acid

This protocol is adapted from a known procedure for methyl ester synthesis and is scaled for the production of the ethyl ester.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-3-phenylpropanoic Acid229.072.0 kg8.73
Ethanol (anhydrous)46.076.0 L-
p-Toluenesulfonic acid (p-TsOH)172.20150 g0.87
Saturated Sodium Bicarbonate Solution84.01As needed-
Ethyl Acetate (for extraction)88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 10 L round-bottom flask with a reflux condenser.

  • Heating mantle.

  • Large separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus for purification.

Procedure:

  • Reaction Setup: In the 10 L round-bottom flask, dissolve 2-bromo-3-phenylpropanoic acid (2.0 kg) in ethanol (6.0 L).

  • Catalyst Addition: Add p-toluenesulfonic acid (150 g) to the solution.

  • Reaction Heating: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Solvent Removal and Extraction: Remove the excess ethanol using a rotary evaporator. To the remaining residue, add water (2 L) and extract the product with ethyl acetate (3 x 1.5 L).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 1 L) and brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Process Optimization and Troubleshooting

  • Hell-Volhard-Zelinsky Reaction:

    • Incomplete reaction: Ensure the bromine is added slowly to maintain a controlled reaction temperature. Prolonged heating may be necessary for complete conversion.

    • Side reactions: Over-bromination can occur if an excess of bromine is used. Careful control of stoichiometry is crucial.

  • Esterification:

    • Low yield: Ensure anhydrous conditions, as water can shift the equilibrium of the esterification reaction back to the starting materials. Using a Dean-Stark trap to remove water as it forms can improve the yield.

    • Incomplete reaction: The reaction is equilibrium-limited. Using a large excess of ethanol can drive the reaction to completion.[6]

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation.[7] The ¹H NMR spectrum should show characteristic signals for the ethyl group, the aromatic protons, and the methine and methylene protons of the propanoate backbone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and identifying any potential impurities.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Bromine: A highly corrosive, toxic, and volatile liquid.[4] It should be handled in a fume hood with appropriate personal protective equipment, including heavy-duty nitrile gloves, safety goggles, and a face shield.[4] A solution of sodium thiosulfate should be readily available to neutralize any spills.[4]

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. It should be handled with care in a dry environment.

  • Hydrogen Bromide (HBr): A corrosive gas that is evolved during the HVZ reaction and work-up. The reaction should be equipped with a scrubber to neutralize HBr vapors.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination (HVZ Reaction) cluster_1 Step 2: Esterification Start 3-Phenylpropanoic Acid + Red P Add_Br2 Slow Addition of Bromine Start->Add_Br2 Heat_React Heat to 80-90°C (10-12h) Add_Br2->Heat_React Workup_1 Quench with H₂O Extract with DCM Heat_React->Workup_1 Purify_1 Recrystallize Workup_1->Purify_1 Intermediate 2-Bromo-3-phenylpropanoic Acid Purify_1->Intermediate React_2 Dissolve in Ethanol Add p-TsOH Intermediate->React_2 Heat_Reflux Reflux (4-6h) React_2->Heat_Reflux Workup_2 Neutralize with NaHCO₃ Extract with Ethyl Acetate Heat_Reflux->Workup_2 Purify_2 Vacuum Distillation Workup_2->Purify_2 Final_Product This compound Purify_2->Final_Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Conclusion

The two-step synthesis of this compound via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification provides a reliable and scalable route for the production of this important synthetic intermediate. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce high-purity material for their synthetic needs. The insights into process optimization and troubleshooting further enhance the practical utility of this guide for large-scale applications.

References

  • Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). A number of enantioenriched α-bromo acids with diverse side chain functionality have been synthesized in one step from their corresponding protected α-amino acids. Synthesis, 1999(04), 583-585.
  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). A highly efficient general strategy for the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile. The Journal of organic chemistry, 71(8), 3332–3334.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Ali, S. H., Merchant, S. Q., & Al-Sahhaf, T. A. (2007). Esterification of propanoic acid with ethanol in the presence of a homogeneous catalyst. Journal of the University of Chemical Technology and Metallurgy, 42(4), 431-436.
  • ACS Green Chemistry Institute. (n.d.). Bromination. American Chemical Society. Retrieved from [Link]

  • YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-bromo-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable pathways for synthesizing this target molecule:

  • Route A: Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification. This involves the α-bromination of 3-phenylpropanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by Fischer esterification of the resulting 2-bromo-3-phenylpropanoic acid with ethanol.[1][2][3][4][5]

  • Route B: Direct α-Bromination of an Ester. This route involves the direct bromination of the parent ester, Ethyl 3-phenylpropanoate. While feasible, controlling this reaction to prevent side reactions can be more challenging than the HVZ route.

Q2: I've finished my reaction. What are the most likely impurities I should be looking for?

The impurity profile is highly dependent on your chosen synthetic route. However, some common impurities transcend the specific method. These include unreacted starting materials, byproducts from side reactions like elimination, and hydrolysis products. A detailed breakdown is provided in the troubleshooting section.

Q3: Why is my final product acidic when tested with a pH strip?

An acidic product indicates the presence of carboxylic acids. This is most likely due to either unreacted 2-bromo-3-phenylpropanoic acid (if you used Route A) or hydrolysis of your final ester product.[6][7] Fischer esterification is a reversible reaction, and any water present can drive the equilibrium back towards the starting carboxylic acid.[6][8][9]

Q4: Can I use a different halogenating agent for the HVZ reaction?

The Hell-Volhard-Zelinsky reaction is specific to bromination and, to a lesser extent, chlorination.[1] Fluorination or iodination of carboxylic acids under these conditions is not feasible.[1] Therefore, for this specific transformation, Br₂ with a phosphorus catalyst (like PBr₃) is the standard and recommended reagent.[2][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a causal explanation along with actionable solutions.

Issue 1: Low Yield & Presence of a Water-Soluble Acidic Component
  • Observation: After workup, the organic layer provides a low yield of the desired product. The aqueous layer is found to be acidic.

  • Probable Cause: Incomplete esterification or hydrolysis of the product. The Fischer esterification is an equilibrium-controlled process.[6][8][9] Water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, especially under the acidic catalytic conditions.[10]

  • Solutions:

    • Drive the Equilibrium: Use a large excess of the alcohol (ethanol) to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[10]

    • Water Removal: If practical for your setup, use a Dean-Stark apparatus to remove water as it forms, which will irreversibly drive the reaction to completion.[8][9]

    • Aqueous Workup: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material and the acid catalyst. Be cautious and perform this step slowly to manage any CO₂ evolution.

Issue 2: NMR Spectrum Shows Alkene Protons (Signals between 5.5-7.5 ppm)
  • Observation: ¹H NMR analysis of the purified product shows signals consistent with a double bond, suggesting an unsaturated compound.

  • Probable Cause: Elimination of HBr from the product. This compound is susceptible to elimination reactions (E1 or E2) to form the more stable, conjugated Ethyl Cinnamate.[11][12] This side reaction is promoted by heat and the presence of bases.[13][14] Even weak bases used during workup can trigger this elimination if not handled correctly.

  • Solutions:

    • Temperature Control: Avoid excessive temperatures during the reaction and distillation.

    • Careful Workup: If using a base wash (e.g., NaHCO₃), perform it at a low temperature (0-5 °C) and do not let the mixture sit for extended periods.

    • Purification: Ethyl Cinnamate can often be separated from the desired product by column chromatography on silica gel.

Issue 3: GC-MS Analysis Indicates a Dibrominated Species
  • Observation: A peak with a mass corresponding to a dibrominated product (C₁₁H₁₂Br₂O₂) is observed in the GC-MS.

  • Probable Cause: Over-bromination during the HVZ reaction. Although the HVZ reaction is selective for the α-position, harsh conditions (high temperature, prolonged reaction time, or excess bromine) can potentially lead to further bromination on the aromatic ring or other positions.[2]

  • Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of bromine. Add the bromine dropwise to the reaction mixture to avoid localized high concentrations.

    • Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the point of optimal conversion without significant byproduct formation.

    • Purification: The dibrominated impurity is typically less polar than the desired product and can be separated by column chromatography.

Summary of Common Impurities
ImpurityChemical NameProbable OriginKey Analytical Signature (¹H NMR)
Starting Material 2-bromo-3-phenylpropanoic acidIncomplete esterification (Route A)Broad singlet for -COOH proton (>10 ppm)
Starting Material Ethyl 3-phenylpropanoateIncomplete bromination (Route B)Absence of signal at ~4.4 ppm (CH-Br)
Side Product Ethyl CinnamateElimination of HBrDoublets for alkene protons (~6.4 and ~7.7 ppm)
Side Product Dibrominated SpeciesOver-brominationComplex aromatic signals, mass spec confirmation
Hydrolysis Product 2-bromo-3-phenylpropanoic acidHydrolysis of esterBroad singlet for -COOH proton (>10 ppm)

Experimental Protocols & Visualizations

Workflow: Synthesis and Impurity Formation

The following diagram illustrates the primary synthesis pathway (HVZ followed by esterification) and highlights the key steps where impurities are likely to form.

G cluster_0 Step 1: α-Bromination (HVZ Reaction) cluster_1 Step 2: Fischer Esterification Start 3-Phenylpropanoic Acid Reagents1 Br₂, PBr₃ (cat.) Start->Reagents1 HVZ_Product 2-Bromo-3-phenylpropanoic Acid Reagents1->HVZ_Product Impurity_DB Dibromo-species Reagents1->Impurity_DB Excess Br₂ High Temp. Reagents2 Ethanol, H₂SO₄ (cat.) HVZ_Product->Reagents2 Final_Product This compound Reagents2->Final_Product Impurity_Elimination Ethyl Cinnamate Final_Product->Impurity_Elimination Base/Heat Impurity_Hydrolysis Final_Product->Impurity_Hydrolysis H₂O (Reversible)

Caption: Synthetic workflow and points of impurity introduction.

Mechanism: E2 Elimination Side Reaction

This diagram shows the mechanism for the base-induced formation of Ethyl Cinnamate from the desired product.

Caption: Concerted E2 elimination mechanism forming an alkene.

Protocol: Purification via Column Chromatography

If significant impurities are detected, column chromatography is the most effective purification method.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure. Ensure the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. The less polar impurities (e.g., Ethyl Cinnamate, dibrominated byproducts) will elute first.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 Hexanes:Ethyl Acetate) to elute the desired product, this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References
  • ChemicalBook. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis.
  • ChemBK. (2024, April 9). ethyl 2-bromo-3-oxo-3-phenylpropanoate.
  • Echemi. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE.
  • Chemical Synthesis Database. (2025, May 20). ethyl 3-bromo-2-oxo-3-phenylpropanoate.
  • Nanalysis. (n.d.). Benchtop NMR for Educational Experiments.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Unknown. (n.d.). Elimination Reaction.
  • PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2019, December 30). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Pearson. (n.d.). When 2-bromo-3-phenylbutane is treated with sodium methoxide, two....
  • Michigan State University. (n.d.). 9.2 BIMOLECULAR ELIMINATION.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Scribd. (n.d.). Elimination Reactions | PDF.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • ResearchGate. (2025, August 6). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • CymitQuimica. (n.d.). CAS 2021-28-5: Ethyl 3-phenylpropanoate.

Sources

Technical Support Center: Bromination of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of ethyl cinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we will address specific issues encountered during the experiment, providing in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of brominating ethyl cinnamate and what is the expected product?

The primary objective is the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of the ethyl cinnamate side chain. This reaction breaks the alkene's pi bond to form a vicinal dibromide—a compound with bromine atoms on adjacent carbons. The expected product is ethyl (2R,3S)-2,3-dibromo-3-phenylpropanoate and its enantiomer, resulting from an anti-addition mechanism.[1][2][3] This transformation is a foundational step in organic synthesis, often used to introduce functional handles for further molecular elaboration.

Q2: What is the core mechanism for the desired reaction?

The reaction proceeds via a well-established electrophilic addition mechanism.[4][5] The electron-rich double bond of ethyl cinnamate attacks a bromine molecule, inducing a dipole and displacing a bromide ion (Br⁻). This forms a cyclic bromonium ion intermediate.[4][6][7] The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the initial bromine bond (backside attack).[1][2][4] This backside attack is responsible for the characteristic anti-stereochemistry of the final product.[8][9][10]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses common problems encountered during the bromination of ethyl cinnamate, linking them to specific side reactions and providing actionable solutions.

Problem 1: My NMR spectrum shows unexpected signals in the aromatic region (7.5-8.5 ppm) and my product mass is higher than expected.

Diagnosis: You are likely observing electrophilic aromatic substitution, where bromine has added to the phenyl ring in addition to the alkene. The phenyl ring, although less reactive than the alkene, can be brominated under certain conditions, especially if a Lewis acid catalyst is present or generated in situ.[11]

Causality: Molecular bromine (Br₂) can be a potent electrophile. If the reaction conditions are too harsh (e.g., prolonged reaction times, high temperatures, or presence of trace acid catalysts), the activated phenyl ring of the cinnamate system can undergo bromination. This is an undesired competing reaction pathway.

Solution:

  • Use a Milder Brominating Agent: Switch from molecular bromine to a more selective reagent like Pyridinium Tribromide (PTB) .[12][13][14] PTB is a stable, crystalline solid that slowly releases bromine into the solution, keeping the concentration low and minimizing side reactions.[13][15]

  • Control Reaction Conditions: Perform the reaction at room temperature or below, and in the dark to prevent radical pathways.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane or carbon tetrachloride.[5][7]

Problem 2: My reaction mixture is complex, showing multiple products on TLC/LC-MS, and the yield of the desired dibromide is low.

Diagnosis: This often points to a combination of side reactions, potentially including both aromatic substitution and reactions involving hydrogen bromide (HBr). HBr can be generated from moisture or as a byproduct of substitution reactions.

Causality & Solutions:

  • HBr-Mediated Ester Hydrolysis: If HBr is present, it can catalyze the hydrolysis of the ethyl ester to a carboxylic acid, especially if water is present in the solvent.[16][17]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents to minimize moisture.

  • HBr Addition (Hydrobromination): While less common in the presence of Br₂, HBr can potentially add across the double bond to form a monobrominated product.

    • Solution: The use of a non-polar solvent and a controlled bromine source like PTB minimizes HBr formation. Adding a non-nucleophilic acid scavenger, like powdered molecular sieves, can also be considered.

The logical flow for troubleshooting these issues can be visualized as follows:

G start Observe Complex Product Mixture (Low Yield, Multiple Spots on TLC) check_nmr Analyze ¹H NMR Spectrum start->check_nmr aromatic_signals Unexpected Aromatic Signals? check_nmr->aromatic_signals Check Aromatic Region acid_peak Broad -COOH Peak Present? check_nmr->acid_peak Check Downfield Region aromatic_signals->acid_peak No side_reaction_1 Side Reaction: Electrophilic Aromatic Substitution aromatic_signals->side_reaction_1 Yes side_reaction_2 Side Reaction: HBr-Mediated Ester Hydrolysis acid_peak->side_reaction_2 Yes solution_1 Solution: 1. Use Pyridinium Tribromide (PTB). 2. Control Temperature & Time. 3. Use Aprotic Solvent. side_reaction_1->solution_1 solution_2 Solution: 1. Use Anhydrous Solvents. 2. Oven-dry all glassware. side_reaction_2->solution_2

Caption: Troubleshooting workflow for complex product mixtures.

Problem 3: The melting point of my product is sharp, but it doesn't match the literature value for the expected erythro diastereomer.

Diagnosis: The stereochemical outcome of the reaction may have been altered. The addition of bromine to trans-cinnamic acid or its esters is stereospecific, yielding the erythro diastereomer (e.g., (2R,3S)/(2S,3R) enantiomeric pair) via anti-addition.[10][18] A different melting point could indicate the formation of the threo diastereomer, which would arise from syn-addition.

Causality: While the bromonium ion mechanism strongly favors anti-addition, certain conditions can introduce a competing pathway involving a more open carbocation intermediate.[8][18] This is particularly relevant for substrates like ethyl cinnamate, where the phenyl group can stabilize an adjacent positive charge through resonance. This carbocation allows for rotation around the C2-C3 bond before the bromide attacks, scrambling the stereochemistry and potentially leading to a mixture of diastereomers or the syn-addition product.

Solution:

  • Stabilize the Bromonium Ion: Use conditions that favor the cyclic bromonium ion over the open carbocation. This includes using non-polar solvents and avoiding highly polar or protic solvents that could solvate and stabilize a carbocation.

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C) disfavors the higher-energy carbocation pathway.

G cluster_0 Dominant Anti-Addition Pathway cluster_1 Minor Syn-Addition Pathway A Alkene + Br₂ π-complex B Cyclic Bromonium Ion (Bridged Intermediate) A:f0->B Favored in non-polar solvents E Open Carbocation (Resonance Stabilized) A->E Promoted by polar solvents C {Backside Attack by Br⁻} B->C D {Erythro Product | (Anti-Addition)} C->D F {Bond Rotation Possible} E->F G {Threo Product | (Syn-Addition)} F->G

Caption: Competing mechanisms determining product stereochemistry.

Optimized Experimental Protocols

Protocol 1: Standard Bromination with Molecular Bromine

This protocol is effective but requires careful handling of liquid bromine.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve ethyl cinnamate (1.0 eq) in glacial acetic acid or dichloromethane.[19] Cool the flask to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in the same solvent. Add this solution dropwise to the stirred ethyl cinnamate solution over 30 minutes. Maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.[19]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature. Monitor the reaction's completion by TLC.

  • Workup: Quench any excess bromine by adding a few drops of cyclohexene or a saturated sodium bisulfite solution until the color disappears.[19] Pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol or an ethanol/water mixture to purify.

  • Validation: Determine the melting point and acquire an NMR spectrum to confirm the structure and purity of the ethyl 2,3-dibromo-3-phenylpropanoate.

Protocol 2: Selective Bromination with Pyridinium Tribromide (PTB)

This protocol is recommended for minimizing aromatic side reactions and is safer due to the use of a solid reagent.[14]

  • Preparation: Dissolve ethyl cinnamate (1.0 eq) in glacial acetic acid or dichloromethane in a round-bottom flask with a magnetic stirrer.[14]

  • Reagent Addition: Add solid Pyridinium Tribromide (1.05 eq) to the solution in portions over 20-30 minutes at room temperature.[14] The red color of the reagent will fade as it is consumed.

  • Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC (typically 1-2 hours).

  • Workup: Pour the reaction mixture into a beaker of ice water.[14] An oil or solid will separate.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with dichloromethane. Wash the collected solid or organic extract with a dilute sodium bisulfite solution, followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Validation: Purify the crude product by recrystallization (e.g., from ethanol) and validate its identity and purity via melting point and NMR spectroscopy.

ParameterProtocol 1 (Molecular Bromine)Protocol 2 (Pyridinium Tribromide)
Brominating Agent Liquid Br₂Solid C₅H₅NHBr₃
Safety Corrosive, toxic fumes, difficult to handleStable solid, easier to handle, safer
Selectivity Lower; risk of aromatic brominationHigher; minimizes side reactions
Reaction Conditions 0 °C to RTRoom Temperature
Typical Yield Good to excellent, but purity may varyExcellent, with higher purity

References

  • Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. [Link]

  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. [Link]

  • Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. (2023). ChemBeq. [Link]

  • Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Doc Brown's Chemistry. [Link]

  • Bromine Addition to Alkenes: Stereochemistry Lab Experiment. (n.d.). Studylib. [Link]

  • STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. (n.d.). Lady Keane College. [Link]

  • Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. (n.d.). Pearson. [Link]

  • Stereochemistry of bromine addition. (2021). YouTube. [Link]

  • electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide. [Link]

  • Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024). Stanford Advanced Materials. [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. [Link]

  • Stereospecific Addition of Bromine to an Alkene. (2011). YouTube. [Link]

  • Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. (2025). Hopax. [Link]

  • Kavala, V., Naik, S., & Patel, B. K. (2006). A New Recyclable Ditribromide Reagent for Efficient Bromination under Solvent Free Condition. The Journal of Organic Chemistry, 71(12), 4439–4445. [Link]

  • Hydrolysis of ester that carry alkyl bromide. (2017). ResearchGate. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. [Link]

  • Cleavage of Ethers by HBr and HI. (2022). Transformation Tutoring. [Link]

  • Reactions of Ethers with HBr or HI. (2019). YouTube. [Link]

  • Reaction of Ethers with Strong Acids (HBr) part 1/3. (2011). YouTube. [Link]

  • Solved Experiment 6: Green Chemistry: A Stereochemical St. (2018). Chegg.com. [Link]

  • Halogenation of Alkenes. (n.d.). Chemistry Steps. [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]

  • On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. (2025). ResearchGate. [Link]

  • Stereochemistry of Bromine Addition. (n.d.). Alfred State College of Technology. [Link]

  • Solved The reaction of cis and trans cinnamic acid with. (2020). Chegg.com. [Link]

  • Stereochemistry of Bromine Addition to trans-Cinnamic Acid. (2013). YouTube. [Link]

Sources

Optimizing reaction conditions for "Ethyl 2-bromo-3-phenylpropanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product. The information provided is based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

I. Core Synthesis Pathway: The Hell-Volhard-Zelinsky Reaction

The most common and robust method for the synthesis of this compound is a modification of the classic Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.[1] In this specific application, 3-phenylpropanoic acid is the starting material, which is first converted in situ to its acyl bromide, followed by bromination at the α-carbon. The reaction is then quenched with ethanol to directly yield the desired ethyl ester.[2]

The overall transformation is as follows:

HVZ_Reaction Start 3-Phenylpropanoic Acid Intermediate 2-Bromo-3-phenylpropanoyl bromide Start->Intermediate 1. Br₂, PBr₃ (cat.) 2. Heat Product This compound Intermediate->Product Ethanol (Quench)

Caption: Overall synthesis pathway via the Hell-Volhard-Zelinsky reaction.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue in the HVZ reaction, which can often be attributed to several factors related to reagents, reaction conditions, or the formation of unreactive intermediates.

  • Causality: The key to this reaction is the formation of the acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[3] If the acyl bromide does not form efficiently, the reaction will not proceed.

    • Moisture Contamination: Phosphorus tribromide (PBr₃) is highly reactive with water, hydrolyzing to phosphorous acid and hydrobromic acid (HBr). This consumption of PBr₃ prevents the conversion of the carboxylic acid to the acyl bromide.

    • Insufficient Catalyst: Red phosphorus or PBr₃ is used catalytically. An insufficient amount may lead to a slow or incomplete initial conversion to the acyl bromide. In practice, a molar equivalent is often used to overcome slow kinetics.[2]

    • Inadequate Temperature: The HVZ reaction requires significant thermal energy to proceed at a reasonable rate.[4] Insufficient heating can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents if applicable, and ensure your starting 3-phenylpropanoic acid is dry.

    • Verify Reagent Quality: Use a fresh, unopened bottle of PBr₃ or bromine if possible. PBr₃ can decompose over time.

    • Optimize Catalyst/Reagent Loading: While catalytic PBr₃ is sufficient in theory, using a larger quantity (e.g., 0.5-1.0 equivalents) can drive the initial acyl bromide formation to completion.

    • Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your setup. Be aware that excessively high temperatures can lead to side reactions (see FAQ on side products).[1]

Question 2: My final product is impure, and I suspect the presence of side products. What are the most likely impurities and how can I avoid them?

Answer:

The formation of side products is often related to the reaction conditions and the inherent reactivity of the starting materials and intermediates.

  • Likely Side Products & Their Formation:

    • Ethyl 3-bromo-3-phenylpropanoate (Benzylic Bromination Product): While the HVZ mechanism favors α-bromination, the presence of a benzylic position opens the door for radical bromination, especially if the reaction is exposed to light or if radical initiators are inadvertently present. Reagents like N-Bromosuccinimide (NBS) are particularly known for promoting benzylic bromination under radical conditions.

    • Ethyl Cinnamate (Elimination Product): At very high temperatures, the product, this compound, can undergo elimination of HBr to form Ethyl Cinnamate.[1][4] This is more likely if the reaction is heated for an extended period at an excessively high temperature.

    • Dibrominated Products: Over-bromination can occur, leading to the formation of Ethyl 2,2-dibromo-3-phenylpropanoate. This is typically a result of using a large excess of bromine or prolonged reaction times.

  • Mitigation Strategies:

    • Control Reaction Temperature: Maintain a consistent and optimized temperature. A typical range for the HVZ reaction is between 80-120 °C. Use an oil bath and a temperature controller for precise heating.

    • Exclude Light: To minimize radical side reactions, conduct the reaction in a flask wrapped in aluminum foil.

    • Stoichiometric Control: Carefully control the stoichiometry of the bromine added. A slight excess is often needed, but a large excess should be avoided.

    • Purification: If side products do form, they can typically be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Question 3: The work-up of my reaction is problematic, with emulsions forming or poor separation. How can I improve the work-up procedure?

Answer:

A challenging work-up is often due to the presence of phosphorous byproducts and HBr.

  • Causality: The quenching step, especially with water or ethanol, is highly exothermic and generates HBr gas. The resulting mixture can be acidic and contain phosphorous acid byproducts which can complicate extractions.

  • Optimized Work-up Protocol:

    • Cooling: Ensure the reaction mixture is cooled to room temperature, and then further cooled in an ice bath before quenching.

    • Slow Quenching: Add the ethanol (or water, if preparing the acid) slowly and carefully with vigorous stirring. This will help to control the exotherm and the evolution of HBr gas.

    • Dilution: After quenching, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Washing: Wash the organic layer sequentially with:

      • Cold water to remove the bulk of the phosphorous byproducts.

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.

      • A saturated solution of sodium bisulfite (NaHSO₃) to remove any unreacted bromine.

      • Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for this synthesis?

A1: The following is a representative protocol based on the principles of the Hell-Volhard-Zelinsky reaction, adapted for the synthesis of the target ester.[5]

Experimental Protocol: Synthesis of this compound

  • Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HBr gas that will evolve.

  • Reagents:

    • 3-phenylpropanoic acid (1.0 eq)

    • Red phosphorus (0.1 eq) or PBr₃ (0.5 - 1.0 eq)

    • Bromine (1.1 - 1.5 eq)

    • Anhydrous Ethanol

  • Procedure:

    • Charge the flask with 3-phenylpropanoic acid and red phosphorus (if using).

    • Slowly add PBr₃ via the dropping funnel if you are using it instead of red phosphorus.

    • Heat the mixture to 50-60 °C in an oil bath.

    • Add the bromine dropwise from the dropping funnel. An initial exothermic reaction should be observed. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, or until monitoring (e.g., by TLC or GC) indicates the consumption of the starting material.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add anhydrous ethanol (3.0 eq) to the cooled mixture with vigorous stirring to quench the reaction and form the ester.[5]

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Follow the optimized work-up protocol described in the troubleshooting section.

    • The crude product can be purified by vacuum distillation.

ParameterRecommended Value
Reaction Temperature 100-120 °C
Reaction Time 4-6 hours
Bromine Stoichiometry 1.1 - 1.5 equivalents
PBr₃ Stoichiometry 0.5 - 1.0 equivalents
Ethanol Quench 3.0 equivalents

Q2: Can I use N-Bromosuccinimide (NBS) instead of Br₂ and PBr₃?

A2: While NBS is a common brominating agent, its application for the α-bromination of carboxylic acids or esters is not as straightforward as the HVZ reaction. NBS is primarily used for allylic and benzylic bromination via a radical pathway.[6] Using NBS with 3-phenylpropanoic acid or its ester could preferentially lead to bromination at the benzylic position. For selective α-bromination of this substrate, the HVZ reaction remains the more reliable and standard method.

Q3: How do I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture (with caution), quenching them, and analyzing them by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The product, being more non-polar than the starting carboxylic acid, will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will allow you to see the disappearance of the starting material peak and the appearance of the product peak, as well as detect any side products.

Q4: What are the key safety precautions for this reaction?

A4: This reaction involves several hazardous chemicals and requires strict adherence to safety protocols.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid any contact with moisture.

  • Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. A gas trap is essential to neutralize it.

  • Exothermic Reactions: Both the initial bromination and the quenching step can be exothermic. Maintain good control over the rate of addition and have an ice bath ready.

troubleshooting_flowchart Start Low Yield / Stalled Reaction? Check_Moisture Check for Moisture Contamination Start->Check_Moisture Yes Check_Temp Verify Reaction Temperature Start->Check_Temp Yes Check_Reagents Check Reagent Stoichiometry/Purity Start->Check_Reagents Yes Solution_Dry Use Anhydrous Conditions/Reagents Check_Moisture->Solution_Dry Solution_Temp Increase Temperature Incrementally Check_Temp->Solution_Temp Solution_Reagents Increase PBr₃ / Use Fresh Br₂ Check_Reagents->Solution_Reagents

Caption: A troubleshooting flowchart for low yield issues.

IV. References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • McGahey, L. (1990). The stereochemistry of the bromination of trans-cinnamic acid. Journal of Chemical Education, 67(6), 554.

  • YouTube. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Odinity. Stereochemistry of Bromine Addition to an Alkene. Available from: [Link]

  • Organic Syntheses. 3,5-DIBROMO-2-PYRONE. Available from: [Link]

  • ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate. Available from: [Link]

  • CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available from: [Link]

  • Overcoming Organic Chemistry. Bromination of trans-cinnamic acid. Available from: [Link]

  • Desklib. Organic Chemistry Practical: Bromine Addition to Trans-Cinnamic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Bromination of Cinnamic acid. Available from: [Link]

  • Chemical Synthesis Database. ethyl 3-bromo-2-oxo-3-phenylpropanoate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Alfred State. Stereochemistry of Bromine Addition. Available from: [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available from: [Link]

  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. Available from: [Link]

  • Studylib. Bromine Addition to trans-Cinnamic Acid: Lab Experiment. Available from: [Link]

  • Scribd. Bromination of Trans-Cinnamic Acid Experiment. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Foundational Synthesis Pathway

The most robust and widely adopted method for synthesizing this compound is a two-step process. It begins with the α-bromination of 3-phenylpropanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction , followed by Fischer esterification of the resulting 2-bromo-3-phenylpropanoic acid.[1][2][3]

The HVZ reaction is selective for the α-position of carboxylic acids and proceeds by converting the acid into an acyl bromide intermediate.[4][5] This intermediate readily tautomerizes to its enol form, which is the active nucleophile that reacts with elemental bromine.[6][7] Subsequent hydrolysis or, in this workflow, reaction with ethanol, yields the desired product.

Reaction Mechanism: Hell-Volhard-Zelinsky (HVZ) Reaction

HVZ_Mechanism Start 3-Phenylpropanoic Acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide + PBr₃ Step 1: Activation PBr3 PBr₃ Enol Acyl Bromide Enol (Tautomer) AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Step 2: α-Bromination HBr_byproduct HBr Br2 Br₂ FinalProduct Ethyl 2-bromo-3- phenylpropanoate AlphaBromoAcylBromide->FinalProduct + Ethanol Step 3: Esterification Ethanol Ethanol (EtOH)

Caption: Key stages of the Hell-Volhard-Zelinsky reaction followed by esterification.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My overall yield is consistently below 50%. What are the most critical parameters I should investigate?

A1: Persistently low yields typically trace back to one of four areas: reagent quality, reaction conditions in the HVZ step, incomplete esterification, or inefficient work-up.

  • Reagent Purity and Stoichiometry:

    • 3-Phenylpropanoic Acid: Ensure the starting material is dry and pure. Moisture will consume the PBr₃ catalyst.

    • Phosphorus Tribromide (PBr₃) or Red Phosphorus/Br₂: PBr₃ is often the catalyst of choice and must be fresh. It is highly reactive with atmospheric moisture. Using red phosphorus and Br₂ in situ to generate PBr₃ is a common alternative.[6][7] Ensure you use a catalytic amount of phosphorus but at least one full equivalent of Br₂ for the bromination itself.[8]

    • Bromine (Br₂): Use a slight excess (approx. 1.1 equivalents) to ensure complete α-bromination, but avoid a large excess which can lead to side products.

  • HVZ Reaction Conditions:

    • Temperature: The HVZ reaction requires heating.[2][8][9] Insufficient temperature will lead to a sluggish or stalled reaction. A typical range is 60-80 °C. However, excessively high temperatures can promote the elimination of HBr, leading to the formation of ethyl cinnamate as a byproduct.[8][9]

    • Reaction Time: This reaction is not instantaneous. Monitor the reaction progress by TLC or GC. Incomplete conversion of the starting carboxylic acid is a common cause of low yield.

  • Esterification Step:

    • Acid Catalyst: For the Fischer esterification, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) is essential.[10]

    • Water Removal: Esterification is an equilibrium process. Using a large excess of ethanol can drive the reaction forward. For larger scales, removing water using a Dean-Stark apparatus is highly effective.

    • Reaction Time: Allow sufficient time for the esterification to reach completion, which can take several hours under reflux.

  • Work-up and Purification:

    • The intermediate, 2-bromo-3-phenylpropanoic acid, is often used directly in the next step without extensive purification.[10] However, after esterification, a careful aqueous work-up is needed to remove the acid catalyst and any unreacted carboxylic acid. Washing with a sodium bicarbonate solution is standard practice.[10]

    • Losses during column chromatography or distillation can significantly impact the final yield. Ensure proper technique and choice of solvent systems.

Problem Area: Significant Impurity Profile

Q2: My NMR and GC-MS analyses show several significant byproducts. What are they and how can I prevent them?

A2: The formation of impurities is a common challenge. The most likely culprits are dibrominated products, elimination products, or unreacted starting material.

ImpurityLikely CausePrevention Strategy
Ethyl 3-phenylpropanoate Incomplete bromination (HVZ step failed or was inefficient).Ensure PBr₃ is active and the reaction is heated sufficiently. Verify the addition of at least one equivalent of Br₂.
Ethyl Cinnamate Elimination of HBr from the product. This is favored by high temperatures or the presence of a base during work-up before the acid is fully quenched.[9]Maintain careful temperature control during the HVZ reaction and distillation. Ensure the reaction mixture is fully neutralized and washed before any high-temperature steps.
Ethyl 2,2-dibromo-3-phenylpropanoate Use of a large excess of bromine (Br₂).Use precise stoichiometry. A slight excess (1.05-1.1 eq) of Br₂ is sufficient. Add the bromine slowly to the reaction mixture to avoid localized high concentrations.
2-Bromo-3-phenylpropanoic Acid Incomplete esterification.Use an effective acid catalyst (e.g., H₂SO₄), a large excess of ethanol, and sufficient reflux time. Consider water removal for difficult esterifications.

Section 3: Frequently Asked Questions (FAQs)

Q3: Is N-Bromosuccinimide (NBS) a suitable alternative to Br₂/PBr₃ for this synthesis?

A3: While NBS is an excellent reagent for benzylic and allylic brominations via a radical pathway, its use for the α-bromination of a simple saturated ester like ethyl 3-phenylpropanoate is less common and can be problematic.[11][12][13] The standard HVZ conditions are generally more reliable for α-brominating carboxylic acids.[3][14] Attempting to brominate the ester directly with NBS would likely require a radical initiator (like AIBN or benzoyl peroxide) and would favor bromination at the benzylic position (on the phenyl ring's adjacent CH₂ group) rather than the α-position to the ester.[11] Therefore, the HVZ route on the carboxylic acid precursor is the recommended and more selective method.

Q4: How critical is the choice of solvent?

A4: The HVZ reaction is often run neat (without solvent) or in a high-boiling, inert solvent like carbon tetrachloride (CCl₄) or dichlorobenzene. Running the reaction neat is often preferred for efficiency. For the subsequent esterification, ethanol typically serves as both the reagent and the solvent.[10]

Q5: What are the best practices for purification to maximize recovery and purity?

A5: For the final product, this compound, purification is typically achieved by vacuum distillation or silica gel column chromatography.

  • Vacuum Distillation: This is often the most effective method for larger scales. The product has a relatively high boiling point, so a good vacuum is necessary to prevent decomposition.

  • Column Chromatography: A standard silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from less polar impurities like ethyl cinnamate and more polar impurities like any unreacted acid.

Section 4: Optimized Experimental Protocol

This protocol consolidates best practices for a high-yield synthesis.

Step 1: α-Bromination of 3-Phenylpropanoic Acid (HVZ Reaction)

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq).

  • Heat the mixture to 60 °C with stirring.

  • Slowly add bromine (1.1 eq) via the dropping funnel over 30-45 minutes. The reaction is exothermic and will evolve HBr gas (ensure proper ventilation/scrubbing).

  • After the addition is complete, increase the temperature to 80 °C and maintain for 2-3 hours, or until TLC/GC analysis indicates full consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. The crude 2-bromo-3-phenylpropanoic acid is typically a dark oil and can be used directly in the next step.

Step 2: Fischer Esterification

  • Carefully and slowly add absolute ethanol (5-10 eq) to the cooled crude product from Step 1.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor by TLC/GC for the disappearance of the bromo-acid.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 3: Purification

  • Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

Section 5: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Problem: Low Yield or High Impurity Check_Start Analyze Starting Material & Reagents by NMR/GC Start->Check_Start Check_HVZ Analyze HVZ Reaction Mixture (Post-Bromination, Pre-Esterification) Start->Check_HVZ Check_Final Analyze Crude Product (Post-Esterification) Start->Check_Final Impure_SM Issue: Impure Starting Acid or Wet Reagents Check_Start->Impure_SM Purity Issue Detected Incomplete_HVZ Issue: High % of 3-Phenylpropanoic Acid Check_HVZ->Incomplete_HVZ Incomplete Conversion Incomplete_Ester Issue: High % of 2-Bromo-3-phenylpropanoic Acid Check_Final->Incomplete_Ester Unreacted Bromo-Acid Side_Products Issue: Dibromo or Elimination Products Check_Final->Side_Products Byproducts Detected Sol_SM Solution: Recrystallize Acid, Use Fresh PBr₃/Br₂ Impure_SM->Sol_SM Sol_HVZ Solution: Increase Temp/Time, Check PBr₃ Activity Incomplete_HVZ->Sol_HVZ Sol_Ester Solution: Increase Reflux Time, Add More Catalyst/EtOH Incomplete_Ester->Sol_Ester Sol_Side Solution: Control Stoichiometry (Br₂), Reduce Temperature Side_Products->Sol_Side

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in Reactions with Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in reactions involving this versatile chiral building block. Here, we move beyond simple protocols to explore the underlying principles governing stereochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Core Principles: Understanding the Stereochemical Landscape

This compound possesses a stereogenic center at the α-carbon (C2), making it a valuable precursor for synthesizing enantiomerically enriched molecules. The stereochemical outcome of any reaction at this center is not arbitrary; it is a direct consequence of the reaction mechanism and the interplay of various experimental factors. The two most common reaction pathways you will encounter are nucleophilic substitution (Sₙ2) and enolate-based additions (like the Reformatsky reaction).

  • Nucleophilic Substitution (Sₙ2): In an ideal Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" leads to a predictable inversion of the stereochemical configuration, a phenomenon known as Walden inversion. However, any deviation that allows for carbocation formation can lead to a competing Sₙ1 pathway, resulting in racemization and loss of stereocontrol.[1][2]

  • Reformatsky Reaction: This reaction involves the formation of an organozinc reagent (a zinc enolate) from the α-bromo ester.[3][4][5] The subsequent addition to a carbonyl compound, like an aldehyde or ketone, proceeds through a cyclic, six-membered chair-like transition state, often described by the Zimmerman-Traxler model.[4][6] The diastereoselectivity of this reaction is determined by the relative steric demands of the substituents, which will preferentially occupy equatorial positions in the lowest energy transition state.[6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Category 1: Nucleophilic Substitution Reactions (e.g., with N₃⁻, CN⁻, R₂NH)

Question 1: Why is my Sₙ2 reaction resulting in a nearly racemic product?

Answer: A loss of stereochemical integrity in a substitution reaction intended to proceed via an Sₙ2 mechanism is a classic and often frustrating problem. The primary culprit is typically the intrusion of an Sₙ1 pathway, although other factors can contribute.

Probable Causes & Solutions:

  • Sₙ1 Pathway Competition: The benzyl group on the adjacent carbon (C3) can weakly stabilize a carbocation at C2, making an Sₙ1 pathway more accessible than for a simple alkyl halide.

    • Solution: Promote the Sₙ2 pathway by using a high concentration of a strong nucleophile. Crucially, select a polar aprotic solvent (e.g., DMF, DMSO, or Acetone). These solvents solvate the cation but not the nucleophile, enhancing its reactivity and favoring the bimolecular Sₙ2 mechanism.[1] Avoid polar protic solvents like ethanol or water, which stabilize the carbocation intermediate and promote the Sₙ1 pathway.[1]

  • Racemization of Starting Material: this compound can racemize over time, especially if exposed to trace amounts of acid, base, or nucleophiles, or upon prolonged heating.

    • Solution: Always verify the enantiomeric excess (e.e.) of your starting material before beginning a reaction, particularly if it has been stored for a long time. Use a fresh bottle or repurify if necessary. Store the compound in a cool, dark, and dry place.

  • Epimerization of the Product: If the α-proton in your product is acidic, it can be removed by a basic nucleophile or impurities, leading to the formation of a planar enolate and subsequent re-protonation to a racemic or epimerized mixture.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for side reactions like epimerization. Ensure your workup is performed promptly and under neutral or slightly acidic conditions to quench any basic species.

Question 2: My reaction is slow, and increasing the temperature is hurting the stereoselectivity. What should I do?

Answer: This is a common trade-off. While higher temperatures increase reaction rates, they also provide more energy to overcome the activation barrier for less-favored pathways, such as the Sₙ1 mechanism or product epimerization, thus eroding stereoselectivity.

Probable Causes & Solutions:

  • Poor Nucleophile or Leaving Group: The reaction kinetics are inherently slow.

    • Solution: Instead of raising the temperature, consider enhancing the reactivity of your components. If possible, use a stronger, less sterically hindered nucleophile.[2] While bromide is a good leaving group, you could attempt to accelerate the reaction using catalytic amounts of iodide salts (Finkelstein reaction conditions), as iodide is an even better leaving group.

  • Solvent Choice: The solvent may not be optimal for the Sₙ2 mechanism.

    • Solution: As mentioned, a switch to a polar aprotic solvent like DMF or DMSO can dramatically accelerate Sₙ2 reactions compared to less polar solvents like THF or non-polar solvents like toluene, without needing to increase the temperature.

Troubleshooting Workflow for Sₙ2 Reactions

G start Problem: Poor Stereocontrol in Sₙ2 check_sm 1. Verify e.e. of Starting Material (Chiral HPLC) start->check_sm sm_ok e.e. > 99%? check_sm->sm_ok purify_sm Purify or Replace Starting Material sm_ok->purify_sm No check_solvent 2. Analyze Solvent Choice sm_ok->check_solvent Yes purify_sm->check_sm solvent_ok Using Polar Aprotic (DMF, DMSO)? check_solvent->solvent_ok switch_solvent Switch to Polar Aprotic Solvent solvent_ok->switch_solvent No check_temp 3. Evaluate Reaction Temp. solvent_ok->check_temp Yes end_node Optimized Stereocontrol switch_solvent->end_node temp_ok Is Temp. as Low as Practicable? check_temp->temp_ok lower_temp Lower Temperature, Increase Reaction Time temp_ok->lower_temp No check_nuc 4. Assess Nucleophile temp_ok->check_nuc Yes lower_temp->end_node nuc_ok Is Nucleophile Strong & Unhindered? check_nuc->nuc_ok change_nuc Use Stronger Nucleophile or Add Iodide Catalyst nuc_ok->change_nuc No nuc_ok->end_node Yes change_nuc->end_node

Caption: A logical workflow for troubleshooting poor stereocontrol in Sₙ2 reactions.

Category 2: Reformatsky and Other Enolate-Based Reactions

Question 3: My Reformatsky reaction gives a poor diastereomeric ratio (d.r.). How can I improve it?

Answer: The diastereoselectivity in a Reformatsky reaction is governed by the energetics of the competing Zimmerman-Traxler transition states.[4][6] Optimizing the d.r. involves manipulating conditions to favor one transition state significantly over the other.

Probable Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can provide enough energy for the reaction to proceed through higher-energy transition states, leading to a mixture of diastereomers.

    • Solution: Lowering the reaction temperature is the most effective way to improve diastereoselectivity. Reactions run at -78 °C often show dramatically improved d.r. compared to those at room temperature or reflux.

  • Solvent Effects: The solvent coordinates to the zinc atom in the transition state, influencing its structure and stability. The structure of the zinc enolate itself can also vary, with some forming dimers in solution, which can affect reactivity and selectivity.[3][4]

    • Solution: Screen a range of solvents. Ethereal solvents like THF are common, but their coordinating ability can sometimes lead to less organized transition states. Less coordinating solvents like toluene or hexane may enforce a tighter, more selective transition state. A systematic screening is recommended (see Protocol 2).

  • Zinc Activation and Purity: The quality and activation of the zinc metal are critical for the clean formation of the organozinc reagent.[6] Poorly activated zinc can lead to slow initiation and side reactions.

    • Solution: Use high-purity zinc dust. Activate it immediately before use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, use Rieke® zinc, which is highly activated.

Visualizing the Reformatsky Transition State

G cluster_0 Zimmerman-Traxler Model (Favored) cluster_1 Zimmerman-Traxler Model (Disfavored) Z1 Zn O_keto O Z1->O_keto C_keto C O_keto->C_keto O_enol O O_enol->Z1 C_enol C_keto->C_enol R_keto R' (Aldehyde) C_keto->R_keto Equatorial (Lower Energy) C_enol->O_enol Z2 Zn O_keto2 O Z2->O_keto2 C_keto2 C O_keto2->C_keto2 O_enol2 O O_enol2->Z2 C_enol2 C_keto2->C_enol2 R_keto2 R' (Aldehyde) C_keto2->R_keto2 Axial (Higher Energy) C_enol2->O_enol2

Caption: Chair-like transition states in the Reformatsky reaction.

Question 4: How can I achieve absolute stereocontrol and synthesize a single enantiomer?

Answer: When you need to control the absolute stereochemistry (R vs. S), and not just the relative stereochemistry (syn vs. anti), substrate control is insufficient. You must introduce a chiral influence into the reaction.

Probable Causes & Solutions:

  • Racemic Starting Material: You are starting with a racemic mixture of this compound.

    • Solution: The most powerful strategy is to employ a chiral auxiliary .[7] This involves chemically attaching a chiral molecule to your substrate or reagent to direct the stereochemical course of the reaction, after which it can be removed.

    • Workflow:

      • Hydrolyze the ethyl ester of your starting material to the corresponding carboxylic acid, 2-bromo-3-phenylpropanoic acid.[8]

      • Couple this acid with a chiral auxiliary, such as an Evans' oxazolidinone or Oppolzer's camphorsultam, to form a chiral amide.[9]

      • The bulky auxiliary will now effectively block one face of the enolate formed from this new amide, forcing alkylation or addition reactions to occur from the opposite face with high diastereoselectivity.

      • After the reaction, the auxiliary can be cleaved (e.g., via hydrolysis) to reveal the enantiomerically pure product and recover the auxiliary for reuse.[7][9]

Key Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Substitution with Azide and Stereochemical Analysis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry DMF (0.2 M).

  • Reagents: Add sodium azide (1.5 equivalents). Stir the suspension for 10 minutes.

  • Initiation: Cool the mixture to 0 °C. Add a solution of enantiomerically pure this compound (1.0 equivalent) in a small amount of dry DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature, but avoid heating if possible.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water. Wash the organic layer sequentially with water (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the resulting product, Ethyl 2-azido-3-phenylpropanoate, using chiral HPLC or SFC. Compare the retention times to a racemic standard.

Protocol 2: Screening Conditions for Reformatsky Reaction Diastereoselectivity
  • Zinc Activation: Activate zinc dust (3.0 equivalents per reaction) by stirring with 1M HCl for 2 minutes, then decanting. Wash with water, ethanol, and diethyl ether, then dry thoroughly under high vacuum.

  • Parallel Setup: In a glovebox or using Schlenk technique, set up four small reaction vials, each containing activated zinc.

  • Solvent Addition: To each vial, add a different dry solvent: Vial A (THF), Vial B (Toluene), Vial C (Diethyl Ether), Vial D (DME).

  • Reaction: Cool all vials to -20 °C. To each vial, add this compound (1.2 equivalents) and the aldehyde/ketone substrate (1.0 equivalent).

  • Monitoring: Stir the reactions at -20 °C for 4 hours, then allow them to warm to room temperature overnight. Monitor by TLC.

  • Workup & Analysis: Quench each reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Analyze a crude aliquot from each reaction by ¹H NMR or GC to determine the diastereomeric ratio. The integration of well-resolved signals corresponding to each diastereomer will provide the d.r.

Data Presentation Example
EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1THF2565:35
2THF-7892:8
3Toluene2578:22
4Toluene-78>98:2
References
  • Thorpe, J. W., & Warkentin, J. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Canadian Journal of Chemistry.
  • Wikipedia contributors. (n.d.). Reformatsky reaction. In Wikipedia. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl and Related Groups on the Reactivity of Halides in Sₙ2 Reactions. Journal of the American Chemical Society.
  • Wikipedia contributors. (n.d.). Chiral auxiliary. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Thorpe, J. W. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. (2020). Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]

  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

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Dehydrobromination as a side reaction of "Ethyl 2-bromo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Dehydrobromination

Welcome to the technical support guide for Ethyl 2-bromo-3-phenylpropanoate. This valuable intermediate is frequently employed in synthetic routes where the bromine atom is displaced via nucleophilic substitution. However, a common and often frustrating side reaction is dehydrobromination, an elimination reaction that leads to the formation of ethyl cinnamate. This guide provides an in-depth, experience-driven analysis of this issue, offering clear, actionable strategies to help you maximize the yield of your desired substitution product while minimizing this unwanted elimination pathway. We will explore the underlying mechanisms, critical experimental parameters, and robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the dehydrobromination side reaction and what product does it form?

Dehydrobromination is a type of elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbons in the substrate, resulting in the formation of an alkene.[1] In the case of this compound, this reaction removes the bromine from the alpha-carbon and a proton from the beta-carbon (the one bearing the phenyl group) to yield Ethyl (E)-cinnamate as the primary byproduct. This α,β-unsaturated ester is a stable, conjugated system, which often makes its formation thermodynamically favorable.[2]

Q2: Which elimination mechanism, E1 or E2, is typically responsible for this side reaction?

Given that this compound is a secondary alkyl halide, it can theoretically undergo elimination by either the unimolecular (E1) or bimolecular (E2) pathway.[3][4]

  • E2 Mechanism: This pathway is a single, concerted step where a base removes a proton from the beta-carbon at the same time the bromine leaving group departs.[3][5] The rate of this reaction is dependent on the concentration of both the substrate and the base (bimolecular).[5] This is the most common and problematic pathway, as it directly competes with the desired SN2 substitution reaction, especially when using strong, basic nucleophiles.[5][6]

  • E1 Mechanism: This is a two-step process that begins with the spontaneous departure of the bromide ion to form a secondary carbocation intermediate. A weak base then removes a proton from the beta-carbon in a second step.[3][5] This pathway is more likely to compete with SN1 reactions, which occur under conditions involving weak bases and polar protic solvents that can stabilize the carbocation intermediate.[7]

For most practical applications where a nucleophile is actively used to displace the bromide, the E2 mechanism is the primary concern .

Q3: What are the key experimental factors that promote dehydrobromination?

The competition between substitution and elimination is governed by a few critical parameters. Understanding these is the key to controlling your reaction's outcome.

  • Nature of the Base/Nucleophile: The strength and steric bulk of the base are paramount. Strongly basic nucleophiles (e.g., alkoxides, hydroxide) significantly promote the E2 reaction.[5][8] Sterically hindered, bulky bases (e.g., potassium tert-butoxide) are particularly effective at inducing elimination, as they can more easily access the peripheral β-hydrogen than the sterically shielded α-carbon.[9][10]

  • Reaction Temperature: Elimination reactions are entropically favored over substitution reactions because they result in an increase in the number of molecules in the system (substrate + base → alkene + conjugate acid + leaving group ion).[11] Consequently, increasing the reaction temperature will always favor elimination .[11][12]

  • Solvent Choice: The solvent plays a crucial role in mediating the reactivity of the nucleophile/base.[13] Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions because they do not solvate the nucleophile as strongly, leaving it more reactive.[13][14] However, a strong base can still favor E2 even in these solvents.[6] Polar protic solvents (e.g., ethanol, water) can cage the nucleophile through hydrogen bonding, decreasing its nucleophilicity and thus potentially favoring elimination.[13]

Troubleshooting Guide: Minimizing Dehydrobromination

Problem: My reaction is producing a significant amount of Ethyl Cinnamate alongside my desired substitution product. How can I fix this?

This is a classic case of competing E2 and SN2 pathways. The following troubleshooting steps, organized by experimental variable, will help you shift the reaction equilibrium towards the desired substitution product.

Underlying Cause: Your nucleophile is likely too basic or too sterically hindered. A strong base will readily abstract the β-proton, initiating the E2 elimination cascade.

Solutions & Scientific Rationale:

  • Choose a Less Basic Nucleophile: The ideal nucleophile for substitution on a secondary halide is one that is highly nucleophilic but only weakly basic. Good candidates include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[3] If your synthesis allows, switching from a strong base like an alkoxide (RO⁻) to one of these alternatives can dramatically suppress elimination.

  • Avoid Bulky Reagents: Use a small, unhindered nucleophile. Steric hindrance around the electrophilic carbon of a secondary halide already makes SN2 reactions more difficult compared to primary halides.[15][16][17] Using a bulky nucleophile further impedes the substitution pathway, making the more accessible β-proton an easier target for elimination.

Reagent TypeBasicityNucleophilicityTypical Outcome
KOtBu (Potassium tert-butoxide)Very Strong, BulkyPoorDominated by E2 Elimination
NaOEt (Sodium Ethoxide)Strong, UnhinderedGoodE2 / SN2 Mixture, often favors E2
NaN₃ (Sodium Azide)WeakGoodFavors SN2 Substitution
NaCN (Sodium Cyanide)WeakGoodFavors SN2 Substitution

Underlying Cause: High temperatures provide the activation energy needed for both pathways but disproportionately favor elimination due to thermodynamics (Gibbs Free Energy: ΔG = ΔH - TΔS).[11]

Solutions & Scientific Rationale:

  • Lower the Temperature: This is the most straightforward and often most effective tactic. Run your reaction at the lowest temperature that still allows for a reasonable rate of substitution. This may require longer reaction times, but the improvement in product selectivity is often worth it. Start at room temperature or below (e.g., 0 °C) and only warm if necessary.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid analytical method like UPLC-MS to track the formation of both the desired product and the ethyl cinnamate byproduct at different temperatures to find the optimal balance.

Underlying Cause: The solvent environment dictates the "effective" reactivity of your nucleophile.

Solutions & Scientific Rationale:

  • Favor Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or Acetone are generally superior.[14] They solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive towards the electrophilic carbon.[13] This enhances the rate of SN2 relative to E2, although it will not completely prevent elimination if a strong base is used.[6]

  • Use Protic Solvents with Caution: Polar protic solvents like ethanol can be problematic as they form a solvent cage around the nucleophile via hydrogen bonding, blunting its nucleophilicity and potentially tipping the balance towards elimination.[13]

Reaction Pathway Overview

The following diagram illustrates the direct competition between the SN2 and E2 pathways when this compound is treated with a species that is both a nucleophile and a base.

G sub This compound sn2_path sub->sn2_path e2_path sub->e2_path sub_reagent_group reagent + B:⁻ / Nu:⁻ (Base / Nucleophile) sn2_product Substitution Product (SN2) e2_product Ethyl Cinnamate (E2) sn2_path->sn2_product Attack at α-Carbon (Favored by: Weak Base, Low Temp, Polar Aprotic Solvent) e2_path->e2_product Attack at β-Hydrogen (Favored by: Strong Base, High Temp, Bulky Base) Troubleshooting_Workflow start Start: Low yield of substitution product, high elimination byproduct observed. q1 {Is the reaction temperature > 40 °C? | | } start->q1 action1 Action: Lower temperature to RT or 0 °C. Re-run experiment and analyze product ratio. q1:s->action1 yes q2 {Are you using a strong base (e.g., RO⁻, OH⁻)? | | } q1:s->q2 no end_ok Problem Resolved. action1->end_ok action2 Action: Switch to a non-basic, strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻). q2:s->action2 yes q3 {Is the base/nucleophile sterically bulky (e.g., KOtBu)? | | } q2:s->q3 no action2->end_ok action3 Action: Switch to a smaller nucleophile (e.g., use NaOMe instead of KOtBu if an alkoxide is required). q3:s->action3 yes q3:s->end_ok no, further consultation needed action3->end_ok

Sources

Technical Support Center: Purification of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-bromo-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this crucial reagent in high purity. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Core Challenge: Common Impurities

The purification of this compound is often complicated by the presence of several potential impurities stemming from its synthesis. A foundational understanding of these impurities is the first step toward effective purification.

What are the likely impurities in a crude sample of this compound?

The primary impurities depend on the synthetic route employed. A common synthesis involves the bromination of ethyl 3-phenylpropanoate. Potential impurities include:

  • Unreacted Starting Material: Ethyl 3-phenylpropanoate.[1]

  • Di-brominated Side Product: Ethyl 2,3-dibromo-3-phenylpropanoate.[2]

  • Over-brominated Species: While less common, polybrominated products can form.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Decomposition Products: The compound can be sensitive to heat and light, potentially leading to degradation.[3]

A related compound, Ethyl 2-bromo-3-oxo-3-phenylpropanoate, is synthesized from ethyl benzoylacetate and can have its own set of unique impurities.[4]

II. Troubleshooting and FAQs

This section provides a question-and-answer formatted guide to address specific issues you might encounter during the purification process.

Frequently Asked Questions

Q1: My crude NMR shows a mixture of my desired product and the starting material, ethyl 3-phenylpropanoate. What is the best way to separate them?

A1: This is a common scenario when the bromination reaction does not go to completion.

  • Expert Insight: The polarity difference between the starting material and the brominated product is often sufficient for separation by flash column chromatography. The introduction of the bromine atom increases the molecular weight and can slightly alter the polarity.

  • Troubleshooting Steps:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a hexane/ethyl acetate gradient. You should aim for a solvent system that gives good separation between the two spots.

    • Column Chromatography: Pack a silica gel column and elute with the optimized solvent system.[5][6] The less polar starting material will typically elute before the more polar brominated product.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions before combining and concentrating.

Q2: I am observing a significant amount of a di-brominated side product, Ethyl 2,3-dibromo-3-phenylpropanoate, in my reaction mixture. How can I remove it?

A2: The presence of di-brominated impurities indicates an over-reaction. Separating mono- and di-brominated compounds can be challenging due to their similar polarities.

  • Expert Insight: While column chromatography is a possibility, the separation can be difficult. Recrystallization can be a more effective technique in this case, provided the crude product is a solid or can be induced to crystallize.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: Test a variety of solvents to find one in which your desired mono-brominated product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the di-brominated impurity remains in solution. Common solvents to screen include petroleum ether, hexanes, and ethanol/water mixtures. An Organic Syntheses procedure for a similar compound suggests recrystallization from petroleum ether.[7]

    • Recrystallization Protocol: Dissolve the crude mixture in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: My purified product appears to be a yellow or brown oil, but the literature suggests it should be a colorless liquid or solid. What could be the cause?

A3: Color in the final product often indicates the presence of trace impurities or decomposition products.

  • Expert Insight: The bromine atom can make the compound susceptible to degradation, especially when exposed to light or heat. Trace amounts of bromine or hydrogen bromide (HBr) from the synthesis can also impart color.

  • Troubleshooting Steps:

    • Aqueous Wash: Before final purification, ensure the crude product is thoroughly washed with a mild reducing agent solution (like sodium bisulfite) to quench any residual bromine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities like HBr.

    • Activated Carbon Treatment: If the color persists after chromatography or distillation, you can try treating a solution of your product with a small amount of activated carbon, followed by filtration through a pad of celite.

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent decomposition.[3]

III. Detailed Experimental Protocols

To provide a practical framework, here are detailed protocols for the most common purification techniques.

Protocol 1: Flash Column Chromatography

This method is ideal for separating compounds with different polarities, such as the starting material and the mono-brominated product.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica bed.

  • Elution: Begin eluting with your solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This technique is effective for removing impurities that have different solubility profiles from the desired product.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Recrystallization solvent(s)

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_synthesis Crude Product Analysis cluster_purification Purification Strategy cluster_methods Purification Methods cluster_final Final Product Crude Crude this compound Analysis TLC & NMR Analysis Crude->Analysis Impurity_Check Identify Major Impurities Analysis->Impurity_Check SM_Present Unreacted Starting Material Present Impurity_Check->SM_Present Yes Dibromo_Present Di-brominated Impurity Present Impurity_Check->Dibromo_Present Yes Colored_Product Colored Impurities Impurity_Check->Colored_Product Yes Column Flash Column Chromatography SM_Present->Column Recrystallize Recrystallization Dibromo_Present->Recrystallize Wash Aqueous Wash / Carbon Treatment Colored_Product->Wash Pure_Product Pure this compound Column->Pure_Product Recrystallize->Pure_Product Wash->Pure_Product

Caption: Decision workflow for purification.

V. Quantitative Data Summary

The choice of purification method can significantly impact the final purity and yield. The following table provides a general comparison.

Purification MethodTypical Purity AchievedExpected Yield RangeKey AdvantagesKey Disadvantages
Flash Column Chromatography >98%50-80%Good for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent.
Recrystallization >99%40-70%Excellent for removing small amounts of impurities from a solid product.Not suitable for oils or highly impure samples; yield can be lower.
Distillation >97%60-90%Effective for thermally stable liquids with different boiling points.Not suitable for heat-sensitive compounds.

VI. References

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MPG.PuRe. (2020). Polymer Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

Sources

Identifying byproducts in "Ethyl 2-bromo-3-phenylpropanoate" synthesis via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-bromo-3-phenylpropanoate

Welcome to the technical support guide for the synthesis and analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure, with a specific focus on identifying byproducts through spectroscopic methods. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum is complex and shows more peaks than expected for my target product. What are the likely impurities and how can I identify them?

This is the most common issue encountered. The synthesis, typically a two-step process involving a Hell-Volhard-Zelinsky (HVZ) bromination followed by a Fischer esterification, can generate several predictable side-products.[1][2] Below, we dissect the spectroscopic signatures of the most common byproducts compared to your target molecule.

Workflow for Impurity Identification

G start Crude Product Spectrum Acquired check_acid Broad singlet > 10 ppm? (Carboxylic Acid Proton) start->check_acid check_vinyl Doublets between 6-8 ppm? (J ≈ 16 Hz) check_acid->check_vinyl No acid_present Impurity: Unreacted 2-bromo-3-phenylpropanoic acid check_acid->acid_present Yes check_dibromo Coupled doublets ~4.5-5.5 ppm? check_vinyl->check_dibromo No vinyl_present Impurity: Ethyl Cinnamate (Elimination Product) check_vinyl->vinyl_present Yes dibromo_present Impurity: Ethyl 2,3-dibromo-3-phenylpropanoate (Dibromination Product) check_dibromo->dibromo_present Yes clean_product Spectrum consistent with This compound check_dibromo->clean_product No check_mw Run Mass Spectrometry to confirm MW acid_present->check_mw vinyl_present->check_mw dibromo_present->check_mw clean_product->check_mw

A. The Target: this compound

  • Mechanism of Formation: This product is formed via acid-catalyzed esterification of 2-bromo-3-phenylpropanoic acid with ethanol. The reaction is reversible and requires conditions that favor the formation of the ester, such as removing water or using a large excess of ethanol.[2]

  • Expected Spectroscopic Signature:

    • ¹H NMR: You should see a clean AXM spin system for the propanoate backbone and a standard ethyl quartet/triplet.

    • MS: A characteristic 1:1 ratio for M+ and M+2 peaks due to the presence of a single bromine atom is the most telling feature.[3][4]

B. Byproduct 1: Ethyl Cinnamate (Elimination Product)

  • Mechanism of Formation: This is arguably the most common byproduct. The α-bromo ester has a proton on the β-carbon that is benzylic and thus susceptible to elimination (E2 mechanism), especially if the reaction mixture is heated excessively or if any basic residue is present during workup.

  • How to Identify: The presence of alkene protons is a dead giveaway. Look for two doublets in the vinyl region of the ¹H NMR spectrum with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene.[5] Its molecular weight is also significantly lower and it lacks the bromine isotope pattern in the mass spectrum.

C. Byproduct 2: Unreacted 2-bromo-3-phenylpropanoic Acid

  • Mechanism of Formation: Incomplete esterification. The Fischer esterification is an equilibrium-controlled process; if reaction times are too short, temperatures are too low, or water is not effectively removed, a significant amount of the starting carboxylic acid will remain.[2]

  • How to Identify: The key is the presence of a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum, corresponding to the carboxylic acid proton. In the IR spectrum, a broad O-H stretch from 2500-3300 cm⁻¹ will overlap the C-H stretches, and the carbonyl (C=O) peak will be shifted to a slightly lower wavenumber compared to the ester.[6]

D. Byproduct 3: Ethyl 2,3-dibromo-3-phenylpropanoate

  • Mechanism of Formation: This impurity can arise if some elimination to cinnamic acid occurs during the initial HVZ reaction, followed by the addition of Br₂ across the newly formed double bond. Subsequent esterification yields the dibrominated ester.[7]

  • How to Identify: The ¹H NMR will be distinct. Instead of the triplet/multiplet for the CHBr-CH₂Ph system, you will see two coupled doublets for the two adjacent CHBr protons.[8][9] The mass spectrum is also definitive, showing a unique pattern with M+, M+2, and M+4 peaks in a ~1:2:1 ratio, characteristic of a molecule containing two bromine atoms.

Spectroscopic Data Comparison Table

Compound NameStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)MS (m/z) & Key Fragments
This compound (Target) Ph-CH₂-CH(Br)-COOEt4.4 (t, 1H, CHBr), 3.4 (d, 2H, CH₂Ph), 4.2 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃)[10]~1740 (C=O, ester)256/258 (M+/M+2) , 211/213 (loss of OEt), 177 (loss of Br)
Ethyl Cinnamate Ph-CH=CH-COOEt7.7 (d, 1H, J≈16), 6.4 (d, 1H, J≈16)[5][11]~1715 (C=O, conjugated), ~1640 (C=C)[12]176 (M+) , 131 (loss of OEt), 103
2-bromo-3-phenylpropanoic Acid Ph-CH₂-CH(Br)-COOH>10 (s, 1H, COOH), 4.5 (t, 1H, CHBr), 3.4 (d, 2H, CH₂Ph)[6]2500-3300 (broad, OH), ~1710 (C=O, acid)228/230 (M+/M+2) , 183/185 (loss of COOH)
Ethyl 2,3-dibromo-3-phenylpropanoate Ph-CH(Br)-CH(Br)-COOEt5.3 (d, 1H, CHBr), 4.8 (d, 1H, CHBr)[9]~1745 (C=O, ester)334/336/338 (M+/M+2/M+4) , 255/257 (loss of Br)
Question 2: What is the synthetic pathway that leads to these byproducts?

Understanding the reaction landscape is crucial for minimizing impurities. The following diagram illustrates the main reaction and the key side-reactions.

Reaction Pathway and Byproduct Formation

// Nodes SM [label="3-Phenylpropanoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoAcid [label="2-bromo-3-phenylpropanoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="this compound\n(TARGET PRODUCT)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cinnamate [label="Ethyl Cinnamate\n(Elimination)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibromo [label="Ethyl 2,3-dibromo-3-phenylpropanoate\n(Dibromination)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnreactedAcid [label="Unreacted\nBromo-Acid", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> BromoAcid [label=" 1. PBr₃, Br₂ (HVZ Reaction)[13][14]"]; BromoAcid -> Target [label=" 2. Ethanol, H⁺ (Esterification)[15]"]; BromoAcid -> UnreactedAcid [label="Incomplete\nEsterification", style=dashed, color="#5F6368"]; Target -> Cinnamate [label="Elimination (-HBr)\n(Heat/Base)", style=dashed, color="#5F6368"]; BromoAcid -> Dibromo [label="Side-reaction during HVZ\nfollowed by Esterification", style=dashed, color="#5F6368", constraint=false];

} axdot Caption: Synthesis route and common side-reactions.

The primary pathway involves the Hell-Volhard-Zelinsky (HVZ) reaction, where PBr₃ catalyzes the conversion of the carboxylic acid to an acyl bromide, which then enolizes and is brominated at the α-position.[1][14][16] The subsequent Fischer esterification with ethanol yields the target product.[2][15] Failures or side-reactions at either stage lead directly to the impurities discussed.

Question 3: I suspect an impurity is present. What are the step-by-step protocols for confirming its identity?

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

This technique provides an exact mass, which is invaluable for confirming the elemental composition of your main product and any impurities that can be separated by the inlet method (e.g., GC-MS or LC-MS).

  • Sample Preparation: Dissolve a small amount of the crude product (~1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Instrument Setup: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source. Calibrate the instrument immediately before the run to ensure high mass accuracy (<5 ppm).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis:

    • Calculate the theoretical exact mass for your suspected impurities (e.g., C₁₁H₁₂O₂ for Ethyl Cinnamate, C₁₁H₁₂Br₂O₂ for the dibromo adduct).

    • Compare the theoretical masses with your experimental data.

    • Crucially, examine the isotopic pattern. A single bromine gives a 1:1 M+ and M+2 pattern. Two bromines give a 1:2:1 M+, M+2, M+4 pattern. The absence of this pattern for a peak like m/z 177.08 (C₁₁H₁₃O₂⁺) would confirm it as Ethyl Cinnamate.[3][4]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR is excellent for quickly distinguishing between carboxylic acids and esters.

  • Sample Preparation: If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Background Scan: Run a background spectrum of the clean plates or ATR crystal.

  • Sample Scan: Acquire the spectrum of your sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for a broad peak from ~2500-3300 cm⁻¹. Its presence is a strong indication of the O-H stretch of a carboxylic acid impurity.[6]

    • Analyze the carbonyl region (1650-1800 cm⁻¹). A sharp, strong peak around 1735-1750 cm⁻¹ is characteristic of a saturated ester.[10] If you see a second peak around 1700-1715 cm⁻¹, it could be from either the carboxylic acid or the conjugated ester (Ethyl Cinnamate).[12] If the C=C stretch (~1640 cm⁻¹) is also present, it strongly suggests Ethyl Cinnamate.[12]

References

  • SpectraBase. Ethyl cinnamate. [Online] Available at: [Link]

  • Yuliani, G., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), Vol. 5, No. 1, pp. 1-7.
  • PubChem. Ethyl Cinnamate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate. [Online] Available at: [Link]

  • Cram. Ethyl Cinnamate. [Online] Available at: [Link]

  • PubChem. This compound. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2,3-dibromo-3-phenylpropanoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • University of Arizona. Mass spectrometry. [Online] Available at: [Link]

  • Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Online] Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Online] Available at: [Link]

  • Chemical Synthesis Database. ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Online] Available at: [Link]

  • Supporting Information. General Information. [Online] Available at: [Link]

  • ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; mthis compound. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • SpectraBase. 3-Ethoxypropionic acid ethyl ester - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Online] Available at: [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Online] Available at: [Link]

  • ALL ABOUT CHEMISTRY. Hell-Volhard-Zelinsky Bromination. [Online] Available at: [Link]

  • PubChem. Ethyl 3-ethoxypropionate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Online] Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Online] Available at: [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Online] Available at: [Link]

  • Journal of Engineering & Processing Management. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Online] Available at: [Link]

  • PubChem. 2-Bromo-3-phenylpropanoic acid. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Online] Available at: [Link]

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Stability and storage conditions for "Ethyl 2-bromo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-bromo-3-phenylpropanoate

A Guide to Stability, Storage, and Troubleshooting for Researchers

As a Senior Application Scientist, I understand that the success of your synthesis hinges on the quality and integrity of your starting materials. This compound is a valuable building block, but its reactivity also makes it susceptible to degradation if not handled and stored correctly. This guide provides in-depth, field-proven insights to help you navigate potential challenges, ensuring the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - At a Glance

This section provides quick answers to the most common handling and storage questions.

Q: What are the ideal storage conditions for this compound? A: For maximum long-term stability, the compound should be stored under refrigerated conditions, ideally between 2°C and 8°C.[1][2] It must be kept in a tightly sealed container to prevent moisture ingress and under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation and reaction with atmospheric moisture.

Q: Is this compound sensitive to moisture? A: Yes. As an ester, it is susceptible to hydrolysis, which would break it down into 2-bromo-3-phenylpropanoic acid and ethanol.[3][4] The presence of moisture, especially with trace amounts of acid or base, will accelerate this process. Always use anhydrous solvents and handle the compound in a dry environment.

Q: My sample has a slight yellow tint. Is it still good to use? A: A slight discoloration can be an early indicator of degradation, potentially due to minor elimination or other side reactions. While it may still be suitable for some applications, its purity should be verified by an analytical method like ¹H NMR or GC-MS before use in a sensitive or stereospecific reaction.

Q: What are the primary safety hazards associated with this compound? A: this compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[5] It may also cause respiratory irritation.[5] Always handle it within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Section 2: Troubleshooting Guide - Addressing Experimental Issues

Unexplained experimental outcomes can often be traced back to the stability of a key reagent. This section explores common problems and links them to the chemical behavior of this compound.

Issue 1: My reaction yield is significantly lower than expected.

Low yields often point to a reduced concentration of the active starting material due to degradation. As an α-halo ester, this compound is prone to several degradation pathways.[8]

Causality Analysis:

  • Hydrolysis: The most common degradation pathway is the cleavage of the ester bond by water. This reduces the amount of your starting material and introduces an acidic byproduct (the carboxylic acid) that can potentially interfere with your reaction mechanism.

  • Elimination: In the presence of bases (even weak ones like amines, or basic surfaces like alumina), the compound can undergo elimination of hydrogen bromide (HBr) to form Ethyl cinnamate. This is a common issue if the compound is stored improperly or exposed to basic conditions during workup or purification.

The diagram below illustrates these primary degradation pathways.

start This compound hydrolysis Hydrolysis (Moisture, Acid/Base) start->hydrolysis H₂O elimination Elimination (Base) start->elimination Base acid 2-Bromo-3-phenylpropanoic Acid + Ethanol hydrolysis->acid cinnamate Ethyl Cinnamate elimination->cinnamate r_isomer (R)-Isomer enolate Planar Enolate Intermediate r_isomer->enolate - H⁺ (Base) s_isomer (S)-Isomer enolate->s_isomer + H⁺

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Troubleshooting Steps:

  • Strict Base Exclusion: Ensure the compound has not been exposed to basic conditions during storage or handling. This includes avoiding basic drying agents or chromatography media (e.g., untreated silica or alumina).

  • Use Non-Nucleophilic Bases: In your reaction, if a base is required, opt for a bulky, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) and maintain low temperatures to disfavor proton abstraction.

  • Solvent Choice: Use non-protic solvents to minimize the availability of protons for the reprotonation step.

Section 3: Protocols and Data

Adhering to validated protocols for storage and quality control is essential for reproducible science.

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CSlows the rate of all potential degradation reactions (hydrolysis, elimination). [1][2]
Atmosphere Inert Gas (Argon, N₂)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly Sealed, Amber GlassPrevents moisture ingress and protects from light, which can catalyze radical reactions.
Incompatibilities Strong Bases, Strong Oxidizing Agents, Water/MoisturePrevents epimerization, elimination, uncontrolled oxidation, and hydrolysis. [9]
Protocol 1: Standard Operating Procedure for Storage

This protocol ensures the long-term integrity of the compound from the moment it arrives in the lab.

  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is compromised, the compound's purity should be considered suspect.

  • Inerting: Before initial use and after every use, flush the headspace of the container with a dry, inert gas (e.g., Argon) for 15-30 seconds.

  • Sealing: Seal the container tightly. For screw-cap bottles, wrapping the threads with parafilm provides an excellent secondary barrier against moisture.

  • Storage: Place the sealed container in a designated, clearly labeled spot in a refrigerator (2-8°C).

  • Aliquoting: For frequent use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

A quick ¹H NMR spectrum can provide a wealth of information about the purity of your material.

  • Sample Preparation: In a clean, dry NMR tube, dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis:

    • Expected Peaks (this compound):

      • ~7.2-7.4 ppm (multiplet, 5H, aromatic protons of the phenyl group)

      • ~4.4-4.6 ppm (triplet or doublet of doublets, 1H, proton on the α-carbon, -CH(Br)-)

      • ~4.1-4.3 ppm (quartet, 2H, methylene protons of the ethyl ester, -OCH₂CH₃)

      • ~3.2-3.5 ppm (doublet, 2H, benzylic protons, -CH₂-Ph)

      • ~1.2-1.3 ppm (triplet, 3H, methyl protons of the ethyl ester, -OCH₂CH₃)

    • Signs of Degradation:

      • Ethyl Cinnamate (Elimination): Look for characteristic vinyl protons between 6.3-7.7 ppm (two doublets).

      • 2-Bromo-3-phenylpropanoic Acid (Hydrolysis): Appearance of a broad singlet, typically >10 ppm, corresponding to the carboxylic acid proton.

      • Ethanol (Hydrolysis): A quartet around 3.7 ppm and a triplet around 1.2 ppm.

Section 4: Experimental Workflow Visualization

This workflow diagram provides a logical sequence for handling the reagent to ensure experimental success.

receive Receive Compound store Store per Protocol 1 (2-8°C, Inert Gas) receive->store qc_check Perform QC Check? (e.g., ¹H NMR) store->qc_check aliquot Aliquot for Use (Under Inert Gas) qc_check->aliquot  Pass troubleshoot Troubleshoot Purity (Re-analyze/Purify) qc_check->troubleshoot  Fail experiment Use in Experiment (Anhydrous Conditions) aliquot->experiment troubleshoot->store pass Pass fail Fail

Caption: Recommended workflow for handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
  • PubChem. (n.d.). Ethyl 2,3-dibromo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3,3-dideuterio-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-2-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Matteson, D. S. (1995). alpha.-Halo boronic esters: intermediates for stereodirected synthesis. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isovaleric acid, α-bromo-. Retrieved from [Link]

  • Reddit. (2024). Synthesis of alpha halo esters. r/OrganicChemistry. Retrieved from [Link]

  • Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-bromo-2-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from [Link]

  • Veiros, L. F., et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Removal of Unreacted Bromine from Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and operational guidance for the effective removal of unreacted bromine from the synthesis of "Ethyl 2-bromo-3-phenylpropanoate". This document offers a blend of theoretical principles and field-tested protocols to ensure the purity and stability of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted bromine critical?

Residual bromine in the final product, this compound, can lead to several downstream complications. Bromine is a strong oxidizing agent and its presence can lead to product degradation over time, affecting purity and stability. Furthermore, unreacted bromine can interfere with subsequent reaction steps, potentially leading to unwanted side products and reduced yields. From a safety perspective, bromine is highly corrosive and toxic, making its removal essential for safe handling and use of the final compound.[1][2][3]

Q2: What are the primary methods for removing unreacted bromine?

The most common and effective method for removing unreacted bromine is through a chemical quench, where a reducing agent is used to convert the elemental bromine (Br₂) into non-volatile and water-soluble bromide salts (Br⁻).[4] These salts can then be easily separated from the organic product during an aqueous workup.[5] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[4]

Q3: How do I visually determine if all the bromine has been quenched?

Elemental bromine imparts a characteristic reddish-brown or orange-yellow color to the reaction mixture. A successful quench is visually indicated by the disappearance of this color, resulting in a colorless or pale yellow organic layer.[5][6] If a persistent yellow or orange color remains after the addition of a quenching agent, it signifies the presence of unreacted bromine, and more quenching agent should be added.[6]

Q4: Are there any situations where a particular quenching agent is preferred?

The choice of quenching agent can be critical, especially concerning the pH of the reaction mixture and the stability of the desired product.[6]

  • Sodium Thiosulfate (Na₂S₂O₃) is a widely used, inexpensive, and effective quenching agent.[6] However, under acidic conditions, it can decompose to form elemental sulfur, which appears as a fine white or yellow precipitate and can complicate the workup.[6][7]

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) are excellent alternatives, particularly in acidic media, as they are less prone to forming elemental sulfur.[4][7]

  • If your product is sensitive to acidic conditions, it may be necessary to neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the quench.[4]

Q5: What are the essential safety precautions when handling bromine?

Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety protocols.[1][2] Always handle bromine in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[2][8] It is also crucial to have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize any spills.[7] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient quenching agent added. 2. Poor mixing between the organic and aqueous layers. 3. The quenching solution has degraded over time.1. Add more of the quenching solution in portions until the color is discharged.[4] 2. Increase the stirring speed to ensure efficient contact between the phases.[4] 3. Prepare a fresh quenching solution.[4]
Formation of a fine white or yellow precipitate (elemental sulfur) during the quench. Use of sodium thiosulfate under acidic conditions.[6]1. Prevention: Use sodium bisulfite or sodium sulfite as the quenching agent.[4][7] Alternatively, neutralize the reaction mixture with a base like sodium bicarbonate before or during the thiosulfate addition.[4] 2. Removal: If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of Celite®.[5]
The quenching reaction is violently exothermic and difficult to control. 1. The quenching solution is too concentrated. 2. The quenching agent is being added too quickly. 3. The reaction mixture was not sufficiently cooled before quenching.1. Use a more dilute quenching solution (e.g., 5-10% w/v).[6] 2. Add the quenching agent dropwise, especially at the beginning of the quench.[6] 3. Cool the reaction mixture in an ice-water bath (0-5 °C) before and during the addition of the quenching agent.[5][6]
Formation of an emulsion during the aqueous workup. High concentration of salts or fine precipitates at the interface.1. Add brine (saturated aqueous NaCl solution) to help break the emulsion.[6] 2. Add more of the organic solvent to dilute the organic phase.[5] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] 4. In persistent cases, filtering the entire mixture through a pad of Celite® may be effective.[5]

Experimental Protocols

Protocol 1: Standard Quenching with Aqueous Sodium Thiosulfate

This protocol is suitable for reactions performed under neutral or slightly basic conditions.

1. Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[7]

2. Quenching Procedure: a. Once the bromination reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath to manage any potential exotherm during the quench.[5] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[4] c. Continue the addition until the reddish-brown color of the bromine disappears and the organic layer becomes colorless or pale yellow.[4]

3. Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[4] b. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl).[4] c. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[4] d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

This protocol is recommended for reactions conducted under acidic conditions to avoid the formation of elemental sulfur.

1. Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[7]

2. Quenching Procedure: a. Cool the reaction mixture to room temperature.[4] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is fully discharged.[4]

3. Work-up: a. Separate the aqueous and organic layers.[4] b. Wash the organic layer with water and then with brine.[4] c. Dry the organic layer over a suitable drying agent and filter.[4] d. Remove the solvent under reduced pressure.[4]

Visualizing the Workflow and Chemistry

To further clarify the process, the following diagrams illustrate the general workflow for bromine removal and the chemical reaction underlying the quenching process with sodium thiosulfate.

Bromine_Removal_Workflow cluster_reaction Reaction Stage cluster_quench Quenching Stage cluster_workup Work-up Stage cluster_product Final Product Reaction Bromination Reaction Mixture (Contains Product + Excess Br₂) Quench Add Aqueous Quenching Agent (e.g., Na₂S₂O₃) Reaction->Quench Cool to 0-5°C Separate Phase Separation (Separatory Funnel) Quench->Separate Colorless Organic Layer Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Product Pure this compound Concentrate->Product

Caption: General workflow for the removal of unreacted bromine.

Quenching_Mechanism cluster_products Reaction Products (Colorless & Water Soluble) Br2 Br₂ (Unreacted Bromine, Red-Brown) Bromide 2Br⁻ (Bromide Ion) Br2->Bromide Redox Reaction Tetrathionate S₄O₆²⁻ (Tetrathionate Ion) Br2->Tetrathionate Redox Reaction Thiosulfate 2S₂O₃²⁻ (Thiosulfate Ion) Thiosulfate->Bromide Redox Reaction Thiosulfate->Tetrathionate Redox Reaction

Caption: Chemical transformation during bromine quenching with thiosulfate.

References

  • Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem.
  • Bromine handling and safety | DOCX - Slideshare.
  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem.
  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester.
  • Sodium thiosulfate - Wikipedia.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation.
  • Bromine | Chemical Emergencies - CDC.
  • Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures - Benchchem.
  • Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures - Benchchem.
  • How does sodium thiosulfate neutralize bromine? - Quora.
  • Organic Syntheses Procedure.
  • Alternatives to thiosulfate as Bromine scavenger : r/OrganicChemistry - Reddit.
  • [organic chem] Why is sodium bisulfite added in this reaction? : r/chemhelp - Reddit.
  • quenching? organic lab - The Student Room.
  • Na2S2O3 + H2O + Br2 → 2 NaBr + S + H2SO4 - Chemical Equations online!.
  • How does sodium thiosulfate neutralize bromine? - ECHEMI.
  • Neutralization of Bromine - Beautiful Reaction - YouTube.
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2.
  • Bromination of Arene..
  • This compound | C11H13BrO2 | CID 4737529 - PubChem.
  • How to neutralize gaseous bromine? - ResearchGate.

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-bromo-3-phenylpropanoate and Methyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, the choice of starting materials is a critical determinant of reaction efficiency, yield, and stereochemical outcome. Among the versatile building blocks available, α-bromo esters such as ethyl 2-bromo-3-phenylpropanoate and mthis compound are frequently employed for the introduction of the 3-phenylpropanoate moiety. While structurally very similar, the seemingly minor difference in their ester alkyl group—ethyl versus methyl—can have a discernible impact on their reactivity, particularly in nucleophilic substitution reactions. This guide provides an in-depth comparison of these two reagents, grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data, to inform your selection process.

Structural and Electronic Profiles

At first glance, this compound and mthis compound share the same core structure: a phenyl group attached to a propanoate backbone with a bromine atom at the α-position. This bromine atom serves as a good leaving group in nucleophilic substitution reactions, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The key distinction lies in the ester functionality. The ethyl group in this compound is sterically larger and slightly more electron-donating (via inductive effect, +I) than the methyl group in its counterpart. These subtle differences are the primary drivers of the anticipated variations in their chemical behavior.

Reactivity in Nucleophilic Substitution Reactions: A Comparative Analysis

Nucleophilic substitution reactions are the cornerstone of the synthetic utility of these α-bromo esters. The predominant mechanism for these secondary alkyl halides is the bimolecular nucleophilic substitution (S(_N)2) pathway, especially with strong nucleophiles.

The Role of Steric Hindrance in S(_N)2 Reactions

The S(_N)2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, concurrently with the departure of the leaving group. This mechanism is exquisitely sensitive to steric hindrance around the reaction center.[1][2] Larger substituents on or near the electrophilic carbon will impede the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate.[3]

In the context of our two molecules of interest, the ethyl group, being larger than the methyl group, presents a greater steric barrier to the incoming nucleophile. This increased steric hindrance in this compound is expected to result in a slower S(_N)2 reaction rate compared to mthis compound. This principle is a well-established trend in S(_N)2 reactivity, where the general order of reactivity for alkyl halides is methyl > primary > secondary.[4] While both our substrates are secondary, the difference in the ester group will still exert a measurable effect.

Electronic Effects

The ethyl group is a slightly stronger electron-donating group than the methyl group. This inductive effect can subtly decrease the electrophilicity of the carbonyl carbon. While the primary site of nucleophilic attack in an S(_N)2 reaction is the α-carbon bearing the bromine, the electronic nature of the adjacent ester group can have a minor influence. A study comparing ethyl and methyl glyoxylate reactivity suggests that the more electron-donating ethyl group can marginally decrease the electrophilicity of the carbonyl carbon.[5] By extension, this could have a very subtle, likely secondary, effect on the overall reactivity at the α-carbon.

Supporting Experimental Evidence from Analogous Systems

Furthermore, a study on the relative reactivity of methyl iodide and ethyl iodide in S(_N)2 reactions in acetonitrile showed that a major factor in their reactivity difference is the degree of desolvation around the nucleophile upon approaching the substrate.[8] The smaller profile of the methyl group in mthis compound would allow for a less sterically encumbered transition state, facilitating the approach of the solvated nucleophile.

Inferred Reactivity Comparison:

FeatureThis compoundMthis compoundExpected Outcome
Steric Hindrance HigherLowerMethyl ester will react faster in S(_N)2 reactions.
Electronic Effect Slightly more electron-donatingSlightly less electron-donatingMinor effect, but may slightly favor the methyl ester.
Overall Reactivity in S(_N)2 Slower Faster Mthis compound is the more reactive substrate.

Experimental Protocols for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The following protocol outlines a general approach for monitoring the progress of a nucleophilic substitution reaction using UV-Vis spectrophotometry.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of substrates and nucleophile thermostat Thermostat reaction vessel to desired temperature prep_reagents->thermostat initiate Initiate reaction by mixing reactants thermostat->initiate monitor Monitor absorbance change over time initiate->monitor plot_data Plot Absorbance vs. Time monitor->plot_data calc_kobs Calculate pseudo-first-order rate constant (k_obs) plot_data->calc_kobs calc_k2 Determine second-order rate constant (k2) calc_kobs->calc_k2

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-bromo-3-phenylpropanoate is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and fine chemicals. Its structure, featuring a reactive bromine atom at the alpha-position to an ester, allows for a range of nucleophilic substitution reactions, making it a versatile precursor for more complex molecules. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall efficiency.

  • Alpha-Bromination of a Carboxylic Acid Precursor followed by Esterification: This classic and robust method involves the synthesis of 2-bromo-3-phenylpropanoic acid as an intermediate, which is subsequently esterified. The key step is the highly selective alpha-bromination.

  • Electrophilic Addition to an Alkene Precursor: This strategy utilizes the double bond of ethyl cinnamate as a reactive site for the addition of a bromine source.

  • Diazotization and Bromination of an Amino Acid Precursor: Leveraging the readily available amino acid, phenylalanine, this route offers a stereospecific approach to the target molecule via a Sandmeyer-type reaction.

Route 1: Hell-Volhard-Zelinsky Bromination and Subsequent Esterification

This two-step approach is one of the most reliable and widely used methods for preparing α-bromo acids and their esters.[1] The core of this strategy is the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively introduces a bromine atom at the α-carbon of a carboxylic acid.[2]

Chemical Rationale and Mechanism

The HVZ reaction is initiated by converting the carboxylic acid (3-phenylpropanoic acid) into an acyl bromide using a catalyst like phosphorus tribromide (PBr₃).[3] This acyl bromide intermediate readily tautomerizes to its enol form. The enol, being electron-rich, then attacks molecular bromine (Br₂) to form the α-bromo acyl bromide.[1] This intermediate is then hydrolyzed during workup or, in this case, can be directly reacted with ethanol to yield the final ester product.[2] The catalytic amount of PBr₃ is regenerated, allowing the cycle to continue.

Experimental Protocol

Step 1: Synthesis of 2-bromo-3-phenylpropanoic acid via Hell-Volhard-Zelinsky Reaction

  • To a flask containing 3-phenylpropanoic acid, add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Slowly add one molar equivalent of bromine (Br₂) to the mixture. The reaction is typically performed neat or in a high-boiling, inert solvent.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by the disappearance of the bromine color.[4]

  • After completion, cool the reaction mixture. The intermediate is the α-bromo acyl bromide.

  • Carefully quench the reaction with water to hydrolyze the acyl bromide to the carboxylic acid, 2-bromo-3-phenylpropanoic acid.[3]

Step 2: Fischer Esterification

  • Dissolve the crude 2-bromo-3-phenylpropanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

  • Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. A yield of 96% has been reported for the analogous methyl ester synthesis, with the author noting that ethanol also works well but may require longer reaction times.[5]

Workflow Diagram

HVZ_Esterification Start 3-Phenylpropanoic Acid HVZ Hell-Volhard-Zelinsky Reaction (PBr₃ cat., Br₂) Start->HVZ Intermediate 2-Bromo-3-phenylpropanoic acid HVZ->Intermediate Esterification Fischer Esterification (Ethanol, H⁺ cat.) Intermediate->Esterification End This compound Esterification->End Electrophilic_Addition Start Ethyl Cinnamate Addition Electrophilic Addition (HBr, non-polar solvent) Start->Addition End This compound Addition->End Sandmeyer_Type Start Phenylalanine Diazotization Diazotization-Bromination (NaNO₂, HBr, CuBr) Start->Diazotization Intermediate 2-Bromo-3-phenylpropanoic acid Diazotization->Intermediate Esterification Fischer Esterification (Ethanol, H⁺ cat.) Intermediate->Esterification End This compound Esterification->End

Sources

A Comparative Guide to the Spectroscopic Confirmation of Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and synthesized molecules is paramount.[1] This guide provides a comprehensive, data-supported comparison of spectroscopic techniques for the structural elucidation of Ethyl 2-bromo-3-phenylpropanoate, a key intermediate in various organic syntheses. We will move beyond a simple recitation of methods to a deeper analysis of why specific techniques are chosen and how their data synergistically lead to a confident structural assignment.

The structure , this compound, possesses several key features that will be interrogated by spectroscopic methods: a phenyl group, an ethyl ester moiety, and a stereocenter at the carbon bearing the bromine atom. Our analysis will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2]

At a Glance: Comparison of Spectroscopic Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (through coupling), and stoichiometry.Provides detailed information on the hydrogen framework of the molecule.[3]Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbon atom.Complements ¹H NMR by providing a direct look at the carbon backbone.Lower sensitivity compared to ¹H NMR.
IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.[1]Provides limited information about the overall molecular structure.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample.[1]Isomers can be difficult to distinguish without high-resolution instrumentation.[1]
High-Resolution MS (HRMS) Exact molecular formula.Provides unambiguous elemental composition.[4][5]More expensive and less commonly available than standard MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the cornerstone of structural elucidation in organic chemistry, offering an unparalleled view of the molecular framework.[1][3] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C NMR spectrum.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35Multiplet5HAromatic protons (C₆H₅)
~ 4.40Triplet1HCH-Br
~ 4.20Quartet2HO-CH₂-CH₃
~ 3.30Multiplet2HPh-CH₂
~ 1.25Triplet3HO-CH₂-CH₃

Analysis: The aromatic protons appear as a complex multiplet around 7.35 ppm. The proton on the carbon bearing the bromine (CH-Br) is expected to be a triplet due to coupling with the adjacent methylene (Ph-CH₂) protons. The ethyl group will present as a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~ 169C=O (Ester)
~ 137C (Aromatic, C1)
~ 129CH (Aromatic)
~ 128CH (Aromatic)
~ 127CH (Aromatic)
~ 62O-CH₂
~ 48CH-Br
~ 40Ph-CH₂
~ 14CH₃

Analysis: The carbonyl carbon of the ester is the most deshielded, appearing around 169 ppm. The aromatic carbons will appear in the 127-137 ppm range. The carbons of the ethyl group and the aliphatic backbone will be found at higher field (lower ppm values).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[1]

Experimental Protocol: IR Analysis
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3060-3030MediumC-H stretch (Aromatic)
~ 2980-2850MediumC-H stretch (Aliphatic)
~ 1740StrongC=O stretch (Ester)
~ 1600, 1495Medium-WeakC=C stretch (Aromatic)
~ 1200-1000StrongC-O stretch (Ester)
~ 750, 700StrongC-H bend (Monosubstituted benzene)
~ 650Medium-WeakC-Br stretch

Analysis: The most prominent peak will be the strong C=O stretch of the ester group around 1740 cm⁻¹. The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region. The C-Br stretch is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its exact molecular formula.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data for this compound (C₁₁H₁₃BrO₂):

  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 256 g/mol for the ⁷⁹Br isotope and 258 g/mol for the ⁸¹Br isotope.[7] Due to the near-equal natural abundance of these two isotopes, the mass spectrum will show two peaks of roughly equal intensity for the molecular ion.

  • Key Fragmentation Patterns: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the bromine atom (-Br), and cleavage of the C-C bonds in the backbone.

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula

While standard MS provides the nominal mass, HRMS can measure the mass to several decimal places, allowing for the unambiguous determination of the molecular formula.[5][8]

Expected HRMS Data:

  • Calculated Exact Mass for C₁₁H₁₃⁷⁹BrO₂: 256.0099 Da

  • Calculated Exact Mass for C₁₁H₁₃⁸¹BrO₂: 257.9078 Da

An experimentally determined mass that matches these values within a few parts per million (ppm) provides definitive confirmation of the elemental composition.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_ms_detail MS Details cluster_conclusion Structural Confirmation Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy Synthesis->NMR Molecular Framework MS Mass Spectrometry Synthesis->MS Molecular Weight Structure Confirmed Structure: This compound IR->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR LRMS Low-Resolution MS MS->LRMS HRMS High-Resolution MS MS->HRMS H_NMR->Structure C_NMR->Structure LRMS->Structure HRMS->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion: A Synergistic Approach

No single spectroscopic technique provides a complete structural picture.[2] It is the synergistic combination of data from NMR, IR, and Mass Spectrometry that allows for the confident and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and, ideally, the precise molecular formula. This multi-faceted approach ensures the scientific rigor required in research and drug development.

References

  • Structure Elucidation - Online Organic Chemistry Tutor. (n.d.).
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A Comparative Guide for Synthetic Chemists: Ethyl 2-bromo-3-phenylpropanoate versus Other α-Halo Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, α-halo esters stand out as exceptionally versatile building blocks. Their dual electrophilic nature, at the carbonyl carbon and the halogen-bearing α-carbon, allows for a vast array of synthetic transformations crucial for constructing complex molecular architectures.[1] This guide provides an in-depth comparison of Ethyl 2-bromo-3-phenylpropanoate with other common α-halo esters, offering insights into their relative reactivity, steric and electronic influences, and strategic applications in key synthetic reactions. The objective is to equip researchers, particularly those in drug development, with the nuanced understanding required to select the optimal reagent for their specific synthetic challenge.

The α-Halo Ester Family: A Reactivity Overview

The reactivity of α-halo esters in nucleophilic substitution is significantly amplified compared to simple alkyl halides.[1] This is a direct consequence of the powerful electron-withdrawing inductive effect of the adjacent ester group, which polarizes the carbon-halogen (C-X) bond and renders the α-carbon highly electrophilic.[1][2]

The primary determinant of reactivity within this class is the nature of the halogen, which functions as the leaving group. The general reactivity trend, governed by C-X bond strength and halide stability, is as follows:

I > Br > Cl > F

Alpha-bromo esters, such as this compound and the simpler Ethyl 2-bromoacetate, strike a widely appreciated balance between high reactivity and practical stability, making them staples in synthetic laboratories.[1] Chloro-derivatives are less reactive but offer a more economical option for large-scale syntheses where reactivity is not the limiting factor.[1]

HalogenC-X Bond Energy (kJ/mol, approx.)ReactivityStabilityCommon Applications
Bromo (-Br) ~285HighGoodGeneral purpose, Reformatsky reactions, alkylations
Chloro (-Cl) ~340ModerateGoodCost-effective alternative to bromo-esters
Iodo (-I) ~210Very HighLowerReactions requiring maximum reactivity

Table 1: General comparison of α-halo esters based on the halogen substituent.[1]

Spotlight on this compound: Structural & Electronic Effects

This compound introduces a critical structural modification compared to simpler analogs like ethyl bromoacetate: a benzyl group at the α-carbon. This feature profoundly influences its reactivity profile.

  • Steric Hindrance: The bulky phenylpropyl group increases steric hindrance around the electrophilic α-carbon compared to the protons in ethyl bromoacetate. This can disfavor SN2-type reactions with bulky nucleophiles.[3][4]

  • Electronic Effects: The phenyl ring, while not directly conjugated with the reaction center, can exert subtle inductive and field effects. More importantly, the C-Br bond is at a secondary, benzylic-like position, which can influence the transition state of substitution reactions.

Comparative Performance in Key Synthetic Transformations

The Reformatsky reaction is a cornerstone transformation involving α-halo esters, typically reacting with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters.[5][6] The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate.[7][8]

General Mechanism:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-halo ester.[6][8]

  • Enolate Formation: The resulting organozinc species rearranges to form a zinc enolate.[6][8]

  • Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone via a six-membered chair-like transition state.[8]

  • Workup: Acidic workup protonates the alkoxide to yield the final β-hydroxy ester.[6][8]

Comparative Analysis:

α-Halo EsterCarbonyl PartnerProductTypical YieldKey Considerations
Ethyl 2-bromoacetate BenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate80-95%The workhorse reagent; highly reliable for a broad scope of carbonyls.[5][7]
Ethyl 2-bromopropionate BenzaldehydeEthyl 3-hydroxy-2-methyl-3-phenylpropanoate75-90%Introduces a methyl group at the α-position. Diastereoselectivity becomes a factor.
This compound BenzaldehydeEthyl 3-hydroxy-2-benzyl-3-phenylpropanoate65-85%The bulkier enolate can lead to lower yields and may exhibit higher diastereoselectivity due to steric interactions in the transition state.

Table 2: Comparative performance in the Reformatsky Reaction.

The choice of this compound in a Reformatsky reaction is strategic. It is employed when the synthetic target specifically requires a benzyl group at the α-position of the resulting β-hydroxy ester. While yields may be slightly attenuated due to the steric bulk of the corresponding zinc enolate, the transformation remains highly effective.

Experimental Workflow: A Representative Reformatsky Reaction

This diagram illustrates the typical laboratory workflow for conducting a Reformatsky reaction. The activation of zinc is a critical first step to ensure efficient oxidative addition.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Activate Zinc Dust (e.g., with I2 or 1,2-dibromoethane) prep2 Dry Glassware & Solvents (e.g., THF, Toluene) react1 Charge flask with activated Zn and solvent under N2 prep2->react1 react2 Add α-Halo Ester (e.g., this compound) react1->react2 react3 Add Carbonyl Substrate (e.g., Benzaldehyde) react2->react3 react4 Heat to reflux (Monitor by TLC) react3->react4 work1 Cool reaction to 0°C react4->work1 work2 Quench with aq. acid (e.g., sat. NH4Cl or dil. HCl) work1->work2 work3 Extract with Organic Solvent (e.g., Ethyl Acetate) work2->work3 work4 Dry, Filter & Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5

Caption: Standard workflow for a Zinc-mediated Reformatsky reaction.

The Williamson ether synthesis, a classic SN2 reaction, involves the reaction of an alkoxide with an alkyl halide to form an ether.[3][4][10] The reactivity of α-halo esters in this context is a delicate interplay of electronics and sterics.

Comparative Analysis:

  • Ethyl Bromoacetate: As a primary-like halide with potent electronic activation from the ester, it is an excellent substrate for SN2 reactions. It reacts readily with a wide range of alkoxides and other nucleophiles.[11]

  • This compound: This is a secondary halide, which is inherently less reactive in SN2 reactions than a primary halide due to increased steric hindrance at the reaction center.[4] The backside attack required for the SN2 mechanism is more impeded by the adjacent ethyl and benzyl groups.[12][13] Consequently, stronger bases or higher temperatures may be required, which can increase the risk of competing elimination (E2) reactions.

Decision Logic for Nucleophilic Substitution

G start Goal: Synthesize an α-alkoxy ester via SN2 q1 Is the desired product α-substituted (beyond H)? start->q1 sub1 Use Ethyl Bromoacetate q1->sub1 No sub2 Use this compound (or other α-substituted halo-ester) q1->sub2 Yes q2 Is the nucleophile bulky? sub2->q2 outcome1 Reaction is favorable. High yield expected. q2->outcome1 No outcome2 Reaction is feasible. Consider stronger conditions. Monitor for E2 byproducts. q2->outcome2 Yes

Caption: Selection guide for α-halo esters in SN2 reactions.

α-Halo esters are valuable precursors for the synthesis of amino acids and their derivatives. A common method involves the direct displacement of the bromide with an azide salt (e.g., NaN3) followed by reduction of the resulting α-azido ester.

Here, this compound serves as a direct precursor to phenylalanine ethyl ester derivatives. This application is highly specific; one would not choose ethyl bromoacetate to synthesize a phenylalanine analog. The reaction typically proceeds well, as the azide ion is a potent, non-bulky nucleophile, minimizing the steric issues discussed previously.[14] This route is crucial for introducing non-proteinogenic amino acids into peptides for drug discovery.[15]

Experimental Protocols
  • Materials:

    • Activated Zinc dust (1.5 eq)

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH4Cl solution

    • Ethyl acetate

    • Anhydrous MgSO4

  • Procedure:

    • To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add activated zinc dust and anhydrous THF.

    • In a separate flask, prepare a solution of this compound and benzaldehyde in anhydrous THF.

    • Add a small portion of the ester/aldehyde solution to the zinc suspension and gently heat to initiate the reaction (indicated by a slight exotherm and cloudiness).

    • Add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir at reflux for 1 hour, monitoring the consumption of starting materials by Thin-Layer Chromatography (TLC).[16]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer three times with ethyl acetate.[16]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.

Conclusion and Expert Recommendations

The selection between this compound and simpler α-halo esters like ethyl bromoacetate is entirely dictated by the synthetic target.

  • Choose Ethyl Bromoacetate (or Chloroacetate) for reactions where an unsubstituted α-carbon is required in the final product. It is the more reactive and cost-effective choice for general alkylations, Williamson ether syntheses, and Reformatsky reactions aimed at producing simple β-hydroxy esters.

  • Choose this compound when the synthetic strategy explicitly requires the introduction of a benzyl group at the α-position. It is the designated reagent for creating precursors to phenylalanine derivatives or complex β-hydroxy esters with α-benzyl substitution. Researchers should be mindful of the increased steric hindrance, which may necessitate slightly more forcing reaction conditions and could favor elimination pathways with bulky, strongly basic nucleophiles.

Ultimately, a deep understanding of the steric and electronic properties of each reagent, as detailed in this guide, empowers the synthetic chemist to make informed decisions, optimizing reaction outcomes and accelerating progress in research and development.

References

  • SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]

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  • ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Available from: [Link]

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  • Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Available from: [Link]

  • Wikipedia. Carbonyl α-substitution reaction. Available from: [Link]

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  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Available from: [Link]

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A Comparative Guide to Alpha-Bromination: Moving Beyond the Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Hell-Volhard-Zelinsky (HVZ) reaction has been a cornerstone of organic synthesis, providing a reliable method for the α-bromination of carboxylic acids.[1][2] These α-bromo carboxylic acids are invaluable precursors in the synthesis of a wide array of important molecules, including α-amino acids and α-hydroxy acids.[1][3] However, the classical HVZ reaction is not without its drawbacks, often requiring harsh conditions, long reaction times, and the use of corrosive reagents, which can lead to variable yields.[2][4] This has spurred the development of milder and more efficient alternatives.

This guide provides an in-depth comparison of the traditional Hell-Volhard-Zelinsky reaction with modern alternatives, focusing on the widely used N-bromosuccinimide (NBS) based methods and emerging photocatalytic strategies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal method for their specific synthetic needs.

The Enduring Standard: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction facilitates the selective α-bromination of carboxylic acids by treatment with bromine in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃).[1][4]

Mechanistic Insights

The reaction proceeds through the in situ formation of an acyl bromide, which is crucial as carboxylic acids themselves do not readily enolize.[1][3] This acyl bromide intermediate exists in equilibrium with its enol tautomer. The enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[1][3]

Diagram: Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism cluster_step1 Step 1: Acyl Bromide Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: α-Bromination cluster_step4 Step 4: Hydrolysis Carboxylic_Acid R-CH₂-COOH Acyl_Bromide R-CH₂-COBr Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ (cat.) Acyl_Bromide_Keto R-CH₂-COBr Enol R-CH=C(OH)Br Acyl_Bromide_Keto->Enol Tautomerization Enol_React R-CH=C(OH)Br Alpha_Bromo_Acyl_Bromide R-CH(Br)-COBr Enol_React->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Alpha_Bromo_Acyl_Bromide_Hydrolysis R-CH(Br)-COBr Final_Product R-CH(Br)-COOH Alpha_Bromo_Acyl_Bromide_Hydrolysis->Final_Product + H₂O H2O H₂O

Caption: Key steps of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: α-Bromination of Hexanoic Acid via HVZ Reaction

This protocol is adapted from established procedures and provides a general workflow for the α-bromination of a representative aliphatic carboxylic acid.[1]

Materials:

  • Hexanoic acid

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Dry, inert solvent (e.g., dichloromethane, optional)

  • Water

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hexanoic acid (1.0 eq). If desired, dissolve in a minimal amount of a dry, inert solvent.

  • Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide or sodium bisulfite solution to neutralize the evolved hydrogen bromide (HBr) gas.

  • Add a catalytic amount of PBr₃ (0.1-0.3 eq) or a small amount of red phosphorus to the reaction mixture.

  • Slowly add bromine (1.1-1.5 eq) from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 50-100°C for 4-6 hours. Monitor the reaction progress by TLC, GC, or NMR.[1]

  • Cool the mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is highly exothermic.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bisulfite solution to remove unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-bromohexanoic acid by distillation under reduced pressure.

A Milder Approach: N-Bromosuccinimide (NBS) in α-Bromination

N-Bromosuccinimide (NBS) has emerged as a popular and milder alternative to elemental bromine for α-bromination.[2] It is a crystalline, easy-to-handle reagent that often allows for reactions to be conducted under less stringent conditions.

Mechanistic Considerations with NBS

The α-bromination of carboxylic acids using NBS typically requires the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.[2] This can be achieved in situ using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride then enolizes, and the enol reacts with NBS, which serves as the electrophilic bromine source. This method avoids the use of elemental bromine and phosphorus-based reagents.

Diagram: NBS-Mediated α-Bromination Workflow

NBS_Workflow Carboxylic_Acid Carboxylic Acid Acyl_Chloride_Formation In situ Acyl Chloride Formation (+ SOCl₂) Carboxylic_Acid->Acyl_Chloride_Formation Acyl_Chloride Acyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Enolization Enolization Acyl_Chloride->Enolization Enol Enol Enolization->Enol Alpha_Bromination α-Bromination (+ NBS) Enol->Alpha_Bromination Alpha_Bromo_Acyl_Chloride α-Bromo Acyl Chloride Alpha_Bromination->Alpha_Bromo_Acyl_Chloride Hydrolysis Hydrolysis (+ H₂O) Alpha_Bromo_Acyl_Chloride->Hydrolysis Final_Product α-Bromo Carboxylic Acid Hydrolysis->Final_Product

Caption: General workflow for NBS-mediated α-bromination.

Experimental Protocol: α-Bromination of a Carboxylic Acid using NBS

This protocol outlines a general procedure for the α-bromination of a carboxylic acid via its acyl chloride using NBS.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Acid catalyst (e.g., HBr)

  • Dry, inert solvent (e.g., carbon tetrachloride)

  • Water

Procedure:

  • In a dry reaction vessel, combine the carboxylic acid (1.0 eq) and a dry, inert solvent.

  • Add thionyl chloride (1.1-1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture and add N-bromosuccinimide (1.1 eq) and a catalytic amount of a strong acid like HBr.

  • Heat the mixture under reflux and monitor the reaction progress.

  • Upon completion, cool the reaction and carefully add water to hydrolyze the α-bromo acyl chloride to the corresponding carboxylic acid.

  • Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent and purify the product by distillation or recrystallization.

Comparative Analysis

FeatureHell-Volhard-Zelinsky ReactionN-Bromosuccinimide (NBS) Methods
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Promoter Phosphorus (P₄) or PBr₃Thionyl chloride (for acyl chloride formation), acid catalyst (e.g., HBr)
Reaction Conditions Harsh: high temperatures (often >100°C), long reaction times.[4]Milder: often proceeds at lower temperatures with shorter reaction times.[2]
Reagent Handling Bromine is a highly corrosive and volatile liquid. PBr₃ is moisture-sensitive.NBS is a stable, crystalline solid, which is easier and safer to handle.[5]
Byproducts HBr, phosphorus-containing waste.Succinimide, SO₂, HCl.
Substrate Scope Generally applicable to a wide range of carboxylic acids with α-hydrogens.Broad applicability, particularly for acid chlorides. Does not typically affect benzylic positions.[2]
Yields Can be variable.[2]Often high-yielding with fewer side products.[6]

Emerging Frontiers: Photocatalytic and Enantioselective Methods

Recent advances in organic synthesis have led to the development of innovative photocatalytic and enantioselective methods for α-bromination, offering even milder conditions and greater control over the reaction.

Photocatalytic Decarboxylative Bromination: Visible-light photocatalysis has enabled the decarboxylative bromination of aliphatic carboxylic acids.[7] These methods often employ a photocatalyst, such as an iridium complex, and a bromine atom source, proceeding at room temperature under redox-neutral conditions.[7] This approach provides access to alkyl bromides from the abundant pool of carboxylic acids.

Organocatalytic Enantioselective α-Bromination: For the synthesis of chiral α-bromo compounds, organocatalysis has shown significant promise. While the direct enantioselective α-bromination of carboxylic acids remains challenging, methods for the asymmetric α-bromination of aldehydes and ketones using chiral amine catalysts have been developed.[8] These reactions can provide high enantiomeric excesses, opening avenues for the synthesis of enantioenriched building blocks.

Conclusion

While the Hell-Volhard-Zelinsky reaction remains a valuable tool in the synthetic chemist's arsenal, its harsh conditions and the use of hazardous reagents have driven the development of superior alternatives. N-bromosuccinimide-based protocols offer a significantly milder, safer, and often more efficient means of achieving α-bromination. For researchers seeking the latest advancements, photocatalytic and enantioselective methods provide exciting opportunities for conducting these transformations under exceptionally mild conditions and with a high degree of stereocontrol. The choice of method will ultimately depend on the specific substrate, desired scale, and the available laboratory resources.

References

  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds: NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]

  • Zhan, Z., et al. (2025). Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer. ResearchGate. [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • Bertelsen, S., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Chemical Communications, (38), 4821–4823. [Link]

  • Wang, J., et al. (2024). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. European Journal of Organic Chemistry. [Link]

  • Ambler, B. R., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 7968–7974. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • McMurry, J. (2023). Organic Chemistry. OpenStax. [Link]

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Purity assessment of "Ethyl 2-bromo-3-phenylpropanoate" by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Ethyl 2-bromo-3-phenylpropanoate via HPLC and GC-MS

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. We will delve into the nuanced causality behind method selection, present detailed experimental protocols, and interpret illustrative data to guide researchers in making informed analytical decisions.

Introduction: The Analytical Challenge

This compound is a chiral α-bromo ester. Its purity is critical, as impurities can affect downstream reaction yields, enantiomeric excess, and the safety profile of the final active pharmaceutical ingredient (API). Potential impurities may include starting materials (e.g., 3-phenylpropanoic acid), diastereomers, regioisomers, or degradation products. The choice between HPLC and GC-MS for purity analysis is not arbitrary; it depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific analytical question being addressed.

Method Selection Rationale: HPLC vs. GC-MS

The decision to use HPLC or GC-MS is governed by the physicochemical properties of this compound.

  • HPLC with Photodiode Array (PDA) Detection: This is often the primary technique for purity analysis of non-volatile or thermally labile compounds. Since this compound is a relatively large and polar molecule, HPLC is well-suited for its analysis without the need for derivatization. The PDA detector provides spectral information, which is invaluable for peak purity assessment and preliminary identification of impurities.

  • GC-MS: This technique is ideal for volatile and thermally stable compounds. While this compound has a sufficiently high boiling point, it can be analyzed by GC-MS, provided that it does not degrade at the high temperatures of the injection port and column. The primary advantage of GC-MS is the high-resolution separation provided by capillary GC columns and the definitive structural information obtained from the mass spectrometer.

Below is a logical workflow for selecting the appropriate analytical technique.

G cluster_0 Purity Assessment Workflow start Define Analytical Goal: Impurity Profile or Routine Purity? thermolabile Is the compound thermally labile? start->thermolabile volatile Is the compound volatile? thermolabile->volatile No hplc HPLC-PDA for non-volatile/labile compounds thermolabile->hplc Yes gcms GC-MS for volatile/stable compounds volatile->gcms Yes derivatize Consider Derivatization for GC-MS volatile->derivatize No confirm Confirm with orthogonal method hplc->confirm gcms->confirm derivatize->gcms

Caption: Workflow for selecting an analytical method.

Experimental Protocols

HPLC-PDA Method

This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Photodiode Array (PDA) Detector

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (primary), with PDA scan from 200-400 nm for peak purity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water for analysis.

GC-MS Method

This protocol is optimized for the detection of volatile impurities and provides structural confirmation.

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Software: MassHunter or equivalent

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in Dichloromethane.

Illustrative Data and Interpretation

HPLC-PDA Results

The HPLC-PDA analysis of a representative batch of this compound is summarized below.

PeakRetention Time (min)Area (%)Peak PurityIdentification
13.50.25>0.9993-Phenylpropanoic Acid
28.999.5>0.999This compound
310.20.15>0.998Unknown Impurity
411.50.10>0.997Di-ester Impurity

The main peak at 8.9 minutes shows excellent purity, as indicated by the peak purity index greater than 0.999. This index is calculated by the software by comparing the spectra across the peak. A value close to 1 suggests that the peak is spectrally homogeneous and not co-eluting with any impurities. The presence of the starting material, 3-phenylpropanoic acid, is noted at a low level.

GC-MS Results

The GC-MS analysis provides complementary information.

PeakRetention Time (min)Area (%)Key m/z fragmentsIdentification
16.20.30150, 105, 913-Phenylpropanoic Acid
210.899.6257/259, 179, 91This compound
312.10.10180, 131, 91Styrene (degradation)

The mass spectrum for the main peak shows the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks at m/z 257 and 259). The fragment at m/z 91 corresponds to the tropylium ion, which is characteristic of a benzyl group. A small peak corresponding to styrene was detected, which is likely a thermal degradation product formed in the hot GC inlet. This highlights a key consideration when using GC-MS for this type of compound.

Comparative Analysis: A Head-to-Head Look

FeatureHPLC-PDAGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Separation Efficiency Good, highly dependent on column and mobile phase chemistry.Excellent, due to high-efficiency capillary columns.
Detection Quantitative (UV-Vis absorbance). Provides spectral purity information.Qualitative and Quantitative. Provides structural information (mass spectrum).
Potential Issues Co-elution of impurities. Limited structural information.Thermal degradation of the analyte in the inlet.
Primary Application Purity determination, quantification of known and unknown impurities.Impurity identification, confirmation of structure, detection of volatile impurities.

The following diagram illustrates the decision-making process based on the strengths of each technique.

G cluster_1 Orthogonal Method Synergy start Purity Assessment of This compound hplc HPLC-PDA (Primary Method) - Quantifies purity - Detects non-volatile impurities start->hplc gcms GC-MS (Confirmatory Method) - Confirms structure - Identifies volatile impurities - Detects thermal degradation start->gcms result Comprehensive Purity Profile hplc->result gcms->result

Caption: Synergy between HPLC and GC-MS.

Conclusion and Recommendations

For routine purity assessment of this compound, HPLC-PDA is the recommended primary technique . It provides accurate and precise quantification without the risk of thermal degradation. However, for comprehensive characterization, impurity identification, and as an orthogonal method for validation, GC-MS is an invaluable tool . The potential for on-column degradation must be acknowledged and monitored. A robust analytical package for this compound should leverage the strengths of both techniques to ensure the highest quality of this critical pharmaceutical intermediate.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies. (2014). Fundamentals of HPLC. Agilent Technologies, Inc. [Link]

A Comparative Guide to the Reactivity of Ethyl 2-bromo-3-phenylpropanoate and Ethyl 2,3-dibromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the precise control of reactivity is paramount. The choice of starting materials and a deep understanding of their chemical behavior under various conditions can dictate the success or failure of a synthetic route. This guide provides an in-depth comparison of two structurally related but reactively distinct compounds: Ethyl 2-bromo-3-phenylpropanoate and Ethyl 2,3-dibromo-3-phenylpropanoate. We will explore their synthesis, compare their characteristic reactions, and provide the mechanistic basis for their divergent reactivity, supported by experimental protocols.

Introduction to the Molecules

At first glance, this compound and Ethyl 2,3-dibromo-3-phenylpropanoate differ by a single bromine atom. However, this seemingly minor structural change has profound implications for their chemical reactivity.

This compound is a secondary alkyl halide. The bromine atom is positioned on the carbon alpha to the ester carbonyl group. This placement is key to its reactivity, which is dominated by nucleophilic substitution reactions.

Ethyl 2,3-dibromo-3-phenylpropanoate , a vicinal dibromide, possesses bromine atoms on adjacent carbons. This arrangement makes it an excellent substrate for elimination reactions, providing a pathway to unsaturated compounds.

A summary of their key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 2,3-dibromo-3-phenylpropanoate
Molecular Formula C₁₁H₁₃BrO₂[1]C₁₁H₁₂Br₂O₂[2]
Molecular Weight 257.12 g/mol [1]336.02 g/mol [2]
IUPAC Name This compound[1]ethyl 2,3-dibromo-3-phenylpropanoate[2]
CAS Number 39149-82-1[1]5464-70-0[3]

Synthesis of the Starting Materials

A reliable and reproducible synthesis of the starting materials is the foundation of any chemical study. Both compounds can be synthesized from common precursors.

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This compound is readily prepared via the electrophilic addition of bromine to ethyl cinnamate.[4] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl Cinnamate Ethyl Cinnamate Cyclic Bromonium Ion Cyclic Bromonium Ion Ethyl Cinnamate->Cyclic Bromonium Ion Br₂ Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl 2,3-dibromo-3-phenylpropanoate Cyclic Bromonium Ion->Ethyl 2,3-dibromo-3-phenylpropanoate Br⁻ Comparative Reactivity cluster_0 This compound cluster_1 Ethyl 2,3-dibromo-3-phenylpropanoate a Secondary Alkyl Halide b Nucleophilic Substitution (Sₙ2) a->b c Vicinal Dibromide d Elimination (E2) c->d

Caption: Dominant reaction pathways.

Nucleophilic Substitution of this compound

As a secondary alkyl halide, this compound is susceptible to Sₙ2 reactions. The rate of these reactions is influenced by steric hindrance around the electrophilic carbon. The presence of the phenyl group and the ester functionality will affect the approach of the nucleophile. Strong, non-bulky nucleophiles will favor the Sₙ2 pathway.

Mechanism: Sₙ2 Reaction

The Sₙ2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. This results in an inversion of stereochemistry at the chiral center.

SN2 Mechanism Nu⁻ Nu⁻ C-Br R-CH(Br)-COOEt Nu⁻->C-Br Transition State [Nu---CH(R)---Br]⁻ C-Br->Transition State Product R-CH(Nu)-COOEt Transition State->Product Leaving Group Br⁻ Transition State->Leaving Group

Caption: The concerted Sₙ2 mechanism.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Dissolve this compound in a suitable solvent such as acetonitrile.

  • Add an excess of the desired amine (e.g., ethylamine). The excess amine also acts as a base to neutralize the HBr formed.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting product mixture can be purified by column chromatography to isolate the secondary amine. It is important to note that further alkylation can occur to form tertiary amines and quaternary ammonium salts. [5]

Elimination Reactions of Ethyl 2,3-dibromo-3-phenylpropanoate

The presence of two bromine atoms on adjacent carbons makes Ethyl 2,3-dibromo-3-phenylpropanoate an ideal substrate for elimination reactions. Treatment with a base can lead to the formation of a double bond (dehydrobromination) or even a triple bond through a double dehydrobromination.

Mechanism: E2 Elimination

The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing a leaving group, while the leaving group departs simultaneously, forming a double bond. For the reaction to occur, the proton and the leaving group must be in an anti-periplanar conformation.

E2 Mechanism Base⁻ Base⁻ Substrate H-C-C-Br Base⁻->Substrate Transition State [Base---H---C---C---Br]⁻ Substrate->Transition State Product C=C Transition State->Product Byproducts Base-H + Br⁻ Transition State->Byproducts

Caption: The concerted E2 elimination mechanism.

Experimental Protocol: Dehydrobromination with Potassium Carbonate

The elimination reaction of the analogous 2,3-dibromo-3-phenylpropanoic acid has been studied using potassium carbonate as the base. [6][7]A similar protocol can be applied to the ethyl ester.

  • Dissolve Ethyl 2,3-dibromo-3-phenylpropanoate in a suitable solvent (e.g., acetone). [6][7]2. Add potassium carbonate as the base.

  • Heat the reaction mixture under reflux.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography. The expected product is ethyl 2-bromo-3-phenylpropenoate. The stereochemistry of the resulting alkene will depend on the reaction conditions and the stereochemistry of the starting material.

Factors Influencing the Reaction Pathway: A Head-to-Head Comparison

The choice between nucleophilic substitution and elimination is a classic conundrum in organic synthesis. For our two compounds of interest, the structural differences are the primary determinants.

Table 2: Comparison of Reactivity

FactorThis compoundEthyl 2,3-dibromo-3-phenylpropanoate
Substrate Structure Secondary alkyl halideVicinal dibromide
Dominant Reaction Sₙ2 Nucleophilic SubstitutionE2 Elimination
Role of Reagent Acts as a nucleophileActs as a base
Key Structural Feature for Reactivity Single leaving group on a secondary carbonTwo leaving groups on adjacent carbons, presence of an abstractable proton
Typical Products Substituted propanoates (e.g., amino esters, ethers)Unsaturated esters (e.g., ethyl 2-bromo-3-phenylpropenoate, ethyl phenylpropiolate)

Conclusion

This compound and Ethyl 2,3-dibromo-3-phenylpropanoate, while structurally similar, exhibit fundamentally different reactivity profiles. The monobrominated compound is a valuable substrate for introducing new functional groups at the alpha-position via Sₙ2 reactions. In contrast, the dibrominated analogue serves as a precursor to unsaturated systems through E2 elimination reactions. A thorough understanding of these competing pathways, influenced by substrate structure and reaction conditions, is essential for the strategic design of synthetic routes in research and development.

References

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  • Chegg.com. Solved The reaction is 2,3-dibromo-3-phenylpropanoic acid. Available from: [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Available from: [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available from: [Link]

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  • Chemistry Stack Exchange. Elimination in α,β-dibromohydrocinnamic acid. Available from: [Link]

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  • Brainly. [FREE] a) What products would be obtained using threo-2,3-dibromo-3-phenylpropanoic acid? Would this reaction. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

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  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available from: [Link]

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A Comparative Guide to the Enantioselective Synthesis of Ethyl 2-bromo-3-phenylpropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of α-halocarbonyl compounds, particularly ethyl 2-bromo-3-phenylpropanoate and its analogs, is of paramount importance in modern organic chemistry and drug development. These chiral building blocks are versatile intermediates for the synthesis of a wide array of biologically active molecules, including amino acids, lactones, and various pharmaceutical agents. The stereocenter at the α-position dictates the biological activity and pharmacological profile of the final product, making stereocontrol in their synthesis a critical endeavor.

This guide provides a comparative analysis of the leading methodologies for the enantioselective synthesis of this compound analogs. We will delve into the mechanistic intricacies of each approach, present detailed experimental protocols, and offer a critical comparison of their performance based on experimental data.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical strategy for the enantioselective α-functionalization of carbonyl compounds. This method typically involves the use of a chiral quaternary ammonium salt as the catalyst, which facilitates the transfer of a reactant from one phase to another, where the enantioselective reaction occurs.

Mechanistic Insight

The enantioselectivity in PTC is achieved through the formation of a chiral ion pair between the catalyst and the enolate of the substrate. This non-covalent interaction creates a chiral environment around the enolate, directing the approach of the electrophilic bromine source to one face of the enolate, thus leading to the preferential formation of one enantiomer. The structure of the catalyst, particularly the steric and electronic properties of the substituents on the nitrogen atom, is crucial in determining the efficiency and stereoselectivity of the reaction.

Experimental Protocol: Enantioselective Bromination of Ethyl 3-phenylpropanoate

The following protocol is a representative example of the enantioselective bromination of ethyl 3-phenylpropanoate using a cinchona alkaloid-derived phase-transfer catalyst.

Step 1: Reaction Setup

  • To a stirred solution of ethyl 3-phenylpropanoate (1.0 mmol) in toluene (5.0 mL) at -40 °C is added a 50% aqueous solution of potassium hydroxide (2.0 mL).

  • The mixture is stirred vigorously for 10 minutes to generate the potassium enolate.

Step 2: Catalyst and Brominating Agent Addition

  • The chiral phase-transfer catalyst, N-(4-trifluoromethylbenzyl)cinchonidinium bromide (1 mol%), is added to the reaction mixture.

  • A solution of the electrophilic brominating agent, N-bromosuccinimide (NBS) (1.1 mmol), in toluene (2.0 mL) is then added dropwise over a period of 30 minutes.

Step 3: Reaction Monitoring and Workup

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (5.0 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Purification and Analysis

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess (e.e.) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Performance Data
CatalystBrominating AgentSolventTemp (°C)Yield (%)e.e. (%)
N-benzylcinchonidinium chlorideNBSToluene-408592
N-(4-trifluoromethylbenzyl)cinchonidinium bromideNBSToluene-409296
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideNBSToluene-209590
Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Enantioselective Bromination cluster_workup Workup and Purification start Ethyl 3-phenylpropanoate in Toluene aq_koh Add 50% aq. KOH start->aq_koh enolate Potassium Enolate Formation aq_koh->enolate catalyst Add Chiral PTC Catalyst enolate->catalyst nbs Add NBS Solution catalyst->nbs reaction Asymmetric Bromination nbs->reaction quench Quench with Na2S2O3 reaction->quench extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product Enantiopure Product purify->product

Caption: Workflow for Asymmetric Phase-Transfer Catalysis.

Organocatalytic Asymmetric α-Bromination

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional methods. In the context of α-bromination, chiral amines or their derivatives are often employed as catalysts to activate the substrate and control the stereochemical outcome.

Mechanistic Insight

The catalytic cycle in organocatalytic α-bromination typically begins with the formation of a chiral enamine or enol intermediate from the substrate and the catalyst. This intermediate then reacts with the electrophilic bromine source. The steric hindrance provided by the chiral catalyst directs the electrophile to attack one of the prochiral faces of the enamine, leading to the enantioselective formation of the α-brominated product. The catalyst is then regenerated to complete the cycle.

Experimental Protocol: Proline-Catalyzed Asymmetric α-Bromination

The following protocol illustrates the use of the simple amino acid L-proline as a catalyst for the asymmetric α-bromination of a 3-phenylpropanoic acid derivative.

Step 1: Substrate Preparation

  • The starting material, 3-phenylpropanoic acid, is first converted to its corresponding aldehyde, 3-phenylpropanal, via a standard reduction protocol.

Step 2: Reaction Setup

  • To a solution of 3-phenylpropanal (1.0 mmol) in chloroform (5.0 mL) is added L-proline (20 mol%).

  • The mixture is stirred at room temperature for 15 minutes.

Step 3: Brominating Agent Addition

  • N-Bromosuccinimide (NBS) (1.2 mmol) is added in one portion to the reaction mixture.

Step 4: Reaction Monitoring and Workup

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

Step 5: Conversion to Ester and Analysis

  • The crude α-bromo aldehyde is then oxidized to the corresponding carboxylic acid and subsequently esterified to yield this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Performance Data
CatalystBrominating AgentSolventTemp (°C)Yield (%)e.e. (%)
L-ProlineNBSCHCl3RT7894
(S)-2-(Trifluoromethyl)pyrrolidineNBSCH2Cl208597
MacMillan CatalystNBSToluene-209099
Workflow Diagram

G cluster_activation Catalyst Activation cluster_bromination Enantioselective Bromination cluster_hydrolysis Hydrolysis and Product Formation aldehyde 3-Phenylpropanal catalyst L-Proline Catalyst aldehyde->catalyst enamine Chiral Enamine Formation catalyst->enamine nbs Add NBS enamine->nbs attack Electrophilic Attack nbs->attack bromo_iminium α-Bromo Iminium Ion attack->bromo_iminium hydrolysis Hydrolysis bromo_iminium->hydrolysis product α-Bromo Aldehyde hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen

Caption: Organocatalytic Asymmetric α-Bromination Cycle.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is covalently attached to the substrate to form a diastereomeric intermediate. The chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product.

Mechanistic Insight

The chiral auxiliary, by virtue of its steric bulk and conformational rigidity, blocks one of the prochiral faces of the enolate derived from the substrate. This steric hindrance forces the incoming electrophilic bromine source to attack from the less hindered face, leading to a high degree of diastereoselectivity. The choice of the chiral auxiliary is critical, as it must be readily available in enantiopure form, easily attached and removed, and highly effective in directing the stereochemistry.

Experimental Protocol: Evans' Oxazolidinone Auxiliary

The following protocol describes the use of an Evans' oxazolidinone auxiliary for the diastereoselective bromination of a 3-phenylpropanoic acid derivative.

Step 1: Acylation of Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.05 mmol, 1.6 M in hexanes).

  • After stirring for 15 minutes, 3-phenylpropanoyl chloride (1.1 mmol) is added, and the reaction is allowed to warm to room temperature over 2 hours.

Step 2: Diastereoselective Bromination

  • The acylated auxiliary is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 mmol, 1.0 M in THF) is added dropwise to form the sodium enolate.

  • After 30 minutes, a solution of NBS (1.3 mmol) in THF (5 mL) is added.

Step 3: Cleavage of the Auxiliary

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The crude product is then treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture to cleave the auxiliary.

  • The resulting α-bromo acid is then esterified to give the desired this compound.

Step 4: Purification and Analysis

  • The product is purified by column chromatography.

  • The diastereomeric ratio is determined by NMR spectroscopy of the crude product before auxiliary cleavage, and the enantiomeric excess of the final product is determined by chiral HPLC.

Performance Data
AuxiliaryBaseBrominating AgentDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneNaHMDSNBS>99:188
(S)-4-benzyl-2-oxazolidinoneLDANBS95:585
(S)-2-amino-3-methyl-1,1-diphenyl-1-butanolLiHMDSNBS98:290
Workflow Diagram

G cluster_attachment Auxiliary Attachment cluster_bromination Diastereoselective Bromination cluster_cleavage Auxiliary Cleavage auxiliary Chiral Auxiliary acylation Acylation auxiliary->acylation acyl_chloride 3-Phenylpropanoyl Chloride acyl_chloride->acylation enolate Enolate Formation (NaHMDS) acylation->enolate bromination Bromination (NBS) enolate->bromination diastereomer Diastereomerically Pure Product bromination->diastereomer cleavage Cleavage (LiOH/H2O2) diastereomer->cleavage esterification Esterification cleavage->esterification product Enantiopure Ester esterification->product

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Comparative Analysis and Conclusion

MethodologyAdvantagesDisadvantages
Asymmetric Phase-Transfer Catalysis - High catalytic efficiency (low catalyst loading)- Mild reaction conditions- Operationally simple- Catalyst synthesis can be complex- Optimization of reaction conditions may be required
Organocatalytic Asymmetric α-Bromination - Metal-free- Readily available catalysts (e.g., proline)- Environmentally benign- Higher catalyst loading often required- Substrate scope can be limited
Chiral Auxiliary-Mediated Synthesis - High diastereoselectivity and predictability- Well-established and reliable- Wide substrate scope- Stoichiometric use of the auxiliary- Additional steps for attachment and removal of the auxiliary
  • Asymmetric phase-transfer catalysis offers an excellent balance of efficiency, operational simplicity, and high enantioselectivity, making it an attractive option for both academic and industrial applications.

  • Organocatalysis provides a valuable metal-free alternative, and its continuous development is leading to increasingly efficient and selective systems.

  • Chiral auxiliary-mediated synthesis , while less atom-economical, remains a robust and reliable method for achieving high levels of stereocontrol, particularly when a specific enantiomer is required with high purity.

Researchers and drug development professionals should carefully consider the strengths and weaknesses of each approach to select the most suitable method for their specific synthetic needs.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective α-Halogenation of Carbonyl Compounds Using Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013–3028. [Link]

  • List, B. (2007). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Auxiliaries—Principles and Recent Applications. Chemical Reviews, 96(2), 835–875. [Link]

Safety Operating Guide

Navigating the Disposal of Ethyl 2-bromo-3-phenylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-bromo-3-phenylpropanoate, a halogenated organic compound. By understanding the chemical's properties and the principles behind these procedures, researchers can confidently manage this waste stream, minimizing risks and upholding the highest standards of laboratory practice.

Foundational Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is essential. This compound is classified as a hazardous substance.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is not merely procedural—it is a critical measure to prevent acute health effects.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of vapors.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE): A robust PPE ensemble is required to prevent dermal and ocular exposure.

Protective EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can cause irritation.[1][2]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.[1][4]
Protective Clothing A fully buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Not typically required when using a fume hood. Use a NIOSH-approved respirator if a hood is unavailable.To prevent respiratory irritation from inhalation of vapors.[1][2]

The Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is governed by regulations for halogenated organic compounds. As such, it must be treated as hazardous waste and must never be disposed of down the drain.[6] The following workflow outlines the necessary steps from waste generation to its final, safe disposal.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Pickup cluster_3 Final Disposal Start Waste Generated (this compound) Classify Classify as Halogenated Organic Waste Start->Classify Is it a halogenated organic compound? Yes. Segregate Segregate from non-halogenated waste Classify->Segregate Container Use designated, labeled, and sealed container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange Dispose Transport to Licensed Hazardous Waste Facility Arrange->Dispose End Incineration or Chemical Destruction Dispose->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required to safely manage and dispose of this compound waste.

Step 1: Waste Identification and Classification

As a laboratory professional, you are responsible for correctly identifying and classifying chemical waste at the point of generation.[5]

  • Classification: this compound is a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), many halogenated organics are regulated as hazardous waste.[7][8] This waste stream must be managed separately from non-halogenated organic and general laboratory waste.[6][9]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures that waste is managed appropriately by disposal facilities.

  • Segregate: Do not mix waste containing this compound with other waste streams, particularly incompatible materials like strong oxidizing agents, strong bases, or reactive metals.[5][10]

  • Containerize: Collect the waste in a designated, compatible, and properly sealed container.[4][11]

    • The container must be made of a material that will not react with the chemical (e.g., glass or polyethylene).

    • It must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[11]

    • Keep the container closed at all times except when actively adding waste.[6]

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement.

  • Label Contents: Clearly label the waste container with the words "Hazardous Waste."[6]

  • Identify Constituents: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations.[6] For this specific waste, the label must clearly state "this compound."

  • Affix Label: Attach the label to the container as soon as the first drop of waste is added.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.

  • Storage Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition or direct sunlight.[3][5]

Step 5: Arrange for Professional Disposal

Hazardous waste must be handled by trained professionals.

  • Contact Authority: Arrange for the collection of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Disposal Method: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic byproducts like hydrogen bromide.[5][12]

Managing Spills and Decontamination

Accidents can happen, and a clear, pre-planned response is essential for mitigating risks.

Spill Management Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the safety table above.

  • Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][13] Do not use combustible materials like paper towels or sawdust.[3]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EH&S department.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • PubChem, National Center for Biotechnology Information. this compound. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Providence College, Environmental Health and Safety. Standard Operating Procedure: Use of Bromine in Organic Chemistry I & II Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure: Bromine. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Rutgers University, Environmental Health and Safety. Standard Operating Procedure for Laboratories: Bromine. Retrieved from [Link]

  • Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-3-phenylpropanoate. Moving beyond a simple checklist, we will explore the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our objective is to create a self-validating system of safety that builds trust and ensures the well-being of laboratory personnel.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is a halogenated ester. While comprehensive toxicological data for this specific molecule is not widely published, established principles of chemical reactivity and data from close structural analogs allow for a robust hazard assessment. The primary hazards stem from its functional groups: the alpha-bromo ester moiety is a known alkylating agent and lachrymator, and the ester itself can be an irritant.

Based on GHS classifications for structurally similar compounds like Ethyl 2,3-dibromo-3-phenylpropanoate and Ethyl 2-bromo-3-oxo-3-phenylpropanoate, we must handle this chemical with the assumption that it poses the following risks[1][2][3][4]:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage (H318): Poses a significant risk of causing serious, potentially irreversible, eye damage.[2]

  • Respiratory Irritation (H335): Vapors or aerosols may cause irritation to the respiratory tract.[1][2][3]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[2][4]

These hazards necessitate a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements and Selection Rationale

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Hazard Classification (Inferred) GHS Code Required PPE Rationale & Selection Criteria
Serious Eye Damage / Irritation H318Chemical Splash Goggles & Face ShieldGoggles: Must form a complete seal around the eyes to protect against splashes and vapors. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards[1]. Face Shield: Worn over goggles, it provides a secondary barrier against splashes, especially when handling larger quantities or during vigorous reactions.
Skin Irritation / Corrosion H315Nitrile or Neoprene Gloves (Double-Gloved) & Chemical-Resistant Lab CoatGloves: Halogenated esters can degrade common glove materials. Nitrile provides good short-term protection, but double-gloving is recommended to increase breakthrough time and protect against pinhole leaks. For prolonged exposure, consider heavier-duty gloves like Butyl rubber or Viton™[5][6]. Always inspect gloves before use[1]. Lab Coat: A chemical-resistant (e.g., polyester blend) or flame-retardant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing[7].
Respiratory Tract Irritation H335Chemical Fume HoodPrimary Control: This is an engineering control, which is superior to respiratory protection. All handling of this compound must be performed inside a certified chemical fume hood to contain vapors[8]. Secondary Control: If engineering controls are insufficient or during a spill, a respirator with an organic vapor cartridge may be necessary[1].
Acute Oral Toxicity H302Standard Laboratory PracticeThis is primarily mitigated by procedural controls: never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even after removing gloves[1][8].

Experimental Workflow: A Step-by-Step Safety Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_doffing 4. Decontamination & PPE Doffing cluster_disposal 5. Waste Management prep_area Verify Fume Hood Certification & Airflow gather_ppe Assemble All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_area->gather_ppe gather_mat Gather Chemical & Spill Kit gather_ppe->gather_mat don_coat Don Lab Coat (Fully Buttoned) don_goggles Don Chemical Goggles & Face Shield don_coat->don_goggles don_gloves Don Inner Gloves don_goggles->don_gloves don_outer_gloves Don Outer Gloves (Over Cuffs of Lab Coat) don_gloves->don_outer_gloves handle Perform All Operations (Weighing, Transfer, Reaction) don_outer_gloves->handle decon Wipe Down Work Area & External Contamination handle->decon doff_outer Remove Outer Gloves (Dispose as Hazardous Waste) decon->doff_outer doff_shield Remove Face Shield & Goggles doff_outer->doff_shield doff_coat Remove Lab Coat doff_shield->doff_coat doff_inner Remove Inner Gloves (Dispose as Hazardous Waste) doff_coat->doff_inner wash_hands Wash Hands Thoroughly with Soap & Water doff_inner->wash_hands dispose_chem Dispose of Chemical Waste in Labeled Halogenated Waste Container dispose_ppe Dispose of Contaminated PPE in Solid Hazardous Waste Container dispose_chem->dispose_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures and Disposal

Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan:

Proper disposal is a critical component of the safety lifecycle.

  • Chemical Waste: All solutions and residues containing this compound must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[8]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[1] Do not discard these items in the regular trash.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

By integrating this expert-driven approach to PPE selection and procedural workflows, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your most valuable asset: your health.

References

  • PubChem. This compound | C11H13BrO2. [Link]

  • PubChem. Ethyl 2,3-dibromo-3-phenylpropanoate | C11H12Br2O2. [Link]

  • Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.